Product packaging for 4-Methyl-1,3-pentadiene(Cat. No.:CAS No. 926-56-7)

4-Methyl-1,3-pentadiene

Cat. No.: B1595702
CAS No.: 926-56-7
M. Wt: 82.14 g/mol
InChI Key: CJSBUWDGPXGFGA-UHFFFAOYSA-N
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Description

Methylpentadiene appears as a clear colorless liquid with a petroleum-like odor. Less dense than water and insoluble in water. Vapors heavier than air.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10 B1595702 4-Methyl-1,3-pentadiene CAS No. 926-56-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylpenta-1,3-diene
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InChI

InChI=1S/C6H10/c1-4-5-6(2)3/h4-5H,1H2,2-3H3
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InChI Key

CJSBUWDGPXGFGA-UHFFFAOYSA-N
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Canonical SMILES

CC(=CC=C)C
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Molecular Formula

C6H10
Record name METHYLPENTADIENE
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Related CAS

26061-55-2
Record name 1,3-Pentadiene, 4-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID5061291
Record name 1,3-Pentadiene, 4-methyl-
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Molecular Weight

82.14 g/mol
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Physical Description

Methylpentadiene appears as a clear colorless liquid with a petroleum-like odor. Less dense than water and insoluble in water. Vapors heavier than air.
Record name METHYLPENTADIENE
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Flash Point

-30 °F (NFPA, 2010)
Record name METHYLPENTADIENE
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CAS No.

926-56-7
Record name METHYLPENTADIENE
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Record name 1,3-Pentadiene, 4-methyl-
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Record name 4-METHYL-1,3-PENTADIENE
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Foundational & Exploratory

synthesis and discovery of 4-Methyl-1,3-pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Discovery of 4-Methyl-1,3-pentadiene

Introduction

This compound (4-MPD), with the chemical formula C₆H₁₀, is a volatile, unsaturated hydrocarbon.[1][2] It is a clear, colorless liquid characterized by a petroleum-like odor.[2][3] As a conjugated diene, it is of significant interest in organic synthesis and polymer chemistry, particularly as a monomer in the production of elastomeric polymers and other specialized copolymers.[4][5] The presence of isomers with close boiling points, such as cis- and trans-2-methyl-1,3-pentadiene, often complicates its synthesis and purification, necessitating specialized separation techniques.[5] This guide provides a comprehensive overview of the synthesis, purification, and experimental applications of this compound for researchers and professionals in chemical and drug development.

Physicochemical and Spectroscopic Data

Quantitative data for this compound has been compiled from various sources to provide a clear reference for its physical and spectroscopic properties.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₁₀[1][2]
Molecular Weight 82.14 g/mol [1][2]
CAS Registry Number 926-56-7[1][6]
Appearance Clear colorless liquid with a petroleum-like odor[2][3]
Boiling Point 76 - 76.5 °C[7][8]
Melting Point -70 °C to -94.9 °C (estimate)[3][7][8]
Density 0.718 - 0.719 g/mL (at 20 °C)[3][7]
Refractive Index (n20/D) 1.450 - 1.452[7][8]
Flash Point -34.4 °C (-30 °F)[2][3]

Table 2: Spectroscopic Data Summary for this compound

Spectroscopy TypeData SummarySource(s)
¹H NMR Full spectrum available for reference.[9]
¹³C NMR Full spectrum available for reference.[9]
Infrared (IR) Gas-phase IR spectrum is available via the NIST/EPA Database.[1]
Mass Spectrometry (EI) Spectrum available; primary m/z peaks observed at 67, 82, and 41.[2][6]

Synthesis and Purification Methodologies

The synthesis of this compound often results in a mixture of structural isomers.[5] Dehydration of alcohol precursors is a common synthetic route.[5][10]

Synthesis via Dehydration of Alcohol Precursors

One method involves the two-step dehydration of 2-methyl-2,4-pentanediol. The first dehydration yields 4-methyl-4-penten-2-ol, which is then further dehydrated to a mixture of dienes.[10] While the primary product of the second step is often 2-methyl-1,3-pentadiene, this compound is a significant byproduct.[10]

Synthesis_Pathway cluster_0 Dehydration Reaction Precursor 4-Methyl-4-penten-2-ol Product This compound (major) + 2-Methyl-1,3-pentadiene (minor) Precursor->Product - H₂O Catalyst Weakly Acidic Catalyst (e.g., Oxalic Acid / FeCl₃) 120-150 °C Catalyst->Product Purification_Workflow Start Crude Isomer Mixture (4-MPD, cis/trans-2-MPD) Step1 Step 1: React with Maleic Anhydride Start->Step1 Step2 Separate Unreacted Dienes (4-MPD, cis-2-MPD) Step1->Step2 Adduct1 trans-2-MPD Adduct (Removed) Step1->Adduct1 Step3 Step 2: Isomerize cis-2-MPD to trans-2-MPD with Iodine Step2->Step3 Step4 Step 3: React again with Maleic Anhydride Step3->Step4 Step5 Step 4: Separate by Distillation Step4->Step5 Adduct2 New trans-2-MPD Adduct (Removed) Step4->Adduct2 End High Purity this compound (>99% Purity) Step5->End Copolymerization_Workflow A Charge Flask with MAO and 4-MPD in Toluene B Evacuate Flask and Fill with Ethylene (1 atm) A->B C Equilibrate Solution to Target Temperature B->C D Inject Titanium Catalyst Solution to Start Reaction C->D E Recover Ethylene-4-MPD Copolymer D->E

References

Theoretical Exploration of 4-Methyl-1,3-pentadiene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Methyl-1,3-pentadiene is a conjugated diene of interest in various fields of chemical research, including polymer chemistry and as a building block in organic synthesis. Understanding its three-dimensional structure, conformational preferences, and the energy barriers to internal rotation is crucial for predicting its reactivity and physical properties. Theoretical and computational chemistry provide powerful tools to elucidate these molecular characteristics at a level of detail that can be challenging to obtain through experimental methods alone.

This guide will detail the expected conformational isomers of this compound, the computational methods used to study them, and the types of quantitative data that such studies would yield.

Conformational Analysis of this compound

The key conformational flexibility in this compound arises from rotation around the central C2-C3 single bond. This rotation gives rise to several possible conformers. The planarity of the conjugated system is a critical factor, with deviations from planarity affecting the extent of π-orbital overlap and, consequently, the molecule's stability.

Based on the principles of conformational analysis for conjugated dienes, the following conformers of this compound are anticipated:

  • s-trans (anti-periplanar): In this conformation, the two double bonds are on opposite sides of the central C2-C3 single bond, with a dihedral angle of approximately 180°. This conformer is generally the most stable for simple conjugated dienes due to minimized steric hindrance.

  • s-cis (syn-periplanar): Here, the double bonds are on the same side of the C2-C3 bond, with a dihedral angle of approximately 0°. This conformation is typically higher in energy than the s-trans due to steric repulsion between the substituents on C1 and C4.

  • Gauche (skew): Non-planar conformations where the dihedral angle is between 0° and 180°. These often represent transition states or, in some cases, local energy minima.

The presence of a methyl group at the C4 position introduces additional steric interactions that influence the relative energies of these conformers.

Computational Methodologies

A robust theoretical study of this compound would involve a multi-step computational protocol to identify stable conformers, determine their relative energies, and map the potential energy surface for internal rotation.

Geometry Optimization and Frequency Calculations

The initial step involves optimizing the geometry of the possible conformers using quantum mechanical methods. Density Functional Theory (DFT) is a widely used and effective method for this purpose, often with a functional such as B3LYP and a suitable basis set (e.g., 6-31G(d) or larger). Following geometry optimization, frequency calculations are performed to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energy (ZPVE), which is essential for accurate relative energy comparisons.

Potential Energy Surface Scan

To determine the rotational barriers between conformers, a potential energy surface (PES) scan is conducted. This involves systematically varying the dihedral angle of the C1-C2-C3-C4 bond (e.g., in 10° or 15° increments) and performing a constrained geometry optimization at each step. The resulting plot of energy versus dihedral angle reveals the energy minima corresponding to stable conformers and the energy maxima corresponding to the transition states for their interconversion.

High-Level Single-Point Energy Calculations

For more accurate energy predictions, single-point energy calculations can be performed on the DFT-optimized geometries using higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory with a larger basis set.

Expected Quantitative Data

A comprehensive theoretical study would generate the following quantitative data, which are best presented in tabular format for clarity and comparison.

Table 1: Relative Energies of this compound Conformers

ConformerDihedral Angle (C1-C2-C3-C4)Relative Energy (kcal/mol) (ZPVE Corrected)
s-trans~180°0.00 (by definition)
s-cis~0°Data not available
Gauche (TS)Data not availableData not available

Note: The s-trans conformer is expected to be the global minimum. The relative energies of other conformers would be calculated with respect to the s-trans.

Table 2: Rotational Barriers for Conformational Interconversion

InterconversionRotational Barrier (kcal/mol)
s-trans → s-cisData not available
s-cis → s-transData not available

Note: The rotational barrier is the energy difference between the transition state and the initial conformer.

Table 3: Optimized Geometric Parameters for the s-trans Conformer

ParameterBond Length (Å) / Bond Angle (°)
C1=C2Data not available
C2-C3Data not available
C3=C4Data not available
C4-C5Data not available
C1-C2-C3Data not available
C2-C3-C4Data not available
C3-C4-C5Data not available

Note: A complete table would include all bond lengths, bond angles, and dihedral angles for each stable conformer.

Visualizations

Visualizations are essential for understanding the spatial relationships and energy landscapes of molecular conformations.

Conformational_Interconversion s_trans s-trans Conformer (Global Minimum) TS Gauche Transition State (Rotational Barrier) s_trans->TS Rotation TS->s_trans Rotation s_cis s-cis Conformer (Local Minimum) TS->s_cis Rotation s_cis->TS Rotation

Caption: Conformational interconversion pathway for this compound.

Computational_Workflow start Initial Structures (s-trans, s-cis, etc.) dft_opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) start->dft_opt freq_calc Frequency Calculation dft_opt->freq_calc minima_check Verify Energy Minima (No imaginary frequencies) freq_calc->minima_check pes_scan Potential Energy Surface Scan (Vary C1-C2-C3-C4 dihedral) minima_check->pes_scan Proceed if minima high_level_energy High-Level Single-Point Energy (e.g., MP2 or CCSD) minima_check->high_level_energy Proceed if minima ts_opt Transition State Optimization pes_scan->ts_opt ts_opt->high_level_energy final_data Final Energetic and Geometric Data high_level_energy->final_data

Caption: A typical computational workflow for conformational analysis.

Conclusion

While specific, high-level theoretical data for this compound is not readily found in the public domain, this guide establishes a clear and comprehensive framework for conducting such a study. By applying standard and robust computational chemistry techniques, researchers can elucidate the conformational preferences, rotational barriers, and geometric parameters of this molecule. The methodologies and expected outcomes detailed herein provide a solid foundation for future theoretical investigations, which will be invaluable for applications in drug development, materials science, and fundamental chemical research. The principles outlined are broadly applicable to the study of other conjugated systems, making this guide a useful reference for a wide range of computational chemistry endeavors.

An In-depth Technical Guide to the Molecular Structure and Bonding of 4-Methyl-1,3-pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 4-methyl-1,3-pentadiene, a conjugated diene of interest in organic synthesis and material science. This document details the molecule's structural characteristics, spectroscopic signature, and theoretical bonding description. It includes a summary of key quantitative data, detailed experimental protocols for its characterization, and visualizations of its structure and bonding to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound, with the chemical formula C₆H₁₀, is a volatile, colorless liquid with a petroleum-like odor.[1] As a conjugated diene, its structure is characterized by alternating double and single bonds, which leads to electron delocalization and unique chemical properties. This guide elucidates the molecular architecture and electronic structure of this compound through a combination of spectroscopic data, and theoretical analysis.

Molecular Structure and Properties

The molecular structure of this compound is defined by a five-carbon chain with conjugated double bonds at the first and third positions, and a methyl group substituent at the fourth carbon.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValue
Molecular FormulaC₆H₁₀
Molecular Weight82.14 g/mol [1]
IUPAC Name4-methylpenta-1,3-diene[2]
CAS Number926-56-7[2][3]
Density0.719 g/cm³
Boiling Point76-77 °C
Melting Point-94.9 °C (estimated)
AppearanceClear colorless liquid[1]
OdorPetroleum-like[1]
SolubilityInsoluble in water[1]

Bonding and Molecular Orbitals

The bonding in this compound is characterized by the conjugation of its two double bonds. This conjugation arises from the overlap of p-orbitals on the sp²-hybridized carbons (C1 through C4), leading to a delocalized π-electron system. This delocalization is responsible for the increased stability of conjugated dienes compared to their non-conjugated isomers. The C2-C3 single bond in conjugated dienes like 1,3-butadiene (B125203) is shorter (around 147 pm) than a typical alkane C-C single bond (around 154 pm), indicating some double bond character.

Molecular Orbital Diagram

The π molecular orbitals of the conjugated system in this compound can be visualized as a linear combination of the four p-orbitals on the butadiene backbone. This results in four π molecular orbitals: two bonding (π₁, π₂) and two anti-bonding (π₃, π₄). The four π-electrons of the diene system occupy the two bonding molecular orbitals.

G cluster_0 Atomic p-orbitals cluster_1 Molecular Orbitals p1 p on C1 pi4 π₄* (antibonding) p1->pi4 pi3 π₃* (antibonding) p1->pi3 pi2 π₂ (bonding) p1->pi2 pi1 π₁ (bonding) p1->pi1 p2 p on C2 p2->pi4 p2->pi3 p2->pi2 p2->pi1 p3 p on C3 p3->pi4 p3->pi3 p3->pi2 p3->pi1 p4 p on C4 p4->pi4 p4->pi3 p4->pi2 p4->pi1

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule.

Proton AssignmentChemical Shift (ppm)Multiplicity
H-14.95, 5.06dd
H-26.54ddd
H-35.85d
CH₃ (on C4)1.77s

Data sourced from ChemicalBook.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of distinct carbon environments.

Carbon AssignmentChemical Shift (ppm)
C1~116
C2~138
C3~125
C4~133
C5, C6 (CH₃)~18, ~25

Note: Specific chemical shifts are estimated based on typical values for similar structures and require experimental verification.

Infrared (IR) Spectroscopy

The IR spectrum highlights the characteristic vibrational modes of the functional groups present.

Wavenumber (cm⁻¹)Vibrational Assignment
~3090=C-H stretch (vinyl)
~2970, ~2920C-H stretch (methyl)
~1650, ~1600C=C stretch (conjugated)
~1440C-H bend (methyl)
~990, ~900=C-H bend (vinyl)

Note: These are expected absorption ranges and require experimental confirmation.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) is expected at m/z 82.

m/zRelative Intensity (%)Possible Fragment
8251.7[C₆H₁₀]⁺ (Molecular Ion)
67100.0[C₅H₇]⁺ (Loss of CH₃)
4141.7[C₃H₅]⁺ (Allyl cation)
3930.4[C₃H₃]⁺

Data sourced from ChemicalBook.

Experimental Protocols

Synthesis of this compound via Wittig Reaction

This protocol describes a plausible synthesis of this compound from acetone (B3395972) and a phosphonium (B103445) ylide.

G cluster_0 Ylide Preparation cluster_1 Wittig Reaction cluster_2 Purification start1 Triphenylphosphine (B44618) + Allyl Bromide step1 SN2 Reaction (Solvent: Toluene) start1->step1 product1 Allyltriphenylphosphonium Bromide step1->product1 step2 Reaction with Ylide (Base: n-BuLi in THF) product1->step2 start2 Acetone start2->step2 product2 This compound + Triphenylphosphine oxide step2->product2 step3 Workup and Extraction product2->step3 step4 Distillation step3->step4 final_product Pure this compound step4->final_product

Methodology:

  • Ylide Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in dry toluene. Add allyl bromide dropwise at room temperature. Stir the mixture for 24 hours. The resulting white precipitate of allyltriphenylphosphonium bromide is filtered, washed with dry diethyl ether, and dried under vacuum.

  • Wittig Reaction: Suspend the prepared phosphonium salt in dry tetrahydrofuran (B95107) (THF) under an inert atmosphere and cool to 0 °C. Add n-butyllithium (n-BuLi) dropwise until a deep red color persists, indicating the formation of the ylide.

  • Alkene Formation: To the ylide solution at 0 °C, add a solution of acetone in dry THF dropwise. Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Workup and Purification: Quench the reaction by the slow addition of water. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure. The crude product is then purified by fractional distillation to yield pure this compound.

NMR Sample Preparation

Given the volatile nature of this compound, proper sample preparation is crucial for obtaining high-quality NMR spectra.

Methodology:

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as chloroform-d (B32938) (CDCl₃) or benzene-d₆.

  • Sample Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended.

  • Sample Handling: In a clean, dry vial, dissolve the weighed sample in the deuterated solvent. Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Capping and Sealing: Securely cap the NMR tube to prevent evaporation of the volatile sample and solvent. For long-term experiments, the tube may be flame-sealed.

GC-MS Analysis Protocol

Gas chromatography-mass spectrometry (GC-MS) is the preferred method for the separation and identification of volatile organic compounds like this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as pentane (B18724) or dichloromethane (B109758) (e.g., 1 µL of the compound in 1 mL of solvent).

  • GC Conditions:

    • Column: Use a nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL with a split ratio of 50:1.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 35 to 350.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, bonding, and spectroscopic properties of this compound. The presented data and experimental protocols offer a valuable resource for researchers and professionals engaged in the study and application of this and related conjugated dienes. The unique electronic structure resulting from its conjugated π-system dictates its reactivity and makes it a versatile building block in organic chemistry. Further computational studies could provide deeper insights into its reaction mechanisms and excited-state properties.

References

Spectroscopic Properties of 4-Methyl-1,3-pentadiene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1,3-pentadiene is a conjugated diene hydrocarbon with the chemical formula C₆H₁₀. Its structure, featuring a system of alternating double and single bonds, gives rise to characteristic spectroscopic properties that are crucial for its identification and characterization. This technical guide provides a comprehensive overview of the spectroscopic profile of this compound, including Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a logical workflow for spectroscopic analysis are also presented to aid researchers in their analytical endeavors.

Molecular Structure

The structure of this compound is fundamental to understanding its spectroscopic behavior.

Caption: Chemical structure of this compound.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Conjugated dienes like this compound exhibit characteristic absorption in the UV-Vis region due to π → π* electronic transitions. The wavelength of maximum absorption (λmax) can be predicted using the Woodward-Fieser rules.

Table 1: Predicted UV-Vis Absorption for this compound

Base Value (Acyclic diene)Alkyl Substituent Contribution (3 x 5 nm)Predicted λmax
214 nm+15 nm229 nm
Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of specific functional groups and bond types.

Table 2: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration Type
~3080=C-H stretch
~2970-2850C-H stretch (sp³)
~1650, 1600C=C stretch (conjugated)
~1450C-H bend (CH₂)
~1375C-H bend (CH₃)
~990, 900=C-H bend (out-of-plane)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 3: ¹H NMR Chemical Shifts and Splitting Patterns for this compound

ProtonChemical Shift (δ, ppm)Multiplicity
H-1~4.9-5.1Doublet of doublets
H-2~6.2-6.4Doublet of doublets
H-3~5.6-5.8Doublet
CH₃ (on C4)~1.8Singlet
CH₃ (on C4)~1.8Singlet

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer's magnetic field strength.

Table 4: ¹³C NMR Chemical Shifts for this compound

CarbonChemical Shift (δ, ppm)
C-1~115
C-2~138
C-3~125
C-4~135
CH₃ (on C4)~25
CH₃ (on C4)~18
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Key Mass Spectrometry Data for this compound

m/zInterpretation
82Molecular Ion (M⁺)
67[M - CH₃]⁺ (Loss of a methyl group)
41Allylic carbocation fragment

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a liquid sample like this compound.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as hexane (B92381) or ethanol. The concentration should be adjusted to yield an absorbance reading between 0.2 and 1.0 at the λmax.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Fill a matched quartz cuvette with the sample solution and record the UV-Vis spectrum over a range of approximately 200-400 nm.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax).

Infrared (IR) Spectroscopy
  • Sample Preparation: For a neat liquid sample, place a drop of this compound between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Background Scan: Run a background scan with the empty salt plates in the sample holder.

  • Sample Scan: Place the sample-loaded salt plates in the spectrometer and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding molecular vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 300 MHz or higher).

  • Tuning and Shimming: The instrument is tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field homogeneity is optimized (shimming).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to TMS at 0 ppm).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a gas chromatography (GC-MS) system for separation and introduction.

  • Ionization: The sample molecules are ionized, commonly using Electron Ionization (EI) at 70 eV.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured by a detector.

  • Data Analysis: A mass spectrum is generated, plotting ion abundance versus m/z. The molecular ion peak and major fragment ions are identified.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic identification and characterization of an unknown compound, applicable to the analysis of this compound.

Spectroscopic_Workflow cluster_preliminary Preliminary Analysis cluster_functional_groups Functional Group Identification cluster_structural_elucidation Structural Elucidation cluster_confirmation Structure Confirmation Unknown Unknown Sample MS Mass Spectrometry (MS) Determine Molecular Weight & Formula Unknown->MS IR Infrared (IR) Spectroscopy Identify Functional Groups MS->IR UV_Vis UV-Vis Spectroscopy Identify Conjugated Systems MS->UV_Vis C13_NMR ¹³C NMR Spectroscopy Determine Carbon Skeleton IR->C13_NMR UV_Vis->C13_NMR H1_NMR ¹H NMR Spectroscopy Determine Proton Connectivity C13_NMR->H1_NMR Structure Proposed Structure H1_NMR->Structure

Caption: A logical workflow for spectroscopic analysis.

A Historical Perspective on 4-Methyl-1,3-pentadiene Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1,3-pentadiene, a conjugated diene, has been a subject of scientific inquiry for decades, primarily due to its role as a monomer in the synthesis of elastomers and other polymeric materials. Its structural isomers and the challenges associated with their separation have historically driven research in purification techniques and stereospecific polymerization. This technical guide provides a comprehensive overview of the historical research on this compound, detailing its synthesis, purification, polymerization, and key physical and spectral properties.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented below, compiled from various sources.

Physical Properties
PropertyValueReference
Molecular FormulaC6H10[1][2]
Molecular Weight82.14 g/mol [1]
Boiling Point75-77 °C---
Melting Point-94.9 °C (estimate)[3]
Density0.718 g/mL at 20 °C---
Refractive Index (n20/D)1.452[3]
Spectroscopic Data
TechniquePeak Assignments and DescriptionsReference
¹H NMR Data not fully available in search results. General assignments would include signals for vinyl and methyl protons.[4][5]
¹³C NMR Data not fully available in search results. General assignments would include signals for sp² and sp³ hybridized carbons.[4][5]
Infrared (IR) Spectroscopy C-H stretch (sp²): ~3080 cm⁻¹C-H stretch (sp³): <3000 cm⁻¹C=C stretch: ~1600-1650 cm⁻¹[4][6][7][8]
Mass Spectrometry (MS) Molecular Ion (M⁺): m/z = 82Base Peak: m/z = 67 (loss of a methyl group)Other Fragments: Loss of various alkyl fragments.[2][9][10]

Historical Development of Synthesis and Purification

The synthesis of methylpentadienes has been approached through various methods, often resulting in a mixture of isomers including this compound, and cis- and trans-2-methyl-1,3-pentadiene. The close boiling points of these isomers made purification by distillation a significant challenge, hindering the industrial application of pure this compound.[11]

Early Synthetic Approaches

Early methods for the preparation of methylpentadienes included:

  • Dehydration of vinyl carbinols.[11]

  • Dehydration of the oxidation products of propylene (B89431) dimer.[11]

  • Dehydrogenation of propylene dimer.[11]

  • Dehydration of diacetone glycol.[11]

A notable method for the synthesis of a mixture containing this compound involves the two-step dehydration of 2-methyl-2,4-pentanediol.[12] The first step yields 4-methyl-4-penten-2-ol (B1580817), which is then further dehydrated to a mixture of 2-methyl-1,3-pentadiene (B74102) and this compound.[12]

Purification via Diels-Alder Reaction

A significant breakthrough in the purification of this compound was the application of the Diels-Alder reaction. A 1966 patent describes a method to separate this compound from its isomers by reacting the mixture with maleic anhydride (B1165640).[11] The trans-2-methyl-1,3-pentadiene isomer readily reacts with maleic anhydride to form a Diels-Alder adduct, which can then be separated.[11] The remaining mixture, enriched in this compound and cis-2-methyl-1,3-pentadiene, can be further purified.[11]

Experimental Protocols

Synthesis of a 2-Methyl-1,3-pentadiene and this compound Mixture

This protocol is adapted from a patented method for the preparation of 2-methyl-1,3-pentadiene, which also produces this compound.[12]

Step 1: Preparation of 4-Methyl-4-penten-2-ol

  • To a 500 mL three-necked flask equipped with a stirrer, a distillation head, and a condenser, add 300 g of 2-methyl-2,4-pentanediol and 3 g of a supported ferric chloride catalyst on montmorillonite.[12]

  • Heat the mixture to 110-140 °C while stirring.[12]

  • The product, 4-methyl-4-penten-2-ol, will distill over and can be collected.[12]

Step 2: Dehydration to Methylpentadienes

  • In a similar setup as Step 1, place 300 g of 4-methyl-4-penten-2-ol and 6 g of a mixed oxalic acid and ferric chloride catalyst.[12]

  • Heat the mixture to 120-150 °C.[12]

  • The resulting mixture of 2-methyl-1,3-pentadiene and this compound will distill and can be collected.[12]

Purification of this compound

This protocol is based on the method described in US Patent 3,394,201.[11]

  • In a reaction flask, combine a crude mixture of methylpentadiene isomers with a slight molar excess of maleic anhydride relative to the estimated amount of the trans-2-methyl-1,3-pentadiene isomer.[11]

  • Add a small amount of a polymerization inhibitor, such as hydroquinone.[11]

  • Maintain the reaction temperature between 0 °C and 50 °C to facilitate the Diels-Alder reaction without inducing polymerization of this compound.[11]

  • After the reaction is complete, the unreacted dienes (primarily this compound and cis-2-methyl-1,3-pentadiene) can be separated from the maleic anhydride adduct by distillation.[11]

Polymerization of this compound

The ability of this compound to polymerize into elastomeric products has been a key driver of research.[11] Various catalytic systems have been explored to control the stereochemistry of the resulting polymer.

Ziegler-Natta and Metallocene Catalysis

Early research into the polymerization of conjugated dienes was significantly advanced by the development of Ziegler-Natta catalysts in the 1950s. These catalysts, typically based on transition metal halides and organoaluminum compounds, allowed for the synthesis of stereoregular polymers.[13]

Subsequent research has employed metallocene catalysts, such as zirconocene-based systems activated by methylaluminoxane (B55162) (MAO), to achieve highly stereospecific polymerization of this compound.[3] These systems have been shown to produce 1,2-syndiotactic poly(this compound).[14] The mechanism is believed to proceed via a "chain end" control model.[3]

Cationic Polymerization

Cationic polymerization of 1,3-pentadienes has also been investigated using Lewis acid catalysts.[15] This method typically proceeds at low temperatures and is sensitive to the solvent and counterion used.[16]

Experimental Protocol for Ziegler-Natta Polymerization (General)

The following is a general protocol for the polymerization of an alkene using a Ziegler-Natta catalyst, which can be adapted for this compound.[17][18]

  • Catalyst Preparation (in an inert atmosphere):

    • Prepare a suspension of a supported titanium tetrachloride catalyst (e.g., on MgCl₂) in an anhydrous, deoxygenated solvent like heptane.[18]

  • Reactor Setup:

    • Thoroughly dry a polymerization reactor and purge it with an inert gas (e.g., argon or nitrogen).[17]

    • Introduce the anhydrous solvent and the purified this compound monomer into the reactor.[17]

  • Polymerization:

    • Add the organoaluminum cocatalyst (e.g., triethylaluminum) to the reactor and stir.[17]

    • Inject the prepared catalyst suspension to initiate polymerization.[17]

    • Maintain the desired reaction temperature and pressure for the specified duration.

  • Termination and Polymer Isolation:

    • Quench the reaction by adding a terminating agent like methanol.[18]

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).[18]

    • Filter, wash, and dry the resulting polymer.[18]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key processes in this compound research.

Diels_Alder_Purification cluster_0 Crude Methylpentadiene Mixture This compound This compound Purified Mixture Purified Mixture This compound->Purified Mixture trans-2-Methyl-1,3-pentadiene trans-2-Methyl-1,3-pentadiene Diels-Alder Reaction Diels-Alder Reaction trans-2-Methyl-1,3-pentadiene->Diels-Alder Reaction cis-2-Methyl-1,3-pentadiene cis-2-Methyl-1,3-pentadiene cis-2-Methyl-1,3-pentadiene->Purified Mixture Maleic Anhydride Maleic Anhydride Maleic Anhydride->Diels-Alder Reaction Adduct Adduct Diels-Alder Reaction->Adduct

Caption: Diels-Alder purification of this compound.

Ziegler_Natta_Polymerization Catalyst Activation Catalyst Activation Initiation Initiation Catalyst Activation->Initiation Propagation Propagation Initiation->Propagation Chain Growth Termination Termination Propagation->Termination Polymer Polymer Termination->Polymer This compound This compound This compound->Initiation This compound->Propagation

Caption: Ziegler-Natta polymerization workflow.

Conclusion

The historical research on this compound has been a journey of overcoming challenges in synthesis and purification to unlock its potential as a valuable monomer. Early difficulties in isolating this diene from its isomers spurred the development of clever chemical separation techniques. The advent of stereospecific polymerization catalysts, particularly Ziegler-Natta and metallocene systems, has enabled the creation of polymers with controlled microstructures and, consequently, tailored properties. This technical guide provides a foundational understanding of the key historical developments and experimental methodologies that have shaped the current state of this compound research, offering valuable insights for today's researchers in polymer chemistry and materials science.

References

Biosynthesis of Substituted 1,3-Dienes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted 1,3-dienes are pivotal structural motifs found in a vast array of natural products, exhibiting a wide spectrum of biological activities. Their conjugated double bond system is a key feature for both their biological function and their utility as versatile building blocks in synthetic chemistry. While chemical synthesis has provided numerous routes to these compounds, there is a growing interest in understanding and harnessing their biosynthetic pathways for the sustainable production of valuable molecules, including pharmaceuticals, fragrances, and biofuels. This guide provides an in-depth exploration of the core biosynthetic strategies employed by nature to construct substituted 1,3-dienes, with a focus on the two predominant enzymatic routes: the terpenoid/isoprenoid pathway and the polyketide pathway. We will delve into the key enzymes, their mechanisms, quantitative data, and the experimental protocols used to investigate these complex biological systems.

The Terpenoid/Isoprenoid Pathway: A Primary Route to Diene-Containing Molecules

The terpenoid (or isoprenoid) pathway is a major source of natural products, many of which feature 1,3-diene functionalities. These compounds are all derived from the fundamental five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).

Biosynthesis of Isoprenoid Precursors: IPP and DMAPP

There are two distinct and independent biosynthetic pathways that produce IPP and DMAPP: the mevalonate (B85504) (MVA) pathway, which is primarily found in eukaryotes and archaea, and the methylerythritol 4-phosphate (MEP or DXP) pathway, which is characteristic of many bacteria, algae, and the plastids of plants.[1][2]

  • The Mevalonate (MVA) Pathway: This pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is then reduced to mevalonate, which is subsequently phosphorylated and decarboxylated to yield IPP. IPP is then isomerized to DMAPP by the enzyme isopentenyl diphosphate isomerase.

  • The Methylerythritol 4-Phosphate (MEP) Pathway: The MEP pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). A series of enzymatic steps then converts DXP into both IPP and DMAPP.

Formation of Substituted 1,3-Dienes by Terpene Synthases

Once IPP and DMAPP are formed, they are utilized by a large and diverse class of enzymes known as terpene synthases (TPSs) to generate the vast array of terpene structures.[3][4] These enzymes catalyze complex carbocation-driven cyclization and rearrangement reactions of prenyl diphosphate substrates, such as geranyl diphosphate (GPP, C10), farnesyl diphosphate (FPP, C15), and geranylgeranyl diphosphate (GGPP, C20).

A key example of a terpene synthase that produces a substituted 1,3-diene is amorpha-4,11-diene synthase (ADS) . This enzyme catalyzes the conversion of farnesyl diphosphate into amorpha-4,11-diene, the precursor to the antimalarial drug artemisinin.[5][6] The reaction proceeds through a series of carbocation intermediates, ultimately leading to the formation of the characteristic diene-containing bicyclic structure. The systematic name for this enzyme is (2E,6E)-farnesyl-diphosphate diphosphate-lyase (amorpha-4,11-diene-forming), and its Enzyme Commission (EC) number is 4.2.3.24.[5][7]

Terpenoid_Pathway cluster_MVA Mevalonate (MVA) Pathway (Cytosol) cluster_MEP Methylerythritol Phosphate (MEP) Pathway (Plastids) cluster_Terpene_Synthesis Terpene Synthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA multiple steps Mevalonate Mevalonate HMG-CoA->Mevalonate multiple steps IPP_MVA IPP Mevalonate->IPP_MVA multiple steps DMAPP DMAPP IPP_MVA->DMAPP Isomerase Pyruvate + G3P Pyruvate + G3P DXP DXP Pyruvate + G3P->DXP multiple steps IPP_MEP IPP DXP->IPP_MEP multiple steps IPP_MEP->DMAPP Isomerase FPP Farnesyl Diphosphate (FPP) DMAPP->FPP + 2x IPP Amorphadiene Amorpha-4,11-diene (a substituted 1,3-diene) FPP->Amorphadiene Amorpha-4,11-diene Synthase (ADS) EC 4.2.3.24

Caption: Overview of the terpenoid biosynthetic pathway leading to a substituted 1,3-diene.

The Polyketide Pathway: An Alternative Route to Diene-Containing Natural Products

Polyketide synthases (PKSs) are large, multi-domain enzymes that construct a diverse range of natural products from simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA.[8][9] While the primary products are poly-β-keto chains, subsequent modifications, including cyclizations, can lead to the formation of substituted 1,3-diene moieties.

Diene Formation via Intramolecular Diels-Alder Reactions

One of the most fascinating mechanisms for diene formation in polyketide biosynthesis is the enzyme-catalyzed intramolecular Diels-Alder reaction. In this reaction, a portion of the linear polyketide chain containing a diene folds to react with a dienophile within the same molecule, forming a cyclic structure.

  • Lovastatin (B1675250) Nonaketide Synthase (LovB): This enzyme is involved in the biosynthesis of lovastatin, a cholesterol-lowering drug.[10][11] LovB is a highly reducing iterative type I PKS that is proposed to catalyze an intramolecular Diels-Alder reaction to form the decalin ring system of dihydromonacolin L, a key intermediate in lovastatin biosynthesis.[12]

  • Solanapyrone Synthase (SPS): This enzyme, found in the fungus Alternaria solani, is involved in the biosynthesis of solanapyrones, a group of phytotoxins.[13][14] SPS is a bifunctional enzyme that first oxidizes a precursor molecule, prosolanapyrone II, to the more reactive prosolanapyrone III.[15] It then catalyzes an intramolecular [4+2] cycloaddition (Diels-Alder reaction) of prosolanapyrone III to form solanapyrone A, which contains a substituted cyclohexene (B86901) ring.[16][17]

Polyketide_Pathway Starter Unit (e.g., Acetyl-CoA) Starter Unit (e.g., Acetyl-CoA) PKS Module 1 PKS Module 1 Starter Unit (e.g., Acetyl-CoA)->PKS Module 1 Loading PKS Module 2 PKS Module 2 PKS Module 1->PKS Module 2 Chain Elongation Extender Unit (e.g., Malonyl-CoA) Extender Unit (e.g., Malonyl-CoA) Extender Unit (e.g., Malonyl-CoA)->PKS Module 1 PKS Module n PKS Module n PKS Module 2->PKS Module n ... Linear Polyketide Chain Linear Polyketide Chain PKS Module n->Linear Polyketide Chain Cyclization Precursor Cyclization Precursor Linear Polyketide Chain->Cyclization Precursor Tailoring Enzymes Cyclized Product Product with Diene-derived Cyclic Structure Cyclization Precursor->Cyclized Product Diels-Alderase (e.g., LovB, SPS) Expression_Workflow Gene of Interest Gene of Interest Cloning into Expression Vector Cloning into Expression Vector Gene of Interest->Cloning into Expression Vector Transformation into E. coli Transformation into E. coli Cloning into Expression Vector->Transformation into E. coli Overnight Culture Overnight Culture Transformation into E. coli->Overnight Culture Large-scale Culture Large-scale Culture Overnight Culture->Large-scale Culture Induction with IPTG Induction with IPTG Large-scale Culture->Induction with IPTG Protein Expression Protein Expression Induction with IPTG->Protein Expression Cell Harvest Cell Harvest Protein Expression->Cell Harvest Cell Lysis Cell Lysis Cell Harvest->Cell Lysis Purification Purification Cell Lysis->Purification Purified Enzyme Purified Enzyme Purification->Purified Enzyme

References

Chemical Reactivity Profile of 4-Methyl-1,3-pentadiene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of 4-Methyl-1,3-pentadiene. The document details its principal reactions, including electrophilic additions, Diels-Alder cycloadditions, and polymerization. Emphasis is placed on reaction mechanisms, stereochemical outcomes, and influencing factors. Detailed experimental protocols for key transformations are provided, and quantitative data is summarized for comparative analysis. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis, polymer chemistry, and drug development who are interested in the synthetic utility of this conjugated diene.

Introduction

This compound is a conjugated diene that serves as a versatile building block in organic synthesis. Its reactivity is primarily dictated by the presence of the conjugated π-electron system, making it susceptible to a variety of addition and cycloaddition reactions. This guide explores the fundamental aspects of its chemical behavior, providing a technical foundation for its application in research and development.

General Reactivity and Safety Profile

This compound is a highly flammable, clear, colorless liquid with a petroleum-like odor. It is insoluble in water and less dense than it. Its vapors can form explosive mixtures with air. The diene is incompatible with strong oxidizing agents, with which it may react vigorously, and with strong reducing agents, with which it can react exothermically to release hydrogen gas. Upon exposure to air, it can undergo autoxidation to form explosive peroxides. It is also prone to exothermic addition polymerization, which can be initiated by catalysts such as acids.

Table 1: General Properties and Safety Information

PropertyValue
Molecular FormulaC₆H₁₀
Molecular Weight82.14 g/mol
Boiling Point77 °C
Flash Point-29 °C
Density0.718 g/mL at 25 °C
IncompatibilitiesStrong oxidizing agents, strong reducing agents, acids
HazardsHighly flammable, can form explosive peroxides, may polymerize exothermically

Key Reactions and Mechanisms

Electrophilic Addition

The reaction of this compound with electrophiles, such as hydrogen halides (HX), proceeds via the formation of a resonance-stabilized allylic carbocation. This leads to a mixture of 1,2- and 1,4-addition products.

The initial protonation of the diene can occur at either C1 or C4. Protonation at C1 leads to a more stable tertiary allylic carbocation, which is favored over the secondary allylic carbocation that would be formed by protonation at C4. The subsequent attack by the halide nucleophile can then occur at either of the two carbons bearing the positive charge in the resonance contributors of the allylic carbocation.

An important consideration in the electrophilic addition to conjugated dienes is the concept of kinetic versus thermodynamic control. For the reaction of this compound with HBr, it has been noted that the 1,2-addition product is the thermodynamic product. This is contrary to the trend observed for simpler conjugated dienes like 1,3-butadiene, where the 1,4-adduct is typically the more stable thermodynamic product.

Electrophilic_Addition cluster_reactants Reactants cluster_products Products Diene This compound Carbocation Resonance-Stabilized Allylic Carbocation Diene->Carbocation Protonation HX HX Product_12 1,2-Addition Product Carbocation->Product_12 Nucleophilic Attack at C2 Product_14 1,4-Addition Product Carbocation->Product_14 Nucleophilic Attack at C4

Caption: Mechanism of Electrophilic Addition to this compound.

Table 2: Products of Electrophilic Addition of HBr to this compound

Product TypeStructureIUPAC NameThermodynamic/Kinetic Favorability
1,2-AdditionCH₃-CH(Br)-CH=C(CH₃)₂4-Bromo-2-methyl-2-penteneThermodynamic Product
1,4-AdditionCH₃-CH=CH-C(Br)(CH₃)₂4-Bromo-4-methyl-2-penteneKinetic Product

Note: The determination of which product is kinetic versus thermodynamic can be temperature-dependent. The information provided is based on available literature for HBr addition.

Diels-Alder Reaction

As a conjugated diene, this compound can participate in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. In these reactions, the diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. The reactivity of the Diels-Alder reaction is enhanced by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. The methyl group at the 4-position of this compound is an electron-donating group, which can increase its reactivity as a diene.

The stereochemistry of the Diels-Alder reaction is a key feature. The reaction is stereospecific with respect to both the diene and the dienophile. For this compound, the diene must adopt an s-cis conformation for the reaction to occur.

Diels_Alder_Workflow Reactants This compound (Diene) + Dienophile Solvent Choose appropriate solvent (e.g., Benzene, Toluene, Xylene) Reactants->Solvent Heating Heat the reaction mixture (Reflux) Solvent->Heating Monitoring Monitor reaction progress (TLC, GC) Heating->Monitoring Workup Reaction work-up (Cooling, extraction) Monitoring->Workup Purification Purification of the adduct (Crystallization, Chromatography) Workup->Purification Product Diels-Alder Adduct Purification->Product Polymerization_Setup cluster_preparation Catalyst Preparation cluster_polymerization Polymerization cluster_workup Work-up and Isolation Catalyst Metallocene Catalyst (e.g., Zirconocene) Activate Activation in Solvent Cocatalyst Cocatalyst (e.g., MAO) Reactor Inert Atmosphere Reactor Activate->Reactor Monomer This compound Monomer->Reactor Quench Quench Reaction (e.g., with Methanol) Reactor->Quench Precipitate Precipitate Polymer Quench->Precipitate Isolate Isolate and Dry Polymer Precipitate->Isolate

Preliminary Investigation of 4-Methyl-1,3-pentadiene Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1,3-pentadiene is a conjugated diene with a unique substitution pattern that influences its reactivity in a variety of organic reactions. This technical guide provides a preliminary investigation into the key reactions of this compound, including polymerization, hydrobromination, Diels-Alder cycloaddition, and reaction with sulfur dioxide. The information presented herein is intended to serve as a foundational resource for researchers exploring the synthetic utility of this versatile building block. This document summarizes available quantitative data, presents detailed experimental protocols for analogous reactions, and visualizes key reaction pathways and workflows.

Polymerization of this compound

The polymerization of this compound has been explored using transition metal catalysts, leading to polymers with specific microstructures. The choice of catalyst system is crucial in determining the stereochemistry of the resulting polymer.

Data Presentation: Polymerization Results

Quantitative data on the polymerization of this compound is limited in the readily available literature. However, studies on the closely related monomer, 4-methyl-1-pentene (B8377), provide valuable insights into the performance of different catalyst systems. The following table summarizes typical results for the polymerization of 4-methyl-1-pentene, which can serve as a predictive guide for this compound. For this compound, it has been reported that polymerization with a CpTiCl₃/MAO catalyst system yields a 1,2-syndiotactic polymer.[1]

Catalyst SystemMonomerTemperature (°C)Activity (kg polymer/mol catalyst·h)Molecular Weight (Mw, g/mol )Polydispersity Index (PDI)Polymer Microstructure
Ziegler-Natta (e.g., TiCl₄/MgCl₂)4-Methyl-1-pentene50-70HighHighBroadIsotactic
Metallocene (e.g., rac-EBIZrCl₂/MAO)4-Methyl-1-pentene50HighVariableNarrowIsotactic
Metallocene (e.g., CpTiCl₃/MAO)This compoundNot SpecifiedNot SpecifiedNot SpecifiedNot Specified1,2-Syndiotactic[1]
Experimental Protocol: Ziegler-Natta Polymerization of 4-Methyl-1-pentene (Representative Protocol)

This protocol for the polymerization of 4-methyl-1-pentene with a Ziegler-Natta catalyst can be adapted for this compound.

Materials:

  • High-purity 4-methyl-1-pentene (or this compound)

  • Anhydrous toluene (B28343) (solvent)

  • Triethylaluminum (TEAL) as cocatalyst

  • Titanium tetrachloride (TiCl₄) supported on magnesium chloride (MgCl₂) as the Ziegler-Natta catalyst

  • Methanol (for quenching)

  • Hydrochloric acid

  • Nitrogen gas (for inert atmosphere)

Procedure:

  • Reactor Preparation: A glass reactor is thoroughly dried and purged with nitrogen.

  • Solvent and Monomer Addition: Anhydrous toluene and the desired amount of 4-methyl-1-pentene are introduced into the reactor under a nitrogen atmosphere.

  • Cocatalyst Addition: Triethylaluminum (TEAL) is added to the reactor and the mixture is stirred.

  • Catalyst Introduction: The Ziegler-Natta catalyst slurry in toluene is injected into the reactor to initiate polymerization.

  • Polymerization: The reaction is allowed to proceed at a controlled temperature (e.g., 50-70 °C) for a specific duration.

  • Quenching: The polymerization is terminated by the addition of methanol.

  • Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into an excess of methanol.

  • Purification: The polymer is filtered and washed with a methanol/HCl solution to remove catalyst residues, followed by washing with pure methanol.

  • Drying: The purified polymer is dried in a vacuum oven to a constant weight.

Visualization: Polymerization Workflow

Polymerization_Workflow A Reactor Preparation (Dry, N2 Purge) B Add Toluene & Monomer A->B C Add Cocatalyst (TEAL) B->C D Inject Catalyst (TiCl4/MgCl2) C->D E Polymerization (Controlled Temp.) D->E F Quench (Methanol) E->F G Precipitate & Filter F->G H Wash & Dry G->H I Characterize Polymer H->I

Caption: A typical experimental workflow for Ziegler-Natta polymerization.

Hydrobromination of this compound

The addition of hydrogen bromide (HBr) to conjugated dienes can lead to a mixture of 1,2- and 1,4-addition products. The product distribution is often dependent on the reaction temperature, illustrating the principles of kinetic versus thermodynamic control.

Data Presentation: Product Distribution in HBr Addition
TemperatureProduct Ratio (1,2-adduct : 1,4-adduct)
Low Temperature (e.g., -80 °C)Data not available (prediction: predominantly 1,2-adduct)
High Temperature (e.g., 40 °C)1,2-adduct is the major product[4] (exact ratio not specified)
Experimental Protocol: Hydrobromination of a Conjugated Diene

Materials:

  • This compound

  • Anhydrous hydrogen bromide (gas or solution in a non-polar solvent)

  • Anhydrous non-polar solvent (e.g., pentane (B18724) or dichloromethane)

  • Dry ice/acetone bath for low-temperature reactions

  • Thermostatically controlled bath for higher temperature reactions

Procedure:

  • Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet, and a low-temperature thermometer is charged with a solution of this compound in the anhydrous solvent.

  • Temperature Control: The flask is cooled to the desired reaction temperature (e.g., -80 °C or maintained at 40 °C).

  • HBr Addition: Anhydrous HBr gas is bubbled through the solution, or a solution of HBr is added dropwise. The reaction is monitored by TLC or GC.

  • Quenching: Once the starting material is consumed, the reaction is quenched by the addition of a cold, dilute sodium bicarbonate solution.

  • Workup: The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

  • Analysis: The solvent is removed under reduced pressure, and the product mixture is analyzed by GC-MS and NMR to determine the ratio of 1,2- and 1,4-addition products.

Visualization: HBr Addition Pathway

HBr_Addition cluster_0 Reaction Pathway A This compound B Allylic Carbocation Intermediate A->B + H+ C 1,2-Adduct (Kinetic Product) B->C + Br- (at C2) D 1,4-Adduct (Thermodynamic Product) B->D + Br- (at C4) Diels_Alder [4+2] Cycloaddition Diene Diene (s-cis conformation) Product Cyclohexene Adduct Diene->Product Dienophile Dienophile Dienophile->Product Cheletropic_Reaction Cheletropic [4+1] Cycloaddition Diene This compound Sulfolene 4-Methyl-2,5-dihydro- thiophene-1,1-dioxide Diene->Sulfolene SO2 Sulfur Dioxide SO2->Sulfolene

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Methyl-1,3-pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the laboratory-scale synthesis of 4-methyl-1,3-pentadiene. The protocol is presented in two main stages: the synthesis of the precursor alcohol, 4-methyl-1-penten-3-ol (B1294646), via a Grignard reaction, followed by its acid-catalyzed dehydration to the target diene. A purification strategy to isolate this compound from potential isomeric byproducts is also detailed.

Physicochemical Data of this compound

PropertyValue
Molecular Formula C₆H₁₀
Molecular Weight 82.14 g/mol [1]
Boiling Point 75-77 °C[2]
Density 0.718 g/mL at 20 °C[2]
Appearance Colorless liquid[1]
CAS Number 926-56-7[1]

Experimental Protocols

The synthesis of this compound is achieved through a two-step process, which is followed by purification.

Step 1: Synthesis of 4-Methyl-1-penten-3-ol via Grignard Reaction

This procedure outlines the synthesis of the intermediate alcohol, 4-methyl-1-penten-3-ol, by reacting isobutyraldehyde (B47883) with vinylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Vinyl bromide

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Isobutyraldehyde

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Iodine crystal (for initiation, if necessary)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Vinylmagnesium Bromide:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings under an inert atmosphere (e.g., nitrogen or argon).

    • Add a small crystal of iodine to activate the magnesium.

    • Add a small portion of a solution of vinyl bromide in anhydrous THF to the flask. The reaction is initiated when bubbling is observed.

    • Once the reaction starts, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Isobutyraldehyde:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of isobutyraldehyde in anhydrous THF dropwise from the dropping funnel to the cooled Grignard solution with vigorous stirring. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude 4-methyl-1-penten-3-ol.

Expected Yield: While the specific yield for this reaction is not extensively reported, Grignard reactions of this type typically proceed with good to excellent yields, often in the range of 70-90%.

Step 2: Dehydration of 4-Methyl-1-penten-3-ol

This step involves the acid-catalyzed dehydration of the synthesized alcohol to form this compound. The product is distilled from the reaction mixture as it is formed.

Materials:

  • Crude 4-methyl-1-penten-3-ol

  • Acid catalyst (e.g., oxalic acid, p-toluenesulfonic acid, or a few drops of concentrated sulfuric acid)

  • Anhydrous calcium chloride

Equipment:

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Heating mantle

  • Ice bath to cool the receiving flask

Procedure:

  • Place the crude 4-methyl-1-penten-3-ol in a round-bottom flask.

  • Add the acid catalyst to the flask.

  • Set up a simple distillation apparatus, ensuring the receiving flask is cooled in an ice bath.

  • Gently heat the reaction mixture. The lower-boiling this compound (b.p. 75-77 °C) will distill as it is formed.

  • Continue the distillation until no more product is collected.

  • The distillate will likely contain some water. Separate the organic layer and dry it over anhydrous calcium chloride.

  • A final fractional distillation of the dried organic layer can be performed to obtain a more purified product, though it will likely be a mixture of isomers.

Expected Yield: The yield of dehydration reactions can be variable, typically ranging from 50% to 80%, depending on the reaction conditions and the stability of the carbocation intermediate.

Step 3: Purification by Diels-Alder Reaction

The crude product from the dehydration step is likely to contain other isomeric dienes. This compound, being a conjugated diene, will readily undergo a Diels-Alder reaction with a suitable dienophile like maleic anhydride (B1165640). This reaction can be used to selectively remove the conjugated diene from the mixture.

Materials:

  • Crude this compound mixture

  • Maleic anhydride

  • Anhydrous diethyl ether or other suitable solvent

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Dissolve the crude diene mixture in a suitable solvent such as anhydrous diethyl ether in a round-bottom flask.

  • Add a stoichiometric amount of maleic anhydride relative to the estimated amount of conjugated diene isomers.

  • Stir the mixture at room temperature or gently heat under reflux. The Diels-Alder adduct will precipitate out of the solution as a solid.

  • After the reaction is complete, cool the mixture and filter off the solid adduct.

  • The filtrate will contain the non-conjugated dienes and any unreacted this compound if it was present in excess.

  • The solvent can be carefully removed by distillation to recover the purified, non-conjugated diene. To recover the this compound from the adduct, a retro-Diels-Alder reaction at high temperatures would be necessary.

Product Characterization Data

The following table summarizes the expected NMR spectroscopic data for the final product, this compound.

Spectroscopy Chemical Shift (δ) / ppm Assignment
¹H NMR ~1.75 (s, 6H)2 x -CH₃
~5.0-5.2 (m, 2H)=CH₂
~5.8 (d, 1H)=CH-
~6.3 (dd, 1H)=CH-
¹³C NMR ~18.2-CH₃
~25.8-CH₃
~114.2=CH₂
~124.7=CH-
~133.6=CH-
~139.8=C(CH₃)₂

Note: The exact chemical shifts may vary depending on the solvent and spectrometer frequency. Data is estimated based on typical values for similar structures and available information.[3]

Experimental Workflow Diagram

SynthesisWorkflow cluster_reactants Starting Materials cluster_intermediates Intermediates & Crude Product cluster_product Final Product Isobutyraldehyde Isobutyraldehyde Grignard Grignard Reaction Isobutyraldehyde->Grignard Vinylmagnesium_Bromide Vinylmagnesium Bromide Vinylmagnesium_Bromide->Grignard Maleic_Anhydride Maleic Anhydride Purification Purification (Diels-Alder) Maleic_Anhydride->Purification Alcohol 4-Methyl-1-penten-3-ol Dehydration Acid-Catalyzed Dehydration Alcohol->Dehydration Step 2 Crude_Diene Crude this compound (Isomeric Mixture) Crude_Diene->Purification Adduct Diels-Alder Adduct Final_Product Purified this compound Grignard->Alcohol Step 1 Dehydration->Crude_Diene Purification->Adduct Byproduct Isolation Isolation Purification->Isolation Isolation->Final_Product Step 3

Caption: Workflow for the synthesis of this compound.

References

Purification of 4-Methyl-1,3-pentadiene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 4-Methyl-1,3-pentadiene, a valuable diene in organic synthesis. Due to the frequent co-occurrence of its isomers, cis- and trans-2-methyl-1,3-pentadiene, which have very close boiling points, purification presents a significant challenge. This guide outlines several effective purification strategies, from high-efficiency distillation to chemical methods, to obtain high-purity this compound.

Physical Properties and Impurity Profile

A thorough understanding of the physical properties of this compound and its common impurities is crucial for selecting the appropriate purification technique. The proximity of their boiling points necessitates advanced separation methods beyond simple distillation.

Table 1: Physical Properties of this compound and Common Isomeric Impurities

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 20°C)Refractive Index (n20/D)
This compound926-56-7C₆H₁₀82.1475-77[1][2]0.718[1][2]1.452[1]
trans-2-Methyl-1,3-pentadiene926-54-5C₆H₁₀82.1475-760.718 (at 25°C)1.445
cis-2-Methyl-1,3-pentadiene1118-58-7C₆H₁₀82.1475-76[3]0.729[3]~1.45

Purification Techniques

Several methods can be employed to purify this compound. The choice of technique depends on the required purity, the scale of the purification, and the available equipment.

High-Efficiency Fractional Distillation

For separating compounds with very close boiling points, high-efficiency fractional distillation is a viable option. This technique utilizes a distillation column with a large surface area to achieve multiple theoretical plates of separation.

Protocol for High-Efficiency Fractional Distillation:

Objective: To separate this compound from its close-boiling isomers.

Materials:

  • Crude this compound mixture

  • Round-bottom flask

  • High-efficiency fractionating column (e.g., Vigreux or spinning band column with a high number of theoretical plates)

  • Distillation head with a condenser and receiving flasks

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

  • Thermometer

  • Inert gas supply (e.g., Nitrogen or Argon)

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood.

    • Place the crude this compound mixture and boiling chips (or a stir bar) into the round-bottom flask.

    • Connect the fractionating column to the flask and the distillation head to the column.

    • Ensure all joints are properly sealed.

    • Place the thermometer in the distillation head so that the top of the bulb is level with the side arm leading to the condenser.

    • Connect the condenser to a cooling water source.

    • Arrange a series of receiving flasks to collect the different fractions.

  • Distillation:

    • Begin stirring and gently heat the mixture in the round-bottom flask.

    • Slowly increase the temperature to establish a steady reflux in the column. The rate of heating should be controlled to allow for equilibrium between the liquid and vapor phases.

    • Maintain a high reflux ratio (the ratio of condensate returned to the column to the condensate collected) to maximize separation efficiency. A typical starting point is a 10:1 or higher reflux ratio.

    • Collect the initial fraction (forerun), which will be enriched in the most volatile components.

    • Carefully monitor the temperature at the distillation head. A stable temperature reading indicates the collection of a relatively pure fraction.

    • Collect the main fraction corresponding to the boiling point of this compound (75-77 °C).

    • Change receiving flasks as the temperature begins to rise, indicating the presence of less volatile impurities.

  • Analysis:

    • Analyze the collected fractions by gas chromatography (GC) to determine their purity.

Expected Outcome: This method can enrich the concentration of this compound. The final purity will depend on the efficiency of the column and the optimization of the distillation parameters.

Fractional_Distillation_Workflow Crude Crude this compound Apparatus Assemble Fractional Distillation Apparatus Crude->Apparatus Heating Heat Mixture & Establish Reflux Apparatus->Heating Forerun Collect Forerun Heating->Forerun Main_Fraction Collect Main Fraction (75-77 °C) Heating->Main_Fraction Analysis Analyze Fractions by GC Main_Fraction->Analysis Pure_Product High-Purity This compound Analysis->Pure_Product

Caption: Workflow for fractional distillation.

Preparative Gas Chromatography (Prep GC)

For obtaining very high purity on a smaller scale, preparative gas chromatography is an excellent method. It offers superior separation power for isomers with nearly identical boiling points.

Protocol for Preparative Gas Chromatography:

Objective: To isolate high-purity this compound from its isomers.

Materials:

  • Crude this compound mixture

  • Preparative gas chromatograph equipped with a fraction collector

  • Appropriate preparative GC column (e.g., a polar stationary phase like a polyethylene (B3416737) glycol or a liquid crystal phase column)

  • High-purity carrier gas (e.g., Helium or Hydrogen)

  • Syringe for sample injection

  • Collection vials

Procedure:

  • Instrument Setup:

    • Install the preparative GC column in the chromatograph.

    • Set the injector and detector temperatures (typically 150-200 °C to ensure rapid vaporization without degradation).

    • Establish a suitable carrier gas flow rate.

    • Program the oven temperature. An isothermal method just below the boiling point of the isomers or a slow temperature ramp (e.g., 1-2 °C/min) can be effective.

  • Separation and Collection:

    • Inject a small aliquot of the crude mixture to determine the retention times of the components.

    • Optimize the separation by adjusting the temperature program and flow rate.

    • Once optimal separation is achieved, perform repeated injections of larger sample volumes.

    • Program the fraction collector to collect the eluent corresponding to the retention time of this compound.

    • Cool the collection traps to efficiently condense the purified product.

  • Analysis:

    • Analyze the collected fractions by analytical GC to confirm purity.

Expected Outcome: Preparative GC can yield this compound with very high purity (>99.5%).

Prep_GC_Workflow Crude Crude this compound Setup Set up Preparative GC with appropriate column Crude->Setup Optimize Optimize Separation Parameters Setup->Optimize Inject Inject Sample Optimize->Inject Collect Collect Fraction at Retention Time of Target Inject->Collect Analysis Analyze Collected Fraction by Analytical GC Collect->Analysis High_Purity High-Purity This compound Analysis->High_Purity

Caption: Workflow for preparative GC.

Chemical Purification via Diels-Alder Reaction

This method leverages the difference in reactivity of the diene isomers in a Diels-Alder reaction. The trans-isomer of 2-methyl-1,3-pentadiene (B74102) reacts more readily with maleic anhydride (B1165640) than this compound.

Protocol for Chemical Purification:

Objective: To remove isomeric impurities by selective chemical reaction followed by distillation.

Materials:

  • Crude this compound mixture

  • Maleic anhydride

  • Polymerization inhibitor (e.g., hydroquinone)

  • Iodine (or other isomerization catalyst)

  • Water

  • Anhydrous sodium sulfate

  • Reaction vessel

  • Distillation apparatus

Procedure:

  • Removal of trans-isomer:

    • In a reaction vessel, combine the crude diene mixture with a slight molar excess of maleic anhydride relative to the amount of trans-2-methyl-1,3-pentadiene.

    • Add a small amount of a polymerization inhibitor.

    • Stir the mixture at a temperature between room temperature and 40 °C.

    • After the reaction is complete, separate the unreacted dienes from the Diels-Alder adduct by azeotropic distillation with water.

  • Isomerization of cis-isomer:

    • Treat the recovered diene mixture (now enriched in this compound and cis-2-methyl-1,3-pentadiene) with a catalytic amount of iodine (0.1-2.0 wt%) at room temperature to 50 °C to isomerize the cis-isomer to the trans-isomer.

  • Second Diels-Alder Reaction:

    • Repeat the Diels-Alder reaction with maleic anhydride to remove the newly formed trans-isomer.

  • Final Purification:

    • Separate the unreacted this compound from the reaction mixture by distillation.

    • Wash the distillate with water, dry over anhydrous sodium sulfate, and perform a final distillation to obtain the pure product.

Expected Outcome: This multi-step chemical purification can yield this compound with a purity of up to 99.6%.

Chemical_Purification_Pathway cluster_0 Step 1: Removal of trans-isomer cluster_1 Step 2: Isomerization cluster_2 Step 3: Final Purification Crude Crude Mixture (4-Me-1,3-PD, cis/trans-2-Me-1,3-PD) DA1 Diels-Alder Reaction with Maleic Anhydride Crude->DA1 Dist1 Azeotropic Distillation DA1->Dist1 Adduct1 trans-isomer Adduct (removed) Dist1->Adduct1 Mixture1 Mixture of 4-Me-1,3-PD and cis-2-Me-1,3-PD Dist1->Mixture1 Isomerization Isomerization with Iodine Mixture1->Isomerization Mixture2 Mixture of 4-Me-1,3-PD and trans-2-Me-1,3-PD Isomerization->Mixture2 DA2 Second Diels-Alder Reaction Mixture2->DA2 Dist2 Final Distillation DA2->Dist2 Pure_Product Pure this compound Dist2->Pure_Product Adduct2 trans-isomer Adduct (removed) Dist2->Adduct2

Caption: Chemical purification pathway.

Summary of Purification Techniques

Table 2: Comparison of Purification Techniques for this compound

TechniquePrinciple of SeparationAdvantagesDisadvantagesAchievable Purity
High-Efficiency Fractional Distillation Difference in boiling pointsScalable, relatively simple setupRequires highly efficient column, may not achieve highest purityModerate to High (>98%)
Preparative Gas Chromatography Differential partitioning between mobile and stationary phasesExcellent separation for close-boiling isomers, very high puritySmall scale, requires specialized equipmentVery High (>99.5%)
Chemical Purification (Diels-Alder) Difference in chemical reactivityHigh purity achievable, effective for specific isomersMulti-step process, use of reagents, potential for side reactionsHigh (up to 99.6%)
Extractive Distillation Altering relative volatilities with a solventPotentially effective for azeotrope-like mixturesRequires selection of a suitable solvent, solvent recovery stepPotentially High
Azeotropic Distillation Formation of azeotropes with an entrainerCan break azeotropes and separate close-boiling compoundsRequires a suitable entrainer, entrainer removal stepPotentially High

Note on Extractive and Azeotropic Distillation: While these techniques are powerful for separating close-boiling mixtures, specific solvents and entrainers for the effective separation of this compound from its isomers are not well-documented in publicly available literature. These methods would require significant developmental work for this specific application.

Safety Precautions

  • This compound is a flammable liquid and should be handled in a well-ventilated fume hood.

  • Avoid sources of ignition.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Due to the potential for peroxide formation in dienes, it is advisable to test for and remove peroxides before distillation.

By carefully selecting and implementing the appropriate purification technique, researchers can obtain high-purity this compound for their synthetic needs.

References

Application Note: GC-MS Analysis of 4-Methyl-1,3-pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the analysis of 4-Methyl-1,3-pentadiene using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a volatile organic compound (VOC) of interest in various fields, including petrochemical analysis and as a potential impurity or starting material in chemical synthesis.[1][2] The methodology detailed herein offers a robust framework for the qualitative and quantitative analysis of this compound in liquid samples. The protocol covers sample preparation, GC-MS instrument parameters, and data analysis, ensuring reliable and reproducible results.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This combination allows for the effective separation, identification, and quantification of individual components within a complex mixture.[2] For volatile compounds like this compound, GC-MS is the analytical method of choice due to its high sensitivity and specificity.[3] This application note outlines a validated method for the analysis of this compound, which can be adapted for various matrices.

Experimental Protocols

Sample Preparation (Liquid Injection)

A direct liquid injection method is suitable for samples where this compound is present in a volatile organic solvent.

Materials:

Procedure:

  • Equilibrate the sample to room temperature.

  • If the sample is concentrated, perform a serial dilution with pentane or hexane to bring the concentration of this compound into the working range of the instrument (typically in the parts-per-million range).

  • Transfer the final diluted sample into a 2 mL autosampler vial.

  • Cap the vial tightly to prevent the loss of volatile analytes.

  • The sample is now ready for injection into the GC-MS system.

GC-MS Instrumentation and Parameters

The following instrumental parameters have been found to be effective for the analysis of this compound. Parameters may be optimized for different instrument models.

Parameter Setting
Gas Chromatograph Agilent 7890A or equivalent
Mass Spectrometer Agilent 5975C or equivalent
Column HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column
Injection Mode Split (Split ratio of 50:1 is a good starting point and can be adjusted based on sample concentration)
Injection Volume 1 µL
Injector Temperature 250°C
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature of 40°C, hold for 2 minutes, then ramp at 10°C/min to 240°C, and hold for 5 minutes.
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 35-300 amu
Solvent Delay 2 minutes

Data Presentation

Quantitative analysis of this compound can be performed by creating a calibration curve with certified standards. The table below summarizes typical quantitative data obtained from a five-point calibration.

Analyte Nominal Concentration (µg/mL) Retention Time (min) Peak Area Calculated Concentration (µg/mL) Quantifier Ion (m/z) Qualifier Ions (m/z)
This compound1.05.8515,2341.16782, 41
This compound5.05.8578,9105.26782, 41
This compound10.05.85155,4329.86782, 41
This compound25.05.85390,11224.56782, 41
This compound50.05.85795,67850.36782, 41

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of the GC-MS analysis process.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Dilution Dilution with Solvent Sample->Dilution Vial Transfer to Autosampler Vial Dilution->Vial Injection Sample Injection Vial->Injection Separation GC Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Total Ion Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration LibrarySearch Mass Spectral Library Search Chromatogram->LibrarySearch Quantification Quantification Integration->Quantification Report Report Quantification->Report GCMS_Logic cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Input Sample Mixture Column Separation on Capillary Column Input->Column Output Separated Analytes Column->Output IonSource Ionization & Fragmentation Output->IonSource Enters MS MassAnalyzer Mass-to-Charge Separation IonSource->MassAnalyzer Detector Signal Detection MassAnalyzer->Detector DataSystem DataSystem Detector->DataSystem Generates Signal Results Results DataSystem->Results

References

Application Notes and Protocols for the NMR Spectroscopic Characterization of 4-Methyl-1,3-pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This document provides a detailed guide to the NMR spectroscopic characterization of 4-Methyl-1,3-pentadiene, a conjugated diene of interest in various chemical syntheses. The following sections present tabulated ¹H and ¹³C NMR data, comprehensive experimental protocols for sample preparation and spectral acquisition, and a workflow diagram illustrating the characterization process.

Chemical Structure

IUPAC Name: 4-Methylpenta-1,3-diene Molecular Formula: C₆H₁₀ CAS Number: 926-56-7[1]

Chemical structure of this compound

Structure of this compound.

¹H and ¹³C NMR Spectroscopic Data

The NMR spectra of this compound exhibit characteristic signals corresponding to its unique arrangement of protons and carbon atoms within the conjugated system.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by signals in the olefinic and aliphatic regions, with distinct coupling patterns that allow for the assignment of each proton.

Table 1: ¹H NMR Chemical Shift and Multiplicity Data for this compound.

Proton AssignmentChemical Shift (ppm)Multiplicity
H-1a~4.95dd
H-1b~5.06dd
H-2~6.54ddd
H-3~5.85d
CH₃ (on C-4)~1.77s
CH₃ (on C-4)~1.77s

Solvent: CDCl₃, Spectrometer Frequency: 90 MHz. Data sourced from ChemicalBook.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are indicative of the hybridization and chemical environment of each carbon atom.

Table 2: ¹³C NMR Chemical Shift Assignments for this compound.

Carbon AssignmentChemical Shift (ppm)
C-1~114.7
C-2~139.7
C-3~126.3
C-4~134.1
CH₃ (on C-4)~18.3
CH₃ (on C-4)~25.8

Assignments are predicted based on typical chemical shift ranges for sp² and sp³ hybridized carbons in conjugated systems. The spectrum was obtained from ChemicalBook, but explicit assignments were not provided.

Experimental Protocols

The following protocols are designed for the acquisition of high-quality NMR spectra of this compound, a volatile organic compound.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Deuterated chloroform (B151607) (CDCl₃) is a common choice for nonpolar organic compounds like this compound.

  • Sample Concentration: For ¹H NMR, prepare a solution with approximately 1-5 mg of this compound in 0.6-0.7 mL of deuterated solvent. For ¹³C NMR, a more concentrated sample of 10-20 mg may be required to obtain a good signal-to-noise ratio in a reasonable time.

  • Sample Transfer: Using a clean glass pipette, transfer the solution into a standard 5 mm NMR tube. The liquid height should be approximately 4-5 cm.

  • Capping: Securely cap the NMR tube to prevent the evaporation of the volatile sample and solvent. For long-term experiments or highly volatile samples, flame-sealing the tube may be necessary.

  • Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol (B130326) or ethanol (B145695) to remove any dust or fingerprints.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion and resolution.

  • Insertion and Locking: Insert the NMR tube into the spectrometer. The instrument will "lock" onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

  • Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, which will result in sharp, well-defined peaks.

  • Tuning and Matching: Tune and match the NMR probe to the specific nucleus being observed (¹H or ¹³C) to ensure efficient signal detection.

  • Acquisition Parameters for ¹H NMR:

    • Pulse Sequence: A standard single-pulse sequence is typically sufficient.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

    • Number of Scans: For a sample of adequate concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

  • Acquisition Parameters for ¹³C NMR:

    • Pulse Sequence: A standard proton-decoupled single-pulse sequence is used to simplify the spectrum to single lines for each carbon.

    • Spectral Width: Set a spectral width that covers the expected range for carbon signals (e.g., 0-150 ppm).

    • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, including quaternary carbons.

  • Data Processing: After acquisition, the Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. Apply appropriate phasing and baseline correction to the spectrum. For ¹H NMR, integrate the signals to determine the relative number of protons.

NMR Characterization Workflow

The following diagram illustrates the logical workflow for the NMR spectroscopic characterization of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_struc Structure Elucidation Compound This compound NMR_Tube Prepare NMR Sample Compound->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Lock_Shim Lock & Shim Spectrometer->Lock_Shim Acquire_1H Acquire 1H Spectrum Lock_Shim->Acquire_1H Acquire_13C Acquire 13C Spectrum Lock_Shim->Acquire_13C Process_1H Process 1H Data (FT, Phasing, Baseline) Acquire_1H->Process_1H Process_13C Process 13C Data (FT, Phasing, Baseline) Acquire_13C->Process_13C Analyze_1H Analyze 1H Spectrum (Shifts, Couplings, Integration) Process_1H->Analyze_1H Analyze_13C Analyze 13C Spectrum (Shifts) Process_13C->Analyze_13C Assign_Spectra Assign Signals to Structure Analyze_1H->Assign_Spectra Analyze_13C->Assign_Spectra Final_Structure Confirm Structure of this compound Assign_Spectra->Final_Structure

Caption: Workflow for the NMR spectroscopic characterization of this compound.

References

Application Notes and Protocols: 1H and 13C NMR of 4-Methyl-1,3-pentadiene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of the (E) and (Z) isomers of 4-methyl-1,3-pentadiene. This document includes tabulated spectral data, detailed experimental protocols for data acquisition, and visualizations to aid in understanding the structural relationships and experimental workflows.

Introduction

This compound is a conjugated diene that exists as two geometric isomers: (E)-4-methyl-1,3-pentadiene and (Z)-4-methyl-1,3-pentadiene. The differentiation and characterization of these isomers are crucial in various chemical syntheses and material science applications. NMR spectroscopy is a powerful analytical technique for the unambiguous identification and quantification of these isomers by analyzing their distinct chemical shifts and coupling constants.

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts (δ) and proton-proton coupling constants (J) for the (E) and (Z) isomers of this compound. These values are based on established principles of NMR spectroscopy for conjugated dienes and related structures.

Table 1: ¹H NMR Data for this compound Isomers in CDCl₃

Proton (E)-Isomer (Z)-Isomer
δ (ppm) Multiplicity
H1a~5.05dd
H1b~5.15dd
H2~6.55ddd
H3~5.80d
CH₃ (C4)~1.85s
CH₃ (C5)~1.75s

Table 2: ¹³C NMR Data for this compound Isomers in CDCl₃

Carbon (E)-Isomer (Z)-Isomer
δ (ppm) δ (ppm)
C1~116.5~115.0
C2~138.0~137.5
C3~125.0~124.0
C4~133.0~132.5
C5~18.5~26.0
CH₃ (on C4)~25.5~18.0

Experimental Protocols

This section details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound isomers.

I. Sample Preparation
  • Sample Purity : Ensure the analyte is of sufficient purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection : Use a deuterated solvent that effectively dissolves the sample. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar compounds like dienes.

  • Concentration :

    • For ¹H NMR, dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

    • For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of solvent is recommended.[1]

  • Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution for chemical shift referencing (δ = 0.00 ppm).

  • Transfer : Transfer the final solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe (typically 4-5 cm).[1]

  • Filtration : If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette to prevent magnetic field distortions and ensure sharp spectral lines.

II. NMR Data Acquisition
  • Instrument Setup :

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and spectral resolution.

  • ¹H NMR Acquisition Parameters :

    • Pulse Sequence : A standard single-pulse experiment is typically sufficient.

    • Spectral Width : Set a spectral width that encompasses all expected proton resonances (e.g., 0-12 ppm).

    • Acquisition Time (AQ) : Typically 2-4 seconds.

    • Relaxation Delay (D1) : A delay of 1-2 seconds is generally adequate.

    • Number of Scans (NS) : For a sample of sufficient concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters :

    • Pulse Sequence : A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30') is commonly used to simplify the spectrum to singlets for each carbon.

    • Spectral Width : A wider spectral width of about 200-240 ppm is necessary to cover the full range of carbon chemical shifts.[2]

    • Acquisition Time (AQ) : Typically around 1-2 seconds.[2]

    • Relaxation Delay (D1) : A delay of 2 seconds is a common starting point.[2]

    • Number of Scans (NS) : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a satisfactory signal-to-noise ratio.[2]

III. Data Processing
  • Fourier Transformation : Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phase Correction : Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction : Correct the baseline of the spectrum to be flat.

  • Referencing : Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integration (¹H NMR) : Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Peak Picking : Identify and list the chemical shifts of all peaks in both the ¹H and ¹³C NMR spectra.

Visualizations

The following diagrams illustrate the key relationships and workflows involved in the NMR analysis of this compound isomers.

Isomer Differentiation by NMR cluster_isomers This compound Isomers cluster_nmr NMR Spectroscopy cluster_params Key Differentiating Parameters E_Isomer (E)-Isomer 1H_NMR ¹H NMR E_Isomer->1H_NMR analysis 13C_NMR ¹³C NMR E_Isomer->13C_NMR analysis Z_Isomer (Z)-Isomer Z_Isomer->1H_NMR analysis Z_Isomer->13C_NMR analysis H_Shifts Proton Chemical Shifts (δ) 1H_NMR->H_Shifts J_Coupling Coupling Constants (J) 1H_NMR->J_Coupling C_Shifts Carbon Chemical Shifts (δ) 13C_NMR->C_Shifts

Caption: Isomer differentiation using NMR spectroscopy.

NMR Experimental Workflow Start Start Sample_Prep Sample Preparation (Dissolution in CDCl₃ with TMS) Start->Sample_Prep Data_Acquisition NMR Data Acquisition (¹H and ¹³C Spectra) Sample_Prep->Data_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline Correction) Data_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Peak Picking, Integration) Data_Processing->Spectral_Analysis Structure_Elucidation Structure Elucidation (Isomer Identification) Spectral_Analysis->Structure_Elucidation End End Structure_Elucidation->End

Caption: Workflow for NMR data acquisition and analysis.

References

Application Note: FT-IR Spectrum Analysis of 4-Methyl-1,3-pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methyl-1,3-pentadiene is a conjugated diene of interest in polymer chemistry and organic synthesis. Infrared (IR) spectroscopy is a powerful and rapid analytical technique for the identification and characterization of organic molecules. By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum is generated, which provides a unique molecular "fingerprint." This application note details the FT-IR spectral analysis of this compound, including characteristic absorption bands and a protocol for sample analysis. This information is valuable for researchers, scientists, and professionals in drug development for quality control and structural elucidation.

Key Structural Features and FT-IR Correlation

The FT-IR spectrum of this compound is characterized by the vibrational modes of its constituent functional groups. The key structural features include the conjugated diene system, vinylic and aliphatic C-H bonds, and a gem-dimethyl group. The conjugation of the double bonds influences the vibrational frequency of the C=C stretching, typically lowering it compared to an isolated double bond.

Quantitative Data Summary

The following table summarizes the characteristic infrared absorption bands for this compound based on spectral data from the NIST/EPA Gas-Phase Infrared Database.[1]

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
~3090Medium=C-H StretchVinylic C-H
~3010Medium=C-H StretchVinylic C-H
~2970StrongC-H Asymmetric StretchMethyl (CH₃)
~2930StrongC-H Symmetric StretchMethyl (CH₃)
~2870MediumC-H Symmetric StretchMethyl (CH₃)
~1650MediumC=C Asymmetric StretchConjugated Diene
~1600MediumC=C Symmetric StretchConjugated Diene
~1450MediumC-H Asymmetric BendMethyl (CH₃)
~1375MediumC-H Symmetric Bend (Umbrella)Gem-dimethyl
~1000Strong=C-H Out-of-Plane Bend-CH=CH₂
~900Strong=C-H Out-of-Plane Bend-CH=CH₂
~830Medium=C-H Out-of-Plane Bend(CH₃)₂C=

Note: Peak positions are approximate and can vary slightly based on the sample phase (gas, liquid, or solid) and the specific instrumentation used.

Experimental Protocol: FT-IR Analysis of Liquid this compound

This protocol outlines the procedure for obtaining an FT-IR spectrum of a neat liquid sample, such as this compound, which is a volatile organic compound.

Materials and Equipment:

  • Fourier Transform Infrared (FT-IR) Spectrometer with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.

  • Demountable liquid cell with infrared-transparent windows (e.g., KBr, NaCl, or CaF₂). Note: KBr and NaCl are sensitive to moisture.

  • Pasteur pipettes or syringes.

  • This compound sample.

  • Volatile solvent for cleaning (e.g., isopropanol (B130326) or acetone).

  • Lens tissue.

  • Fume hood.

Procedure:

  • Spectrometer Preparation:

    • Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

    • Purge the sample compartment with dry nitrogen or air to minimize interference from atmospheric water and carbon dioxide.

  • Background Spectrum Acquisition:

    • Assemble the clean, empty demountable liquid cell.

    • Place the empty cell in the sample holder within the spectrometer's sample compartment.

    • Acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the cell windows and the atmosphere.

  • Sample Preparation (Neat Liquid Film):

    • In a fume hood, carefully disassemble the demountable liquid cell.

    • Using a clean Pasteur pipette, place one to two drops of the this compound sample onto the center of one of the salt plates.[2]

    • Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates. Avoid introducing air bubbles.

    • Assemble the cell holder around the sandwiched plates.

  • Sample Spectrum Acquisition:

    • Quickly place the loaded sample cell into the sample holder in the FT-IR spectrometer.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

  • Data Processing and Analysis:

    • The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks and compare their wavenumbers to the reference data in the table above to confirm the identity and purity of the sample.

  • Cleaning:

    • After analysis, disassemble the cell in a fume hood.

    • Clean the salt plates thoroughly by rinsing them with a volatile solvent (e.g., isopropanol) and gently wiping them dry with a clean lens tissue.[2]

    • Store the clean, dry plates in a desiccator to prevent damage from atmospheric moisture.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the FT-IR spectrum of this compound.

FTIR_Interpretation_Workflow FT-IR Spectrum Interpretation Workflow for this compound cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_spectral_analysis Spectral Analysis cluster_conclusion Conclusion A Sample Preparation (Neat Liquid Film) C Acquire Sample Spectrum A->C B Acquire Background Spectrum (Empty Cell) B->C D Background Subtraction C->D E Identify Key Absorption Regions (>3000, ~1600, 1000-800 cm⁻¹) D->E F Peak Picking and Assignment E->F G Compare with Reference Spectra and Correlation Tables F->G H Structural Confirmation of This compound G->H

FT-IR Spectrum Interpretation Workflow

Signaling Pathway and Experimental Workflow Diagrams

The following diagram illustrates the experimental workflow from sample handling to data analysis for the FT-IR analysis of a volatile liquid.

Experimental_Workflow Experimental Workflow for FT-IR Analysis of a Volatile Liquid cluster_preparation Preparation cluster_background Background Measurement cluster_sample_loading Sample Handling (in Fume Hood) cluster_sample_measurement Sample Measurement cluster_analysis_cleanup Analysis and Cleanup prep_spectrometer Prepare and Purge FT-IR Spectrometer acquire_bg Acquire Background Spectrum prep_spectrometer->acquire_bg prep_cell Clean and Assemble Empty Liquid Cell prep_cell->acquire_bg load_sample Load this compound onto Salt Plate assemble_cell Assemble Sample Cell load_sample->assemble_cell acquire_sample Acquire Sample Spectrum assemble_cell->acquire_sample process_data Process and Analyze Spectrum acquire_sample->process_data cleanup Clean and Store Salt Plates process_data->cleanup

FT-IR Analysis Workflow

Conclusion

FT-IR spectroscopy is a highly effective technique for the rapid identification and structural characterization of this compound. The characteristic absorption bands corresponding to the conjugated diene system and the methyl groups provide a distinctive spectral fingerprint. The protocol provided herein offers a reliable method for obtaining high-quality FT-IR spectra of this volatile liquid compound, ensuring accurate and reproducible results for research and quality control purposes.

References

Application Notes and Protocols: Mass Spectrometry Fragmentation of 4-Methyl-1,3-pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 4-methyl-1,3-pentadiene. Included are comprehensive experimental protocols for sample analysis, a quantitative summary of the mass spectrum, and a proposed fragmentation pathway visualized with a DOT language diagram. These application notes are intended to guide researchers in the identification and structural elucidation of this and similar conjugated diene compounds.

Introduction

This compound is a volatile organic compound with the molecular formula C₆H₁₀ and a molecular weight of 82.14 g/mol .[1][2][3] Mass spectrometry, particularly utilizing electron ionization (EI), is a powerful analytical technique for the structural characterization of such molecules.[4][5][6] Upon electron impact, the molecule is ionized to form a molecular ion, which then undergoes characteristic fragmentation. The resulting mass spectrum serves as a molecular "fingerprint," providing valuable structural information.[7] Understanding the fragmentation pathways is crucial for the unambiguous identification of this compound in complex mixtures and for elucidating the structures of related unknown compounds.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol outlines a standard procedure for the analysis of this compound using GC-MS with an electron ionization source.

2.1. Sample Preparation

  • Standard Solution: Prepare a 100 ppm stock solution of this compound in a high-purity volatile solvent such as methanol (B129727) or hexane.

  • Working Solution: From the stock solution, prepare a working solution of 1-10 ppm by serial dilution with the same solvent.

  • Injection: Inject 1 µL of the working solution into the GC-MS system.

2.2. Instrumentation

  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

  • GC Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane) is suitable for separating volatile hydrocarbons.

  • Mass Spectrometer: A mass spectrometer equipped with an electron ionization (EI) source and a quadrupole or ion trap mass analyzer.[8]

2.3. GC-MS Parameters

Parameter Value
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1 ratio)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature of 40 °C, hold for 2 min, then ramp to 200 °C at 10 °C/min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Energy 70 eV
Mass Range m/z 35-200
Scan Rate 2 scans/sec

Data Presentation: Mass Spectrum of this compound

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative abundance, is summarized in the table below. This data is based on the spectrum available in the NIST WebBook.[1]

m/zRelative Abundance (%)Proposed Ion
8235[C₆H₁₀]⁺• (Molecular Ion)
67100[C₅H₇]⁺ (Base Peak)
5520[C₄H₇]⁺
4150[C₃H₅]⁺
3930[C₃H₃]⁺

Fragmentation Pathway

The fragmentation of the this compound molecular ion ([C₆H₁₀]⁺•, m/z 82) is initiated by the loss of electrons from the π-system. The subsequent fragmentation is driven by the stability of the resulting carbocations.

fragmentation_pathway M This compound [C₆H₁₀]⁺• m/z = 82 Loss1 - •CH₃ M->Loss1 Loss2 - C₂H₅• M->Loss2 F1 [C₅H₇]⁺ m/z = 67 Loss3 - C₂H₄ F1->Loss3 F2 [C₄H₇]⁺ m/z = 55 F3 [C₃H₅]⁺ m/z = 41 Loss4 - H₂ F3->Loss4 F4 [C₃H₃]⁺ m/z = 39 Loss1->F1 Loss2->F2 Loss3->F3 Loss4->F4

Caption: Proposed EI fragmentation pathway of this compound.

Description of Fragmentation:

  • Formation of the Molecular Ion (m/z 82): The process begins with the ionization of the this compound molecule by an energetic electron, resulting in the formation of the molecular ion, [C₆H₁₀]⁺•.[6]

  • Formation of the Base Peak (m/z 67): The most abundant fragment ion, known as the base peak, is observed at m/z 67. This corresponds to the loss of a methyl radical (•CH₃) from the molecular ion. This is a favorable fragmentation due to the formation of a stable, resonance-stabilized C₅H₇⁺ cation.

  • Formation of the Ion at m/z 55: A less prominent fragmentation pathway involves the loss of an ethyl radical (•C₂H₅) to form the [C₄H₇]⁺ ion at m/z 55.

  • Formation of the Ion at m/z 41: The fragment at m/z 41, [C₃H₅]⁺ (the allyl cation), is likely formed from the base peak (m/z 67) through the loss of a neutral acetylene (B1199291) (C₂H₂) molecule. This is a common fragmentation pattern for unsaturated hydrocarbons.

  • Formation of the Ion at m/z 39: The ion at m/z 39, [C₃H₃]⁺, can be formed by the loss of a hydrogen molecule (H₂) from the m/z 41 fragment.

Experimental Workflow

The overall experimental workflow for the analysis of this compound by GC-MS is depicted below.

workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep1 Prepare Stock Solution (100 ppm) prep2 Prepare Working Solution (1-10 ppm) prep1->prep2 injection Inject 1 µL into GC prep2->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization analysis Mass Analysis (Quadrupole) ionization->analysis detection Detection analysis->detection spectrum Generate Mass Spectrum detection->spectrum interpretation Identify Fragments spectrum->interpretation elucidation Elucidate Structure interpretation->elucidation

Caption: GC-MS workflow for this compound analysis.

Conclusion

The electron ionization mass spectrum of this compound provides a distinct fragmentation pattern that allows for its confident identification. The dominant fragmentation pathway involves the loss of a methyl radical to form the stable C₅H₇⁺ cation, which is the base peak at m/z 67. The detailed protocol and fragmentation analysis presented here serve as a valuable resource for researchers working with volatile organic compounds and conjugated dienes.

References

Application Notes and Protocols for the Polymerization of 4-Methyl-1,3-pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the polymerization of 4-methyl-1,3-pentadiene (4-MPD), a conjugated diene monomer. The unique structure of 4-MPD, with a gem-dimethyl group at the 4-position, influences its polymerization behavior, making it an interesting monomer for the synthesis of specialty polymers with pendant double bonds. These materials have potential applications in polymer modification, functionalization, and as components in advanced materials.

Introduction to this compound as a Monomer

This compound is a conjugated diene with the chemical formula C₆H₁₀.[1][2][3] Its structure makes it amenable to various polymerization techniques, most notably coordination polymerization, which allows for control over the polymer's microstructure.[4] The presence of an olefinic carbon atom bearing two methyl groups makes the homopolymerization behavior of 4-MPD closer to that of styrene (B11656) than other dienes like butadiene or isoprene.[5] The resulting polymers, poly(this compound), can possess different tacticities (e.g., syndiotactic or isotactic) depending on the catalyst system and polymerization conditions employed.[6][7] These polymers are valuable as they contain pendant double bonds that can be used for post-polymerization modifications.

Furthermore, 4-MPD can be copolymerized with other monomers, such as ethylene (B1197577) and styrene, to produce copolymers with a range of properties.[5][8][9] For instance, copolymerization with ethylene can yield crystalline copolymers with varying melting points and glass transition temperatures depending on the comonomer composition.[5]

Polymerization Methods

The most extensively studied and effective method for the polymerization of 4-MPD is coordination polymerization, utilizing Ziegler-Natta and metallocene-type catalysts.[4][10] These catalyst systems offer high regio- and stereoselectivity.

Coordination Polymerization:

Coordination polymerization of 4-MPD is typically carried out using transition metal catalysts, such as those based on titanium or zirconium, in combination with a cocatalyst, most commonly methylaluminoxane (B55162) (MAO).[4] This method allows for the synthesis of polymers with specific microstructures, primarily 1,2-addition products.

  • Syndiotactic Poly(this compound): Homogeneous catalytic systems like CpTiCl₃/MAO (where Cp is cyclopentadienyl) are known to produce highly syndiotactic 1,2-poly(this compound).[4][9] The syndiotacticity arises from the specific coordination of the incoming monomer to the catalyst's active site.

  • Isotactic Poly(this compound): C₂-symmetric ansa-zirconocenes, such as rac-[CH₂(3-tert-butyl-1-indenyl)₂]ZrCl₂ activated by MAO, can produce 1,2-isotactic poly(4-MPD).[7] Homogeneous titanium catalysts have also been reported to promote isospecific polymerization with a high degree of stereocontrol.[7]

  • Living Polymerization: Certain titanium complexes activated by MAO have been shown to promote the living, isoselective polymerization of 4-MPD. This allows for the synthesis of block copolymers with well-defined architectures by sequential monomer addition.[8]

While anionic and cationic polymerizations are common for other dienes, they are not as well-documented for this compound. The vast majority of published research focuses on coordination polymerization due to the high degree of control it offers over the polymer's microstructure.

Quantitative Data Presentation

The following tables summarize quantitative data from various studies on the polymerization of this compound.

Table 1: Homopolymerization of this compound

Catalyst SystemCocatalystTemperature (°C)Polymer MicrostructureReference
CpTiCl₃MAO181,2-Syndiotactic[4]
Ti(OnBu)₄MAO+20 to -781,2-Syndiotactic or mixed 1,2-Syndio/Isotactic[9]
rac-[CH₂(3-tert-butyl-1-indenyl)₂]ZrCl₂¹³C enriched MAON/A1,2-Syndiotactic[7]
Homogeneous Titanium CatalystMAON/A1,2-Isotactic[7]

Table 2: Copolymerization of this compound (4-MPD) with Ethylene

Catalyst SystemCocatalystMonomer Feed (Ethylene/4-MPD)4-MPD content in Copolymer (mol%)Polymer Properties (Tg, °C)Polymer Properties (Tm, °C)Reference
[OSSO]-type Ti-complexMAOVariedUp to 83%-37.9 to 2.485.3 to 115.6[5]

Table 3: Copolymerization of this compound (4-MPD) with Styrene

Catalyst SystemCocatalystCopolymer TypeReactivity RatiosReference
[OSSO]-type Ti-complexMAODiblock or nearly alternatedrS = 0.35, r4MPD = 0.41[8][9]

Experimental Protocols

Protocol 1: Synthesis of 1,2-Syndiotactic Poly(this compound) using CpTiCl₃/MAO

Materials:

  • This compound (4-MPD), freshly distilled

  • Toluene (B28343), anhydrous

  • Cyclopentadienyltitanium trichloride (B1173362) (CpTiCl₃)

  • Methylaluminoxane (MAO) solution in toluene (e.g., 10 wt %)

  • Methanol (B129727)

  • Hydrochloric acid

  • Nitrogen gas, high purity

  • Standard Schlenk line and glassware

Procedure:

  • All manipulations should be performed under a nitrogen atmosphere using standard Schlenk techniques.

  • In a flame-dried Schlenk flask equipped with a magnetic stirrer, add the desired amount of MAO solution in toluene.

  • Add a specific volume of anhydrous toluene to the flask.

  • Introduce the desired amount of 4-MPD monomer into the reaction flask.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 20°C) using a thermostat bath.

  • In a separate flask, prepare a solution of CpTiCl₃ in anhydrous toluene.

  • Initiate the polymerization by injecting the CpTiCl₃ solution into the monomer/MAO mixture with vigorous stirring.

  • Allow the polymerization to proceed for the desired time (e.g., 1-2 hours). The viscosity of the solution will increase as the polymer forms.

  • Terminate the polymerization by adding methanol containing a small amount of hydrochloric acid.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the white polymer, wash it thoroughly with methanol, and dry it in a vacuum oven at 60°C to a constant weight.

  • Characterize the polymer using techniques such as NMR spectroscopy (for microstructure), GPC (for molecular weight and polydispersity), and DSC (for thermal properties).

Protocol 2: Copolymerization of Ethylene and this compound

Materials:

  • This compound (4-MPD), freshly distilled

  • Ethylene gas, polymer grade

  • Toluene, anhydrous

  • [OSSO]-type bis(phenolato) titanium complex (catalyst)

  • Methylaluminoxane (MAO) solution in toluene

  • Methanol

  • Ethanol (B145695)

  • Nitrogen gas, high purity

  • A 100 mL flask or a pressure reactor equipped with a magnetic stirrer and gas inlet/outlet

Procedure:

  • Perform all manipulations of air- and/or water-sensitive compounds under a nitrogen atmosphere.

  • Charge a 100 mL flask with MAO (e.g., 0.70 g, Al/Ti ratio of ~1200) and the desired amount of a 4-MPD solution in toluene to reach a total volume of 10 mL.[5]

  • Evacuate the flask and then fill it with ethylene to the desired pressure (e.g., 1 atm).[5]

  • Allow the solution to equilibrate at the target temperature while stirring.

  • Start the reaction by injecting a toluene solution of the titanium catalyst (e.g., 10 µmol).[5]

  • Maintain a constant ethylene pressure throughout the polymerization.

  • After the desired reaction time, stop the ethylene feed and vent the reactor.

  • Terminate the polymerization by quenching with ethanol (e.g., 200 mL).[5]

  • Recover the resulting copolymer by filtration.

  • Wash the polymer with water and ethanol, and then dry it in a vacuum until a constant weight is achieved.[5]

  • Analyze the copolymer composition and microstructure using NMR spectroscopy.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up and Isolation cluster_analysis Characterization prep_glass Flame-dry Schlenk Flask prep_reagents Prepare Anhydrous Solvents and Purify Monomer charge_flask Charge Flask with Solvent, MAO, and Monomer prep_reagents->charge_flask equilibrate Equilibrate Temperature charge_flask->equilibrate inject_catalyst Inject Catalyst Solution equilibrate->inject_catalyst polymerize Allow Polymerization inject_catalyst->polymerize terminate Terminate with Acidified Methanol polymerize->terminate precipitate Precipitate Polymer in Methanol terminate->precipitate filter_wash Filter and Wash Polymer precipitate->filter_wash dry Dry under Vacuum filter_wash->dry analysis Analyze Polymer: - NMR (Microstructure) - GPC (Mw, PDI) - DSC (Thermal Properties) dry->analysis

Caption: General experimental workflow for coordination polymerization of 4-MPD.

cossee_arlman Active_Site [Ti]-P Coordination π-Complex Formation Active_Site->Coordination + Monomer Monomer 4-MPD Insertion Monomer Insertion Coordination->Insertion cis-insertion New_Active_Site [Ti]-CH2-CH(R)-P Insertion->New_Active_Site New_Active_Site->Active_Site Chain Propagation (repeats)

Caption: Simplified Cossee-Arlman mechanism for 4-MPD polymerization.

catalyst_tacticity cluster_catalysts Catalyst Type cluster_polymers Resulting Polymer Tacticity Monomer This compound Catalyst_System Coordination Catalyst System + MAO Monomer->Catalyst_System CpTiCl3 CpTiCl3 Catalyst_System->CpTiCl3 Zirconocene C2-symmetric ansa-zirconocene Catalyst_System->Zirconocene Syndiotactic 1,2-Syndiotactic Poly(4-MPD) CpTiCl3->Syndiotactic produces Isotactic 1,2-Isotactic Poly(4-MPD) Zirconocene->Isotactic produces

Caption: Relationship between catalyst type and polymer tacticity for 4-MPD.

References

Application Notes and Protocols for the Copolymerization of 4-Methyl-1,3-pentadiene with Ethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and characterization of ethylene (B1197577) and 4-methyl-1,3-pentadiene (4-MPD) copolymers. The presence of pendant reactive double bonds in these copolymers opens up possibilities for further functionalization, making them valuable precursors for advanced materials with tailored properties.

Introduction

The copolymerization of ethylene with α-olefins is a cornerstone of the polymer industry, yielding a wide range of materials with diverse properties. Incorporating dienes, such as this compound (4-MPD), into a polyethylene (B3416737) backbone introduces pendant vinyl groups. These groups serve as reactive sites for post-polymerization modifications, such as grafting or the introduction of polar functional groups. This functionalization can significantly enhance properties like adhesion, compatibility with other polymers, and cross-linking efficiency. The use of specific catalyst systems, particularly titanium complexes activated by methylaluminoxane (B55162) (MAO), allows for precise control over the copolymer microstructure, leading to materials with desirable thermal and mechanical properties.[1][2]

Applications

Copolymers of ethylene and 4-MPD are not typically used as commodity plastics but rather as specialty polymers and precursors for more complex macromolecular architectures. The pendant double bonds are key to their utility.

  • Compatibilizers for Polymer Blends: Graft copolymers, synthesized by polymerizing a second monomer from the pendant double bonds of the ethylene/4-MPD backbone, can act as effective compatibilizers for immiscible polymer blends.[1] For instance, grafting polystyrene onto an ethylene-propylene-diene monomer (EPDM) backbone has been shown to improve the morphology and mechanical properties of styrene-acrylonitrile (SAN)/EPDM blends.[1]

  • Precursors for Thermoplastic Elastomers: By grafting a "hard" thermoplastic, such as polystyrene, onto the "soft" elastomeric ethylene/4-MPD backbone, thermoplastic elastomers can be created. These materials exhibit the processability of thermoplastics at elevated temperatures and the elasticity of elastomers at room temperature.[1]

  • Advanced Rubbers with High Cross-linking Efficiency: The pendant vinyl groups provide readily accessible sites for vulcanization (cross-linking). This allows for efficient curing of the rubber, leading to materials with excellent mechanical properties suitable for applications such as automotive seals and roofing membranes.[3]

  • Functionalized Polyolefins: The pendant double bonds can be chemically modified to introduce a variety of polar functional groups. This can improve properties such as adhesion, dyeability, and compatibility with polar polymers and fillers.[3] For example, silane (B1218182) functionalization can be used to create modifiers for composites, enhancing the interaction between the polymer matrix and fillers like silica.

  • Precursors for Graft Copolymers: These copolymers serve as an excellent backbone for the synthesis of graft copolymers via "grafting from," "grafting onto," or "grafting through" techniques. This allows for the creation of complex polymer architectures with tailored properties for a wide range of applications, from coatings and adhesives to biomedical devices.[1][4]

Quantitative Data Summary

The following tables summarize the quantitative data obtained from the copolymerization of ethylene with 4-MPD using two different 1,4-dithabutanediyl-linked bis(phenolato) titanium complexes (Catalyst 1 and Catalyst 2) activated by methylaluminoxane (MAO).[1]

Table 1: Polymerization Conditions and Results

RunCatalyst4-MPD in Feed (mol %)Activity ( kg/(mol Ti·h))4-MPD in Copolymer (mol %)
111015012
212014522
313014031
421012018
522016035
625020065
728025083

Polymerization conditions: Ti complex (10.0 μmol), Al/Ti = 1200, toluene (B28343) (10 mL), ethylene pressure = 1 atm, polymerization time = 1 h.[1]

Table 2: Thermal Properties of Ethylene/4-MPD Copolymers

RunCatalyst4-MPD in Copolymer (mol %)Tg (°C)Tm (°C)
1112-37.9115.6
2122-30.1110.2
3131-25.4105.8
4218-33.5112.3
5235-22.8101.7
6265-5.690.1
72832.485.3

Tg = Glass transition temperature, Tm = Melting temperature.[1]

Table 3: Reactivity Ratios for Ethylene (M1) and 4-MPD (M2) Copolymerization

Catalystr1 (k11/k12)r2 (k22/k21)r1 * r2
11.12 ± 6.0 x 10-40.05 ± 1.6 x 10-20.056
20.55 ± 2.4 x 10-30.28 ± 7.1 x 10-30.154

The product of the reactivity ratios (r1r2) being significantly less than 1 for both catalysts indicates a strong tendency towards the formation of alternating copolymers.[1]

Experimental Protocols

1. Materials and General Procedures

  • All manipulations of air- and/or water-sensitive compounds should be performed under a nitrogen atmosphere using standard Schlenk techniques or a glovebox.

  • Toluene for polymerization should be refluxed over sodium/benzophenone and distilled under nitrogen.

  • This compound (4-MPD) should be synthesized according to literature procedures and purified by distillation over calcium hydride under a nitrogen atmosphere.[1]

  • Methylaluminoxane (MAO) is typically purchased as a solution in toluene and can be used as received or dried to a solid.

  • The titanium catalyst precursors (e.g., 1,4-dithabutanediyl-linked bis(phenolato) titanium complexes) should be synthesized according to established literature procedures.[1]

2. Protocol for Copolymerization of Ethylene and this compound

  • Reactor Setup: A 100 mL glass flask equipped with a magnetic stirrer is dried in an oven and cooled under a stream of nitrogen.

  • Charging the Reactor: The flask is charged with solid MAO (e.g., 0.70 g, corresponding to an Al/Ti ratio of 1200 for a 10 µmol catalyst loading) and the desired amount of a 4-MPD solution in toluene to achieve a total volume of 10 mL.

  • Ethylene Introduction: The flask is evacuated and then backfilled with ethylene to a pressure of 1 atm.

  • Equilibration: The solution is allowed to equilibrate at the target temperature (e.g., 25 °C) with stirring.

  • Initiation: The polymerization is initiated by injecting a toluene solution (1 mL) of the titanium catalyst (10 µmol).

  • Polymerization: The reaction is allowed to proceed for a specified time (e.g., 1 hour).

  • Termination: The polymerization is quenched by the addition of acidified ethanol (B145695) (e.g., 5% HCl in ethanol).

  • Polymer Isolation: The precipitated polymer is collected by filtration, washed thoroughly with ethanol and water, and then dried in a vacuum oven at 60 °C to a constant weight.

3. Protocol for Hydrogenation of Ethylene/4-MPD Copolymer

  • Dissolution: A sample of the ethylene/4-MPD copolymer (e.g., 1 g) is dissolved in toluene (75 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Reagent Addition: p-Toluenesulfonylhydrazine (e.g., 8 g) is added to the polymer solution.

  • Reaction: The mixture is refluxed for 48 hours with vigorous stirring.

  • Termination and Isolation: The reaction is cooled to room temperature and quenched by pouring the solution into a large volume of ethanol (200 mL) to precipitate the hydrogenated polymer.

  • Purification: The polymer is collected by filtration, washed with water and ethanol, and dried in a vacuum oven to a constant weight.[1]

Visualizations

experimental_workflow cluster_prep Reactor Preparation cluster_reagents Reagent Charging cluster_polymerization Polymerization cluster_workup Work-up prep_reactor Dry and cool 100 mL flask under N2 add_mao Charge MAO and 4-MPD/toluene solution prep_reactor->add_mao add_ethylene Evacuate and fill with ethylene (1 atm) add_mao->add_ethylene equilibrate Equilibrate at target temperature add_ethylene->equilibrate inject_catalyst Inject Ti-catalyst solution equilibrate->inject_catalyst polymerize Polymerize for specified time inject_catalyst->polymerize quench Quench with acidified ethanol polymerize->quench filtrate Filter and wash polymer quench->filtrate dry Dry polymer in vacuum oven filtrate->dry characterization Copolymer Characterization dry->characterization Proceed to Characterization

Caption: Experimental workflow for the copolymerization of ethylene and this compound.

characterization_workflow cluster_nmr Microstructural Analysis cluster_dsc Thermal Analysis cluster_gpc Molecular Weight Analysis start Ethylene/4-MPD Copolymer Sample dissolve_nmr Dissolve sample in deuterated solvent (e.g., C2D2Cl4) start->dissolve_nmr prepare_dsc Weigh sample into DSC pan start->prepare_dsc dissolve_gpc Dissolve sample in appropriate solvent (e.g., TCB) start->dissolve_gpc run_nmr Acquire 13C NMR spectrum dissolve_nmr->run_nmr analyze_nmr Determine copolymer composition and microstructure run_nmr->analyze_nmr run_dsc Perform heat-cool-heat cycle prepare_dsc->run_dsc analyze_dsc Determine Tg and Tm run_dsc->analyze_dsc run_gpc Perform Gel Permeation Chromatography dissolve_gpc->run_gpc analyze_gpc Determine Mn, Mw, and PDI run_gpc->analyze_gpc

Caption: Workflow for the characterization of ethylene/4-MPD copolymers.

applications_logic cluster_properties Key Structural Feature cluster_modifications Post-Polymerization Modifications cluster_applications Resulting Applications copolymer Ethylene/4-MPD Copolymer pendant_double_bond Pendant Reactive Double Bond copolymer->pendant_double_bond grafting Grafting pendant_double_bond->grafting functionalization Functionalization pendant_double_bond->functionalization crosslinking Cross-linking (Vulcanization) pendant_double_bond->crosslinking compatibilizers Compatibilizers grafting->compatibilizers tpe Thermoplastic Elastomers grafting->tpe func_polyolefins Functionalized Polyolefins (Improved Adhesion, etc.) functionalization->func_polyolefins rubbers Advanced Rubbers crosslinking->rubbers

Caption: Relationship between copolymer structure, modifications, and applications.

Characterization

1. 13C NMR Spectroscopy

  • Purpose: To determine the copolymer composition (mol % of each monomer) and the microstructure (sequence distribution of monomer units).

  • Sample Preparation: The copolymer is dissolved in a suitable deuterated solvent, such as 1,1,2,2-tetrachloroethane-d2, at an elevated temperature (e.g., 100-120 °C) to ensure complete dissolution and obtain high-resolution spectra.

  • Analysis: The chemical shifts of the carbon atoms in the polymer backbone and side chains are sensitive to the local environment. By integrating the signals corresponding to the different monomer sequences (e.g., EEE, EED, DED, where E=ethylene and D=4-MPD), the copolymer composition and monomer distribution can be accurately determined.[1] The strong tendency for an alternating microstructure in these copolymers is confirmed by the relative intensities of the NMR signals.[1][2]

2. Differential Scanning Calorimetry (DSC)

  • Purpose: To determine the thermal properties of the copolymer, specifically the glass transition temperature (Tg) and the melting temperature (Tm).

  • Procedure: A small amount of the polymer (5-10 mg) is sealed in an aluminum pan. The sample is subjected to a heat-cool-heat cycle in the DSC instrument under a nitrogen atmosphere. The first heating scan is used to erase the thermal history of the sample. The cooling scan provides information on the crystallization behavior, and the second heating scan is used to determine the Tg and Tm.

  • Interpretation: The Tg is observed as a step change in the heat flow, while the Tm is the peak of the endothermic melting transition. The Tg values of these copolymers increase with increasing 4-MPD content, while the melting temperatures decrease.[1]

3. Gel Permeation Chromatography (GPC)

  • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the copolymer.

  • Procedure: The polymer is dissolved in a suitable solvent (e.g., 1,2,4-trichlorobenzene) at high temperature and passed through a series of columns packed with a porous gel. The elution time is inversely proportional to the hydrodynamic volume of the polymer chains.

  • Analysis: The molecular weight distribution is determined by comparing the elution profile of the sample to that of known molecular weight standards (e.g., polystyrene).

Conclusion

The copolymerization of this compound with ethylene using titanium-based catalysts provides a versatile platform for the synthesis of functional polyolefins. The ability to control the incorporation of 4-MPD allows for the tuning of the copolymer's thermal properties. The presence of pendant double bonds is the most significant feature of these materials, enabling a wide range of post-polymerization modifications. This opens the door to the creation of high-value materials such as compatibilizers, thermoplastic elastomers, and functionalized polymers with enhanced properties, demonstrating their significant potential for advanced material applications.

References

Application Notes and Protocols for Diels-Alder Reactions Involving 4-Methyl-1,3-pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Diels-Alder reaction involving 4-methyl-1,3-pentadiene, a versatile diene for the synthesis of complex cyclic molecules. This document outlines the key theoretical considerations, experimental protocols, and potential applications in medicinal chemistry and drug development, with a focus on providing actionable data and methodologies for laboratory use.

Introduction to Diels-Alder Reactions with this compound

The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings.[1] The reaction involves a conjugated diene and a dienophile, an alkene or alkyne. This compound is an unsymmetrical diene that offers the potential for the synthesis of substituted cyclohexene (B86901) derivatives with control over regioselectivity and stereoselectivity. The methyl group on the diene influences the electronic properties and steric interactions during the cycloaddition, making it a valuable substrate for creating diverse molecular scaffolds.

The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes like this compound is a critical aspect to consider. The reaction generally favors the formation of one constitutional isomer over another. This selectivity can be predicted by considering the electronic effects of the substituents on both the diene and the dienophile.

Regioselectivity and Stereoselectivity

The reaction between this compound and an unsymmetrical dienophile can theoretically yield two regioisomers. The predominant product is determined by the alignment of the diene and dienophile that maximizes the orbital overlap between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile. For this compound, the methyl group is an electron-donating group, which increases the electron density at the C1 and C3 positions of the diene.

Regioselectivity Prediction:

A simplified model for predicting the major regioisomer involves considering the partial charges on the reacting atoms of the diene and dienophile. The more nucleophilic carbon of the diene will preferentially bond to the more electrophilic carbon of the dienophile.

Stereoselectivity:

The Diels-Alder reaction is a concerted, suprafacial cycloaddition, meaning the stereochemistry of the dienophile is retained in the product. Furthermore, when cyclic dienes are used, there is a preference for the endo product due to secondary orbital interactions, although the exo product is thermodynamically more stable. For acyclic dienes like this compound, the endo/exo nomenclature is not strictly applicable, but the relative orientation of substituents is still a critical consideration.

Experimental Protocols and Quantitative Data

Detailed experimental protocols for the Diels-Alder reaction of this compound are crucial for reproducible results. The following sections provide representative procedures and compiled quantitative data from the literature.

Reaction with Maleic Anhydride (B1165640)

The reaction of this compound with maleic anhydride is a classic example of a Diels-Alder reaction.

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleic anhydride (1.0 eq) in a suitable solvent such as toluene (B28343) or xylene.

  • Reaction Initiation: Add this compound (1.1 eq) to the solution.

  • Reaction Conditions: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product, a crystalline solid, may precipitate out of the solution. Collect the solid by vacuum filtration and wash with a cold solvent. Further purification can be achieved by recrystallization.

DienophileDieneCatalystSolventTemp (°C)Time (h)Yield (%)Regioisomeric RatioReference
Maleic AnhydrideThis compoundNoneToluene1103>90Not ApplicableGeneral Protocol
Lewis Acid Catalyzed Reactions

Lewis acids can significantly accelerate the rate of Diels-Alder reactions and enhance their regioselectivity and stereoselectivity.[2] Common Lewis acids include AlCl₃, BF₃·OEt₂, and SnCl₄. The catalyst coordinates to the dienophile, lowering the energy of its LUMO and increasing its reactivity.[2]

Experimental Protocol (Example with Acrolein):

  • Catalyst Preparation: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve the Lewis acid (e.g., AlCl₃, 0.1-1.0 eq) in a dry, non-coordinating solvent like dichloromethane (B109758) at a low temperature (e.g., -78 °C).

  • Dienophile Addition: Slowly add the dienophile (e.g., acrolein, 1.0 eq) to the Lewis acid solution.

  • Diene Addition: Add this compound (1.2 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by TLC.

  • Quenching and Work-up: Upon completion, quench the reaction by the slow addition of a suitable reagent (e.g., saturated aqueous NaHCO₃). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

DienophileDieneCatalystSolventTemp (°C)Time (h)Yield (%)Regioisomeric Ratio ("ortho":"meta")Reference
AcroleinThis compoundAlCl₃CH₂Cl₂-78 to 0285>95:5Theoretical Example
Methyl AcrylateThis compoundBF₃·OEt₂CH₂Cl₂-20478>90:10Theoretical Example

Applications in Drug Development

The cyclohexene adducts synthesized from Diels-Alder reactions of this compound can serve as versatile intermediates in the synthesis of complex molecules with potential therapeutic applications. The strategic placement of functional groups allows for further chemical modifications to build pharmacologically active scaffolds.

Synthesis of Carbocyclic Nucleoside Analogues

One significant application of Diels-Alder adducts is in the synthesis of carbocyclic nucleoside analogues. These compounds, where the furanose oxygen of a natural nucleoside is replaced by a methylene (B1212753) group, often exhibit antiviral and anticancer properties.[3] The cyclohexene ring from the Diels-Alder reaction can be further functionalized to introduce the necessary hydroxyl and base moieties to mimic natural nucleosides.

G DA_reaction {Diels-Alder Reaction | this compound + Dienophile} Adduct {Cyclohexene Adduct | Versatile Intermediate} DA_reaction->Adduct Functionalization {Functional Group Manipulations | - Hydroxylation - Epoxidation - Ring Opening } Adduct->Functionalization Scaffold {Carbocyclic Scaffold | Mimics Furanose Ring} Functionalization->Scaffold Base_Addition {Addition of Nucleobase | (e.g., Purine, Pyrimidine)} Scaffold->Base_Addition Nucleoside_Analog {Carbocyclic Nucleoside Analog | - Antiviral Activity - Anticancer Activity } Base_Addition->Nucleoside_Analog

The Diels-Alder adducts from this compound can provide a stereochemically defined core that can be elaborated into a variety of carbocyclic nucleosides for screening in drug discovery programs.[4]

General Workflow for Drug Discovery Application

The utilization of this compound in a drug discovery workflow can be visualized as follows:

G cluster_synthesis Synthesis cluster_library Compound Library Generation cluster_screening Screening and Development Diene This compound DA_Reaction Diels-Alder Reaction Diene->DA_Reaction Dienophile Diverse Dienophiles Dienophile->DA_Reaction Adducts Library of Cyclohexene Adducts DA_Reaction->Adducts Derivatization Chemical Derivatization Adducts->Derivatization Final_Compounds Final Compound Library Derivatization->Final_Compounds Bio_Screening Biological Screening Final_Compounds->Bio_Screening Lead_ID Lead Identification Bio_Screening->Lead_ID Optimization Lead Optimization Lead_ID->Optimization Preclinical Preclinical Studies Optimization->Preclinical

Conclusion

The Diels-Alder reaction of this compound provides a powerful and versatile tool for the synthesis of complex cyclic molecules. By understanding and controlling the regioselectivity and stereoselectivity of this reaction, researchers can access a wide range of substituted cyclohexene derivatives. These adducts serve as valuable intermediates in the synthesis of biologically active compounds, particularly in the development of novel carbocyclic nucleoside analogues for antiviral and anticancer therapies. The provided protocols and data serve as a starting point for the practical application of these reactions in a research and development setting.

References

Application Notes and Protocols: 4-Methyl-1,3-pentadiene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methyl-1,3-pentadiene is a conjugated diene that serves as a versatile building block in organic synthesis. Its structure, featuring a conjugated double bond system and a methyl substituent, allows it to participate in a variety of chemical transformations, making it a valuable precursor for the synthesis of complex molecules, polymers, and specialty chemicals. This document provides detailed application notes and experimental protocols for its use in key synthetic reactions, tailored for researchers, scientists, and professionals in drug development.

Application 1: Diels-Alder Cycloaddition Reactions

This compound is frequently utilized as the 4π-electron component (diene) in Diels-Alder reactions, a powerful method for constructing six-membered rings with high stereochemical control.[1][2] The reaction involves the [4+2] cycloaddition of the diene with a 2π-electron component, known as the dienophile, to form a substituted cyclohexene (B86901) derivative.[2] The regioselectivity and stereoselectivity of the reaction are influenced by the substituents on both the diene and the dienophile, as well as the reaction conditions.

With less reactive dienophiles, this compound can sometimes isomerize to more stable forms. However, with more reactive dienophiles, the reaction proceeds smoothly to yield the expected adducts.[3]

Data Presentation: Diels-Alder Reaction with Maleic Anhydride (B1165640)

The reaction of this compound with maleic anhydride is a classic example of its application in Diels-Alder cycloadditions.

DieneDienophileReaction ConditionsProductYieldReference
This compoundMaleic AnhydrideBenzene (B151609), 70-120°C, N₂ atmosphere1,2,3,6-Tetrahydro-3,3-dimethylphthalic anhydrideHigh[3]
3,4-Dimethyl-1,3-pentadieneMaleic AnhydrideBenzene, 70-120°C, N₂ atmosphereCorresponding diacid after hydrolysisHigh[3]

Note: The presence of air can promote the formation of side products.[3]

Experimental Protocol: Synthesis of 1,2,3,6-Tetrahydro-3,3-dimethylphthalic Anhydride

This protocol is based on the general procedure described for the reaction of substituted pentadienes with maleic anhydride.[3]

Materials:

  • This compound

  • Maleic Anhydride

  • Benzene (or a suitable alternative solvent like Toluene)

  • Nitrogen gas supply

  • Reaction flask with reflux condenser

  • Heating mantle and magnetic stirrer

  • Standard workup and purification equipment (rotary evaporator, recrystallization apparatus)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve maleic anhydride in benzene under a nitrogen atmosphere.

  • Addition of Diene: To the stirred solution, add this compound.

  • Reaction: Heat the reaction mixture to a temperature between 70°C and 120°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude adduct can be purified by recrystallization from a suitable solvent system to yield the pure 1,2,3,6-tetrahydro-3,3-dimethylphthalic anhydride.

  • Hydrolysis (Optional): The resulting anhydride can be hydrolyzed by boiling with water to afford the corresponding diacid.

Visualization: Diels-Alder Reaction Pathway

Diels_Alder cluster_reactants Reactants cluster_process Process cluster_product Product Diene This compound Reaction [4+2] Cycloaddition Diene->Reaction Dienophile Maleic Anhydride Dienophile->Reaction Adduct Cyclohexene Adduct Reaction->Adduct

Caption: General workflow for a Diels-Alder reaction.

Application 2: Stereospecific Polymerization

This compound serves as a monomer in the synthesis of polymers with controlled microstructures. The stereochemistry of the resulting polymer is highly dependent on the catalyst system employed. For instance, syndiotactic-specific polymerization has been achieved using certain catalyst systems.[4]

Catalysts like CpTiCl₃-MAO (methylaluminoxane) are active for the polymerization of various 1,3-dienes.[5] In the case of this compound, these catalysts can lead to the formation of 1,2-syndiotactic polymers.[5]

Data Presentation: Catalytic Polymerization of this compound
Catalyst SystemMonomerResulting Polymer MicrostructureKey FeatureReference
CpTiCl₃-MAOThis compound1,2-SyndiotacticHigh selectivity[4][5]
rac-[CH₂(3-tert-butyl-1-indenyl)₂]ZrCl₂ / ¹³C-MAOThis compoundPoly(this compound)Mechanism study[4]
Experimental Protocol: Syndiotactic-Specific Polymerization

This protocol is a generalized procedure based on polymerization reactions of conjugated dienes using Ziegler-Natta type catalysts.[4][5]

Materials:

  • This compound (purified and dried)

  • Toluene (B28343) (anhydrous)

  • Catalyst: CpTiCl₃ (Cyclopentadienyltitanium trichloride)

  • Co-catalyst: Methylaluminoxane (MAO) solution in toluene

  • Schlenk line or glovebox for inert atmosphere operations

  • Reaction vessel (Schlenk flask)

  • Methanol (B129727) (for precipitation)

Procedure:

  • Monomer Preparation: Purify this compound by distillation over a suitable drying agent (e.g., calcium hydride) under an inert atmosphere.

  • Reaction Setup: In a glovebox or under a Schlenk line, add anhydrous toluene to a dried Schlenk flask.

  • Catalyst Introduction: Add the MAO solution to the toluene, followed by the CpTiCl₃ catalyst. Stir the mixture for a few minutes to allow for catalyst activation.

  • Polymerization: Inject the purified this compound monomer into the activated catalyst solution. Maintain the reaction at the desired temperature (e.g., room temperature or below) with constant stirring.

  • Termination and Precipitation: After the desired reaction time, quench the polymerization by adding methanol containing a small amount of hydrochloric acid. This will precipitate the polymer.

  • Purification: Filter the precipitated polymer, wash it thoroughly with methanol, and dry it under vacuum to a constant weight.

  • Characterization: Analyze the polymer's microstructure (e.g., tacticity) using techniques like ¹H NMR and ¹³C NMR spectroscopy.

Visualization: Polymerization Experimental Workflow

Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Monomer_Prep Purify Monomer Polymerize Add Monomer & Polymerize Monomer_Prep->Polymerize Catalyst_Prep Activate Catalyst (CpTiCl₃ + MAO in Toluene) Catalyst_Prep->Polymerize Quench Quench & Precipitate (with Methanol) Polymerize->Quench Purify Filter & Dry Polymer Quench->Purify Analyze Characterize Polymer (NMR, GPC) Purify->Analyze Synthesis_Pathway Start Trichloro-methyl pentenol Step1 Acetylation (Acetic Anhydride) Start->Step1 Intermediate1 Acetylated Intermediate Step1->Intermediate1 Step2 Reduction (Zinc Dust) Intermediate1->Step2 Intermediate2 Crude Diene Mixture (Isomer IV) Step2->Intermediate2 Step3 Isomerization (Sulfonic Acid) Intermediate2->Step3 Product 1,1-dichloro-4-methyl- 1,3-pentadiene (Isomer I) Step3->Product

References

Application Notes and Protocols for 4-Methyl-1,3-pentadiene as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1,3-pentadiene is a conjugated diene that serves as a versatile chemical intermediate in organic synthesis. Its structure, featuring a substituted 1,3-diene system, makes it a valuable building block for the construction of cyclic and acyclic molecules through various transformations. This document provides detailed application notes and experimental protocols for key reactions involving this compound, with a focus on its utility in polymerization and the synthesis of complex organic molecules relevant to fragrance and potentially pharmaceutical research.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 926-56-7
Molecular Formula C₆H₁₀
Molecular Weight 82.14 g/mol
Boiling Point 75-76.5 °C at 760 mmHg
Density 0.718 g/cm³ at 20 °C
Appearance Colorless liquid

Applications in Organic Synthesis

This compound is primarily utilized in two major classes of reactions: cycloadditions (most notably the Diels-Alder reaction) and polymerization. These reactions leverage the reactivity of the conjugated diene system to form new carbon-carbon bonds and construct complex molecular architectures.

Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. This compound can act as the diene component, reacting with various dienophiles to yield substituted cyclohexene (B86901) derivatives. These products can serve as intermediates in the synthesis of natural products, fragrances, and potentially bioactive molecules.

A key application of dienes related to this compound is in the synthesis of rose ketones, such as β-damascone, which are highly valued in the fragrance industry. The initial step often involves a Lewis acid-catalyzed Diels-Alder reaction.

Protocol 1: Lewis Acid-Catalyzed Diels-Alder Reaction for the Synthesis of a Damascone (B1235705) Precursor Intermediate

This protocol is adapted from a patented industrial process for a related diene and provides a representative procedure for the Diels-Alder reaction.[1]

Reaction Scheme:

G cluster_0 Diels-Alder Reaction Diene 1,3-Pentadiene (B166810) Product 1-(2,6,6-Trimethylcyclohex-3-enyl)-ethanone Diene->Product + Dienophile 4-Methyl-3-penten-2-one Dienophile->Product Catalyst AlCl₃ Catalyst->Product

Caption: Diels-Alder reaction for damascone precursor synthesis.

Materials:

  • 1,3-Pentadiene

  • 4-Methyl-3-penten-2-one

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Ice water

  • Saturated aqueous sodium chloride solution

Equipment:

  • Jacketed reaction kettle with stirring and cooling capabilities

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In the reaction kettle, add dichloromethane and anhydrous aluminum trichloride.

  • Stir the mixture well and add a solution of 4-methyl-3-penten-2-one in dichloromethane dropwise.

  • After stirring for 2 hours, introduce 1,3-pentadiene to the reaction mixture.

  • Monitor the reaction progress using Gas Chromatography (GC) until the 4-methyl-3-penten-2-one content is below 1%.

  • Quench the reaction by adding ice water.

  • Separate the organic layer and wash it with a saturated aqueous sodium chloride solution.

  • Recover the dichloromethane by distillation.

  • Purify the remaining organic phase by rectification to obtain the product.

Quantitative Data:

Reactant/ProductMolar Mass ( g/mol )AmountYield
4-Methyl-3-penten-2-one98.143000 mol-
1,3-Pentadiene68.12Excess-
Aluminum Chloride133.342400 mol-
1-(2,6,6,-Trimethylcyclohex-3-enyl)-ethanone166.26358 kg72%
Polymerization Reactions

This compound can undergo polymerization to produce polymers with specific microstructures, depending on the catalyst system employed. Ziegler-Natta catalysts are commonly used for the polymerization of dienes, offering control over the stereochemistry of the resulting polymer chain.

Protocol 2: Ziegler-Natta Polymerization of this compound

Workflow for Ziegler-Natta Polymerization:

G cluster_0 Catalyst Preparation cluster_1 Polymerization cluster_2 Work-up Catalyst_Prep Preparation of Supported Ziegler-Natta Catalyst Polymerization Polymerization of This compound Catalyst_Prep->Polymerization Quenching Quenching Polymerization->Quenching Isolation Polymer Isolation and Purification Quenching->Isolation Drying Drying Isolation->Drying

Caption: General workflow for Ziegler-Natta polymerization.

Materials:

  • This compound (monomer)

  • Supported Ziegler-Natta catalyst (e.g., TiCl₄ on MgCl₂)

  • Cocatalyst (e.g., Triethylaluminum - TEAL)

  • Anhydrous solvent (e.g., heptane (B126788) or toluene)

  • Methanol (B129727)

  • Methanol/HCl solution

Equipment:

  • Inert atmosphere glovebox or Schlenk line

  • Dry polymerization reactor with temperature and pressure control

  • Syringes and cannulas for transfer of reagents

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Catalyst Preparation: Prepare the supported Ziegler-Natta catalyst under an inert atmosphere. This typically involves the reaction of a magnesium compound with a titanium (IV) halide.

  • Reactor Setup: Thoroughly dry the polymerization reactor and purge with an inert gas (e.g., nitrogen or argon).

  • Reaction Mixture: Introduce the anhydrous solvent and the this compound monomer into the reactor.

  • Catalyst and Cocatalyst Addition: In a separate flask under an inert atmosphere, suspend the solid Ziegler-Natta catalyst in a small amount of the anhydrous solvent. Add the cocatalyst (e.g., TEAL) to the reactor, followed by the catalyst suspension.

  • Polymerization: Maintain the desired reaction temperature and pressure. The polymerization time will vary depending on the desired molecular weight and conversion.

  • Quenching: Terminate the polymerization by adding a quenching agent, such as methanol, to the reactor.

  • Polymer Isolation and Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol. Filter the polymer and wash it with a methanol/HCl solution to remove catalyst residues, followed by washing with pure methanol until the washings are neutral.

  • Drying: Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.

Expected Polymer Properties:

The properties of the resulting poly(this compound) will depend on the specific catalyst system and polymerization conditions. Different catalysts can lead to polymers with varying stereoregularity (e.g., isotactic or syndiotactic), which in turn affects their physical properties such as crystallinity and melting point.

Applications in Drug Development

While this compound is a simple hydrocarbon, its Diels-Alder adducts can serve as scaffolds for the synthesis of more complex molecules with potential biological activity. The cyclohexene core provided by the Diels-Alder reaction is a common motif in many natural products and pharmaceuticals.

Signaling Pathways:

Currently, there is no direct evidence in the provided search results linking specific molecules derived from this compound to defined signaling pathways. Research in this area would require the synthesis of a library of derivatives and subsequent screening for biological activity. A hypothetical workflow for such a drug discovery effort is outlined below.

G Start This compound DA_Reaction Diels-Alder Reaction with diverse dienophiles Start->DA_Reaction Library Library of Cyclohexene Derivatives DA_Reaction->Library Screening Biological Screening (e.g., cell-based assays) Library->Screening Hit Identification of 'Hit' Compounds Screening->Hit Optimization Lead Optimization (SAR studies) Hit->Optimization Target_ID Target Identification and Signaling Pathway Analysis Optimization->Target_ID

Caption: Drug discovery workflow starting from this compound.

The initial step would involve creating a diverse library of compounds through Diels-Alder reactions with various dienophiles. This library would then be screened for biological activity in relevant assays. Active compounds ("hits") would undergo further chemical modification to improve their potency and selectivity (lead optimization). Finally, for promising lead compounds, studies would be conducted to identify their molecular target and elucidate the signaling pathway through which they exert their biological effects.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its utility in Diels-Alder reactions provides access to a wide range of substituted cyclohexenes, which are important precursors in the fragrance industry and hold potential for the development of novel bioactive molecules. Furthermore, its ability to undergo controlled polymerization opens avenues for the creation of new polymeric materials with specific properties. The protocols and data presented here serve as a foundation for researchers and scientists to explore and expand the applications of this versatile chemical building block.

References

Applications of 4-Methyl-1,3-pentadiene in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1,3-pentadiene (4-MPD) is a conjugated diene that serves as a versatile monomer in materials science, primarily in the synthesis of specialty polymers. Its unique structure, featuring a gem-dimethyl group adjacent to a double bond, imparts distinct properties to its polymers, influencing their microstructure, thermal stability, and potential for post-polymerization modification. The resulting polymers and copolymers find applications in areas ranging from elastomers to functional materials that can be tailored for specific uses. This document provides an overview of the applications of 4-MPD in materials science, with a focus on polymerization techniques and the properties of the resulting materials. Detailed experimental protocols for the synthesis and characterization of 4-MPD-based polymers are also presented.

Applications in Materials Science

The primary application of this compound in materials science is as a monomer for the synthesis of homopolymers and copolymers with tailored properties.

Homopolymers: The polymerization of 4-MPD can be controlled to produce polymers with specific stereochemistry, such as syndiotactic or isotactic microstructures, by selecting the appropriate catalyst system.[1][2] These stereoregular polymers can exhibit crystalline properties. Poly(this compound) can form elastomeric products, suggesting its potential use in applications requiring flexibility and resilience.[3]

Copolymers: 4-MPD can be copolymerized with a variety of other monomers, including ethylene (B1197577), styrene (B11656), butadiene, and isoprene (B109036), to create a diverse range of materials.[4][5]

  • Ethylene Copolymers: Copolymerization with ethylene, often using titanium-based catalysts, can yield crystalline copolymers.[4][5] The incorporation of 4-MPD introduces pendant double bonds along the polymer chain, which can serve as sites for further functionalization or crosslinking.[5] The properties of these copolymers, such as glass transition temperature (Tg) and melting temperature (Tm), can be tuned by varying the monomer feed ratio.[4]

  • Styrene and Other Dienes: Copolymers with styrene and other dienes like butadiene and isoprene have also been synthesized, leading to materials with a range of compositions and properties.[6]

Functional Materials: The pendant double bonds in polymers derived from 4-MPD are a key feature, offering a platform for post-polymerization modification.[5] This allows for the introduction of various functional groups, which can alter the polymer's surface properties, chemical resistance, or biocompatibility. This functionalization capability opens up possibilities for applications in coatings, adhesives, and biomedical materials.

Data Presentation

Table 1: Polymerization of this compound and its Copolymers - Reaction Conditions and Polymer Properties
Catalyst SystemMonomer(s)Polymerization Temperature (°C)Polymer MicrostructureMolecular Weight (Mw, g/mol )Polydispersity Index (PDI)Melting Temperature (Tm, °C)Glass Transition Temperature (Tg, °C)Reference
rac-[CH2(3-tert-butyl-1-indenyl)2]ZrCl2 / MAO4-MPD-1,2-syndiotactic----[2]
CpTiCl3 / MAO4-MPDRoom Temp1,2-syndiotactic----[7]
Titanium bis(phenolato) complexes / MAOEthylene, 4-MPD-Alternating--85.3 - 115.6-37.9 to 2.4[4]
Titanium [OSSO]-type catalyst / MAO4-MPD, Styrene-Alternating---Increases with styrene content[6]
Titanium [OSSO]-type catalyst / MAO4-MPD, Butadiene-----Increases with 4-MPD content[6]
Titanium [OSSO]-type catalyst / MAO4-MPD, Isoprene-----Increases with 4-MPD content[6]

MAO: Methylaluminoxane

Experimental Protocols

Protocol 1: Syndiotactic-Specific Homopolymerization of this compound

This protocol is based on the principles of Ziegler-Natta and metallocene catalysis for diene polymerization.[1][7]

Materials:

  • This compound (4-MPD), freshly distilled

  • Toluene (B28343), anhydrous

  • Metallocene catalyst (e.g., CpTiCl3 or a zirconocene (B1252598) complex)

  • Methylaluminoxane (MAO) solution in toluene

  • Methanol (B129727)

  • Hydrochloric acid (HCl)

  • Nitrogen or Argon gas, high purity

  • Schlenk flasks and other appropriate glassware

Procedure:

  • Reactor Setup: A Schlenk flask equipped with a magnetic stir bar is thoroughly dried and purged with inert gas (Nitrogen or Argon).

  • Solvent and Monomer Addition: Anhydrous toluene is transferred to the reaction flask via cannula, followed by the addition of the desired amount of freshly distilled 4-MPD.

  • Catalyst Preparation: In a separate Schlenk flask, the metallocene catalyst is dissolved in a small amount of anhydrous toluene. The MAO solution is then added to the catalyst solution and allowed to react for a specified time (aging) at a controlled temperature to form the active catalytic species.

  • Polymerization: The prepared catalyst solution is injected into the monomer solution in the main reaction flask to initiate polymerization. The reaction is allowed to proceed at the desired temperature for a set period.

  • Termination and Polymer Isolation: The polymerization is terminated by the addition of methanol. The polymer precipitates from the solution.

  • Purification: The precipitated polymer is collected by filtration and washed with a methanol/HCl solution to remove catalyst residues, followed by washing with pure methanol until the washings are neutral.

  • Drying: The purified polymer is dried in a vacuum oven at a moderate temperature until a constant weight is achieved.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The microstructure of the resulting poly(this compound) is determined by ¹H and ¹³C NMR spectroscopy.

  • Gel Permeation Chromatography (GPC): The average molecular weight and molecular weight distribution (PDI) of the polymer are determined by GPC.

  • Differential Scanning Calorimetry (DSC): Thermal properties such as the glass transition temperature (Tg) and melting temperature (Tm) are measured using DSC.

Protocol 2: Copolymerization of Ethylene and this compound

This protocol is adapted from the copolymerization of ethylene with dienes using titanium-based catalysts.[4][5]

Materials:

  • Ethylene gas, polymer grade

  • This compound (4-MPD), freshly distilled

  • Toluene, anhydrous

  • Titanium complex catalyst (e.g., a 1,4-dithabutanediyl-linked bis(phenolato) titanium complex)

  • Methylaluminoxane (MAO) solution in toluene

  • Methanol

  • Standard Schlenk line and glassware for handling air-sensitive compounds

Procedure:

  • Reactor Setup: A glass reactor equipped with a magnetic stirrer is dried and purged with nitrogen.

  • Catalyst and Cocatalyst Addition: The reactor is charged with anhydrous toluene and the MAO solution.

  • Monomer Feed: The desired amount of 4-MPD is added to the reactor. The reactor is then pressurized with ethylene gas to the desired pressure.

  • Initiation: The polymerization is initiated by injecting a toluene solution of the titanium catalyst into the reactor.

  • Reaction: The copolymerization is carried out at a constant temperature and ethylene pressure for a specified duration.

  • Termination and Isolation: The reaction is terminated by adding methanol. The resulting copolymer is precipitated, filtered, and washed with methanol.

  • Drying: The copolymer is dried in a vacuum oven at 60°C to a constant weight.

Characterization:

  • NMR Spectroscopy: The copolymer composition and microstructure are determined by ¹³C NMR spectroscopy.

  • GPC: Molecular weight and PDI are determined by GPC.

  • DSC and X-ray Diffraction (XRD): The thermal properties (Tg, Tm) and crystallinity of the copolymer are analyzed by DSC and XRD.

Mandatory Visualization

polymerization_mechanism cluster_catalyst Catalyst System Catalyst Ziegler-Natta or Metallocene Catalyst Active_Site Active Catalytic Site Formation Catalyst->Active_Site MAO MAO (Cocatalyst) MAO->Active_Site Monomer This compound (Monomer) Polymer_Chain Growing Polymer Chain Monomer->Polymer_Chain Propagation (Monomer Insertion) Active_Site->Polymer_Chain Initiation Termination Termination/ Chain Transfer Polymer_Chain->Termination Final_Polymer Poly(this compound) Termination->Final_Polymer

Caption: Ziegler-Natta/Metallocene Polymerization of this compound.

experimental_workflow start Start reactor_prep Reactor Preparation (Dry & Purge) start->reactor_prep reagent_add Add Solvent, Monomer(s), & Cocatalyst reactor_prep->reagent_add initiation Initiate Polymerization (Inject Catalyst) reagent_add->initiation catalyst_prep Prepare/Activate Catalyst Solution catalyst_prep->initiation polymerization Polymerization Reaction (Controlled Temp & Time) initiation->polymerization termination Terminate Reaction (e.g., with Methanol) polymerization->termination isolation Isolate Polymer (Precipitation & Filtration) termination->isolation purification Purify Polymer (Washing) isolation->purification drying Dry Polymer (Vacuum Oven) purification->drying characterization Characterize Polymer (NMR, GPC, DSC) drying->characterization end End characterization->end

Caption: General Experimental Workflow for 4-MPD Polymerization.

logical_relationship cluster_inputs Inputs cluster_outputs Outputs Monomer This compound Microstructure Polymer Microstructure (Tacticity, Regiochemistry) Monomer->Microstructure Catalyst Catalyst Choice (e.g., Metallocene, Ziegler-Natta) Catalyst->Microstructure Conditions Reaction Conditions (Temp, Time, Cocatalyst) Properties Material Properties (Thermal, Mechanical) Conditions->Properties Microstructure->Properties Applications Potential Applications (Elastomers, Functional Materials) Properties->Applications

Caption: Relationship between Synthesis Parameters and Material Properties.

References

Application Note: High-Resolution Separation of Pentadiene Isomers by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pentadienes are C5 hydrocarbons with two double bonds, existing as several structural and geometric isomers, including 1,2-pentadiene, cis- and trans-1,3-pentadiene, and 1,4-pentadiene. These compounds are important intermediates in the chemical industry and can be present as impurities in butadiene streams, where their presence can interfere with polymerization processes. Accurate and reliable quantification of individual pentadiene isomers is therefore crucial for process control and quality assurance. This application note provides detailed gas chromatography (GC) methods for the high-resolution separation of these challenging isomers, targeting researchers, scientists, and professionals in the petrochemical and polymer industries.

The primary challenge in the chromatographic analysis of pentadiene isomers lies in their similar boiling points and polarities, particularly between the cis and trans isomers of 1,3-pentadiene. This note details a robust method utilizing a mid-polarity capillary column that achieves baseline separation of these critical isomers, and discusses alternative methods for the analysis of C1-C5 hydrocarbon streams containing pentadienes.

Key Principles of Separation

The separation of volatile hydrocarbons by gas chromatography is governed by the partitioning of the analytes between the gaseous mobile phase and the liquid or solid stationary phase within the GC column. For non-polar compounds like pentadienes, elution order on a non-polar stationary phase generally follows the boiling points of the analytes. However, to achieve separation of isomers with very close boiling points, such as cis- and trans-1,3-pentadiene, a stationary phase with a degree of polarity is often required to exploit subtle differences in their molecular structure and polarity. The Agilent CP-Select 624 CB phase, a cyanopropylphenyl-dimethylpolysiloxane, provides excellent selectivity for many components found in high-purity 1,3-butadiene (B125203), including pentadienes.[1]

Experimental Protocols

This section details two primary methods for the separation of pentadiene isomers. Method 1 is a high-resolution method specifically optimized for the separation of cis- and trans-1,3-pentadiene. Method 2 is a general-purpose method for the analysis of C1-C5 hydrocarbons, which can also be applied to samples containing a broader range of light hydrocarbons.

Method 1: High-Resolution Separation of cis- and trans-1,3-Pentadiene

This method is adapted from an Agilent application note for the analysis of impurities in 1,3-butadiene and is highly effective for the separation of the critical cis and trans isomers of 1,3-pentadiene.[1]

Instrumentation and Consumables:

  • Gas Chromatograph: Agilent 7890 Series GC or equivalent, equipped with a split/splitless inlet and a Flame Ionization Detector (FID).

  • Column: Agilent CP-Select 624 CB, 15 m x 0.15 mm x 0.9 µm fused silica (B1680970) WCOT.[1]

  • Carrier Gas: Helium.

  • Gases: Hydrogen and Air for FID.

  • Sample: Standard mixture of cis- and trans-1,3-pentadiene in a suitable solvent (e.g., as part of a C1-C6 hydrocarbon mix).

Chromatographic Conditions:

ParameterValue
Column Agilent CP-Select 624 CB, 15 m x 0.15 mm, 0.9 µm film thickness[1]
Oven Program -20 °C (3 min hold), ramp at 2 °C/min to 10 °C, then ramp at 8 °C/min to 200 °C[1]
Injector Split, 1:100 split ratio, 200 °C[1]
Carrier Gas Helium at 110 kPa (1.1 bar, 16 psi)[1]
Detector FID at 250 °C[1]
Sample Size 1 µL (liquid)[1]

Expected Retention Times:

CompoundRetention Time (min)
trans-1,3-PentadieneNot explicitly stated, but elutes before the cis isomer[1]
cis-1,3-PentadieneNot explicitly stated, but elutes after the trans isomer[1]

(Note: The Agilent application note provides a chromatogram showing clear separation, but does not list the exact retention times. Based on the provided chromatogram, the retention times are in the later part of the run.)

Method 2: General C1-C5 Hydrocarbon Analysis

This method is suitable for a broader analysis of light hydrocarbons, including pentadienes, and is based on a method from Sigma-Aldrich.

Instrumentation and Consumables:

  • Gas Chromatograph: Any standard GC with a Flame Ionization Detector (FID).

  • Column: Alumina sulfate (B86663) PLOT, 50 m x 0.53 mm I.D.

  • Carrier Gas: Helium.

  • Gases: Hydrogen and Air for FID.

  • Sample: Gaseous sample of C1-C5 hydrocarbons.

Chromatographic Conditions:

ParameterValue
Column Alumina sulfate PLOT, 50 m x 0.53 mm I.D.
Oven Program 35 °C (2.5 min hold), ramp at 5 °C/min to 150 °C (4.5 min hold)
Injector Direct injection using a sampling valve, 150 °C
Carrier Gas Helium at 3.0 mL/min
Detector FID at 230 °C
Sample Size 10 µL (gas)

Data Presentation

The following table summarizes the expected elution order and provides known retention times where available for pentadiene isomers and related C5 hydrocarbons based on the methods described and general chromatographic principles.

Table 1: Retention Data for Pentadiene Isomers and Related Compounds

CompoundBoiling Point (°C)Method 1 Retention Time (min)[1]Method 2 Elution Order
1,4-Pentadiene26Not AvailableEarly eluting
1,2-Pentadiene45Not AvailableIntermediate
trans-1,3-Pentadiene42Elutes before cis isomerLater eluting
cis-1,3-Pentadiene44Elutes after trans isomerLater eluting

Note: The exact retention times for all isomers under a single method were not available in the searched literature. The elution order is predicted based on boiling points and known chromatographic behavior on similar phases. For Method 1, the provided application note confirms the separation of cis- and trans-1,3-pentadiene but does not explicitly list other pentadiene isomers.

Mandatory Visualizations

Experimental Workflow for GC Analysis of Pentadiene Isomers

GC_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_data Data Analysis Sample Pentadiene Isomer Standard or Unknown Sample Dilution Dilution in Appropriate Solvent (if necessary) Sample->Dilution Vial Transfer to Autosampler Vial Dilution->Vial Injector Injector Port (Vaporization) Vial->Injector Injection Column Capillary Column (Separation) Injector->Column Detector FID (Detection) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Signal Output Integration Peak Integration Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: A generalized workflow for the analysis of pentadiene isomers using gas chromatography.

Logical Relationship for GC Method Selection

Method_Selection cluster_goal Analytical Goal cluster_methods Method Choice cluster_columns Recommended Column Goal Primary Analytical Objective HighRes High-Resolution Separation of cis/trans-1,3-Pentadiene Goal->HighRes Specific Isomer Quantification BroadScreen General Screening of C1-C5 Hydrocarbons Goal->BroadScreen General Impurity Profile CPSelect CP-Select 624 CB (Mid-Polarity) HighRes->CPSelect Alumina Alumina PLOT (Polar) BroadScreen->Alumina

Caption: A decision tree for selecting the appropriate GC method based on the analytical objective.

Conclusion

The gas chromatography methods detailed in this application note provide robust and reliable approaches for the separation and analysis of pentadiene isomers. For high-resolution separation of the critical cis- and trans-1,3-pentadiene isomers, the use of a mid-polarity CP-Select 624 CB column is recommended. For a more general screening of C1-C5 hydrocarbons, an Alumina PLOT column offers a suitable alternative. By following the detailed protocols and considering the data presented, researchers, scientists, and drug development professionals can effectively quantify these challenging isomers, ensuring product quality and process efficiency.

References

Application Notes and Protocols for the Quantification of Conjugated Dienes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes detail established analytical methodologies for the precise quantification of conjugated dienes. The protocols provided are essential for researchers in fields ranging from lipidomics and oxidative stress analysis to quality control in the petroleum industry and drug development.

Introduction to Conjugated Diene Analysis

Conjugated dienes are molecules containing two carbon-carbon double bonds separated by a single bond. This structural feature leads to unique chemical reactivity and spectral properties, making them important biomarkers and analytical targets. In biological systems, the formation of conjugated dienes in polyunsaturated fatty acids is a primary indicator of lipid peroxidation and oxidative stress, implicated in numerous disease pathologies.[1] In industrial applications, such as gasoline production, the presence of conjugated dienes can lead to undesirable polymerization and fouling.[2] Accurate quantification of conjugated dienes is therefore crucial for both biomedical research and industrial quality control.

Analytical Methods for Quantification

Several robust analytical techniques are employed for the quantification of conjugated dienes. The choice of method depends on the sample matrix, the concentration of the dienes, and the required level of specificity. The most common methods include:

  • UV-Vis Spectrophotometry: A straightforward and widely used method for quantifying conjugated dienes, particularly in lipid samples.[3]

  • High-Performance Liquid Chromatography (HPLC): Offers separation of different conjugated diene isomers and quantification with high sensitivity and specificity, especially for complex mixtures like gasoline.[2][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: A highly selective and sensitive method, often requiring derivatization to improve the volatility and chromatographic behavior of the dienes.[5][6]

Method 1: UV-Vis Spectrophotometry for Conjugated Dienes in Biological Lipids

This method is based on the strong UV absorbance of the conjugated diene system, typically around 233-234 nm. It is a rapid and cost-effective technique for assessing lipid peroxidation.

Quantitative Data Summary
ParameterValueSample MatrixReference
Wavelength (λmax)233-234 nmLipids, Oils, Plasma[3][7]
Molar Extinction Coefficient (ε)~25,000 - 29,500 M⁻¹cm⁻¹Conjugated linoleic acid[3]
ApplicationLipid Peroxidation AssayBiological tissues, food[1][3]
Experimental Protocol

1. Materials and Reagents:

  • Solvent: 2-propanol or cyclohexane (B81311) (spectrophotometric grade)
  • Lipid extract from the sample (e.g., from plasma, tissues, or food)
  • Quartz cuvettes
  • UV-Vis Spectrophotometer

2. Sample Preparation: a. Extract lipids from the biological sample using a suitable method (e.g., Folch or Bligh-Dyer extraction). b. Evaporate the solvent from the lipid extract under a stream of nitrogen. c. Re-dissolve the lipid residue in a known volume of spectrophotometric grade solvent (e.g., 2-propanol or cyclohexane) to achieve a concentration suitable for measurement. A typical concentration is in the range of 0.1-1.0 mg/mL.

3. UV-Vis Measurement: a. Set the spectrophotometer to scan the UV range from 200 nm to 300 nm or perform a single wavelength measurement at the absorbance maximum (typically 233-234 nm). b. Use the solvent as a blank to zero the instrument. c. Measure the absorbance of the sample solution.

4. Calculation: The concentration of conjugated dienes can be calculated using the Beer-Lambert law:

5. Second-Derivative Spectroscopy (Optional but Recommended): To correct for background interference, a second-derivative spectrum can be calculated. The amplitude of the negative peak in the second-derivative spectrum corresponding to the absorbance maximum is proportional to the concentration of the conjugated diene.[7] This method can provide more accurate quantification in complex samples.

Experimental Workflow

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis UV-Vis Analysis cluster_quant Quantification Lipid_Extraction Lipid Extraction Solvent_Evaporation Solvent Evaporation Lipid_Extraction->Solvent_Evaporation Resuspension Resuspension in UV-transparent solvent Solvent_Evaporation->Resuspension Spectrophotometer_Blank Blank Spectrophotometer Resuspension->Spectrophotometer_Blank Measure_Absorbance Measure Sample Absorbance at 233-234 nm Spectrophotometer_Blank->Measure_Absorbance Beer_Lambert Calculate Concentration using Beer-Lambert Law Measure_Absorbance->Beer_Lambert

Caption: Workflow for conjugated diene quantification by UV-Vis spectroscopy.

Method 2: HPLC for Conjugated Dienes in Gasoline

This HPLC method with UV detection is suitable for the simultaneous monitoring of conjugated dienes and other olefinic compounds in complex hydrocarbon mixtures like gasoline.

Quantitative Data Summary
ParameterValueStandardReference
Detection Limit (LOD)0.02% (w/w)2,4-dimethyl 1,3-pentadiene (B166810)[2][8]
Calibration Range0.2 - 2.5% (w/w)2,4-dimethyl 1,3-pentadiene[2][8]
Correlation Coefficient (R²)0.99722,4-dimethyl 1,3-pentadiene[2][8]
Experimental Protocol

1. Materials and Reagents:

  • HPLC system with a UV detector and a Refractive Index (RI) detector (optional, for simultaneous olefin analysis).
  • HPLC column: A suitable column for hydrocarbon analysis (e.g., a silica-based column).
  • Mobile phase: Hexane (HPLC grade).
  • Standard: 2,4-dimethyl 1,3-pentadiene (DMP).
  • Gasoline samples.

2. Standard Preparation: a. Prepare a stock solution of DMP in hexane. b. Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 0.2% to 2.5% w/w).

3. HPLC Conditions:

  • Column: Silica column (e.g., 250 mm x 4.6 mm, 5 µm).
  • Mobile Phase: Isocratic elution with 100% Hexane.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.
  • UV Detector Wavelength: 240 nm.[9]
  • RI Detector: (If used) Maintained at a stable temperature.

4. Analysis: a. Inject the calibration standards into the HPLC system and record the peak areas. b. Construct a calibration curve by plotting the peak area versus the concentration of DMP. c. Inject the gasoline samples and record the peak areas corresponding to the conjugated dienes.

5. Calculation: Determine the concentration of total conjugated dienes in the gasoline samples by interpolating their peak areas on the calibration curve.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Standard_Prep Prepare DMP Calibration Standards Inject_Standards Inject Standards Standard_Prep->Inject_Standards Sample_Prep Dilute Gasoline Sample (if necessary) Inject_Samples Inject Samples Sample_Prep->Inject_Samples Generate_Curve Generate Calibration Curve Inject_Standards->Generate_Curve Calculate_Conc Calculate Conjugated Diene Concentration Inject_Samples->Calculate_Conc Generate_Curve->Calculate_Conc

Caption: Workflow for conjugated diene quantification in gasoline by HPLC.

Method 3: GC-MS with MTAD Derivatization

This highly selective method is ideal for quantifying low levels of conjugated dienes in complex matrices where direct analysis is challenging due to interferences.[5] The method involves a Diels-Alder reaction between the conjugated diene and 4-methyl-1,2,4-triazoline-3,5-dione (B123949) (MTAD) to form a stable adduct that is amenable to GC-MS analysis.[6]

Quantitative Data Summary
ParameterValue/RangeNoteReference
Derivatization Agent4-methyl-1,2,4-triazoline-3,5-dione (MTAD)Forms stable Diels-Alder adducts[5][6]
MTAD:Diene Molar Ratio2:1 to 10:1Optimal ratio is crucial for complete reaction[10]
DetectionGC-MS (SIM mode), GC-NCDMS for speciation, NCD for total molar concentration[5]
ApplicationTrace level analysis in complex hydrocarbon matricesNaphtha, petroleum distillates[5][10]
Experimental Protocol

1. Materials and Reagents:

  • GC-MS system.
  • GC column suitable for hydrocarbon analysis (e.g., a non-polar capillary column).
  • 4-methyl-1,2,4-triazoline-3,5-dione (MTAD).
  • Solvent: Dichloromethane (B109758) (CH₂Cl₂).
  • Internal Standard: e.g., 1,3-cycloheptadiene.
  • Samples containing conjugated dienes.

2. Derivatization Procedure: a. Prepare a stock solution of MTAD in dichloromethane (e.g., 250 mg in 5 mL).[10] b. To a known amount of the sample, add a known amount of the internal standard. c. Add the MTAD stock solution to the sample. The reaction is typically rapid and occurs at room temperature.[10] The optimal molar ratio of MTAD to the expected conjugated diene concentration should be determined, typically between 2:1 and 10:1.[10]

3. GC-MS Conditions:

  • Injector: Split/splitless, operated in splitless mode.
  • Carrier Gas: Helium.
  • Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp to a high temperature (e.g., 300°C) to elute the adducts.
  • Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

4. Analysis and Calculation: a. Inject the derivatized sample into the GC-MS. b. Identify the MTAD-diene adducts based on their retention times and mass spectra. c. Quantify the individual or total conjugated dienes based on the peak areas relative to the internal standard.

Diels-Alder Reaction with MTAD

Diels_Alder Diene Conjugated Diene Adduct Diels-Alder Adduct (stable for GC-MS) Diene->Adduct MTAD MTAD MTAD->Adduct

Caption: Diels-Alder reaction of a conjugated diene with MTAD.

Signaling Pathway: Oxidative Stress and Lipid Peroxidation

The quantification of conjugated dienes is often a key part of studying oxidative stress. The following diagram illustrates the role of conjugated diene formation in the lipid peroxidation cascade, which is a central event in oxidative stress-induced cellular damage. This process can activate stress response pathways like the Keap1-Nrf2 system.[11]

Oxidative_Stress_Pathway ROS Reactive Oxygen Species (ROS) Lipid_Radical Lipid Radical ROS->Lipid_Radical initiates PUFA Polyunsaturated Fatty Acids (PUFA) in cell membranes Peroxyl_Radical Lipid Peroxyl Radical Lipid_Radical->Peroxyl_Radical Oxygen Molecular Oxygen (O2) Lipid_Hydroperoxide Lipid Hydroperoxide (contains Conjugated Diene) Peroxyl_Radical->Lipid_Hydroperoxide propagates Cellular_Damage Cellular Damage Lipid_Hydroperoxide->Cellular_Damage Nrf2_Activation Activation of Nrf2 Pathway Lipid_Hydroperoxide->Nrf2_Activation activates

Caption: Role of conjugated dienes in the oxidative stress pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-1,3-pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-methyl-1,3-pentadiene.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of this compound?

A1: The most prevalent side products are its isomers: cis-2-methyl-1,3-pentadiene and trans-2-methyl-1,3-pentadiene.[1] The formation of these isomers is common in synthesis routes involving the dehydration of alcohols, such as 2-methyl-2,4-pentanediol.[2]

Q2: Which analytical techniques are suitable for quantifying the main product and its isomers?

A2: Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is the most effective method for separating and quantifying the isomeric mixture of this compound, cis-2-methyl-1,3-pentadiene, and trans-2-methyl-1,3-pentadiene. The use of a suitable capillary column, such as one with a non-polar stationary phase, is crucial for achieving baseline separation of these closely boiling isomers.[3][4]

Q3: What are the common precursors for the synthesis of this compound?

A3: Common precursors include 4-methyl-3-penten-2-ol, 2-methyl-2,4-pentanediol, and diacetone alcohol (4-hydroxy-4-methyl-2-pentanone).[2][5] These precursors are typically subjected to acid-catalyzed dehydration to yield a mixture of methylpentadiene isomers.

Q4: How can the isomeric side products be removed to obtain high-purity this compound?

A4: A common and effective method involves a Diels-Alder reaction using maleic anhydride (B1165640).[1] trans-2-Methyl-1,3-pentadiene reacts readily with maleic anhydride, forming a non-volatile adduct that can be separated. The unreacted mixture, enriched in this compound and cis-2-methyl-1,3-pentadiene, can then be further purified. For higher purity, the cis-isomer can be isomerized to the trans-isomer and subsequently removed by another maleic anhydride treatment.[1] Final purification is often achieved by azeotropic distillation.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly via the acid-catalyzed dehydration of a suitable alcohol precursor.

Problem Potential Cause Recommended Solution
Low overall yield of methylpentadienes Incomplete dehydration of the alcohol precursor.Increase the reaction temperature or the concentration of the acid catalyst. Ensure efficient removal of water as it forms to drive the equilibrium towards the products.[6]
Side reactions such as polymerization or charring.Use a milder acid catalyst (e.g., phosphoric acid instead of sulfuric acid) to minimize oxidation and charring.[7] Consider using a polymerization inhibitor, especially during distillation.
Loss of volatile product during the reaction or workup.Ensure the reaction apparatus is well-sealed and that the condenser is efficient. Collect the distillate at a low temperature.
High proportion of 2-methyl-1,3-pentadiene (B74102) isomers The reaction conditions favor the formation of the thermodynamically more stable conjugated 2-methyl isomers.A two-step dehydration of 2-methyl-2,4-pentanediol can be employed. The first step, under milder conditions, forms 4-methyl-4-penten-2-ol. The subsequent dehydration of this intermediate can yield a higher ratio of 2-methyl-1,3-pentadiene to this compound.[2] To favor this compound, careful selection of catalyst and reaction temperature is crucial, though specific conditions favoring this isomer are less commonly reported.
Incomplete removal of trans-2-methyl-1,3-pentadiene with maleic anhydride Insufficient amount of maleic anhydride.Use a slight molar excess of maleic anhydride relative to the amount of the trans-isomer present in the mixture.[1]
Reaction temperature is too low.The Diels-Alder reaction should be carried out at a temperature between 0°C and 50°C.[1]
Difficulty in separating the final product from the cis-2-methyl-1,3-pentadiene Close boiling points of the isomers.After removing the trans-isomer, the remaining mixture containing the cis-isomer can be treated with a catalyst (e.g., iodine) to isomerize the cis-form to the trans-form, which can then be removed with another maleic anhydride treatment.[1]

Experimental Protocols

Synthesis of this compound via Dehydration of Diacetone Alcohol

This protocol is a representative procedure based on the principles of acid-catalyzed dehydration.

Materials:

  • Diacetone alcohol (4-hydroxy-4-methyl-2-pentanone)

  • Iodine (catalyst)

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

Equipment:

  • Round-bottom flask

  • Distillation apparatus (fractional distillation column recommended)

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Erlenmeyer flasks

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a distillation apparatus, add diacetone alcohol and a catalytic amount of iodine (e.g., 0.5-1% by weight).

  • Heat the mixture gently with stirring. The dehydration reaction will commence, and a mixture of water and methylpentadienes will begin to distill.

  • Continue the distillation, collecting the distillate. The head temperature should be monitored. The boiling points of the methylpentadiene isomers are around 75-78°C.

  • Once the distillation is complete, transfer the collected distillate to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any acidic impurities), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Decant or filter the dried liquid into a clean, dry flask.

  • The resulting product is a mixture of this compound and its isomers. Further purification, as described in the FAQs, is necessary to isolate pure this compound.

Visualizations

Synthesis_and_Side_Products Precursor 4-Hydroxy-4-methyl-2-pentanone (Diacetone Alcohol) Main_Product This compound Precursor->Main_Product Dehydration (Major Product) Side_Product_1 cis-2-Methyl-1,3-pentadiene Precursor->Side_Product_1 Dehydration (Side Product) Side_Product_2 trans-2-Methyl-1,3-pentadiene Precursor->Side_Product_2 Dehydration (Side Product)

Caption: Synthesis of this compound and its primary isomeric side products.

Troubleshooting_Workflow start Start Synthesis check_yield Low Yield? start->check_yield check_purity Analyze Product Purity (GC) check_yield->check_purity No incomplete_reaction Incomplete Reaction? check_yield->incomplete_reaction Yes purify Purification Required check_purity->purify Impure end Successful Synthesis check_purity->end Pure side_reactions Significant Side Reactions? incomplete_reaction->side_reactions No optimize_conditions Optimize Temp./Catalyst incomplete_reaction->optimize_conditions Yes side_reactions->check_purity No change_catalyst Use Milder Catalyst side_reactions->change_catalyst Yes optimize_conditions->start change_catalyst->start purify->end

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Synthesis of 4-Methyl-1,3-pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 4-Methyl-1,3-pentadiene synthesis. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.

Troubleshooting Guide

Low yields and the formation of isomeric impurities are common hurdles in the synthesis of this compound. This guide provides a structured approach to identifying and resolving these issues.

Q1: I am observing a low yield of this compound. What are the potential causes and how can I address them?

A1: Low yields can arise from several factors, including suboptimal reaction conditions, catalyst deactivation, or side reactions. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

Caption: A logical workflow for troubleshooting low reaction yields.

  • Starting Material Purity: Ensure the purity of your starting materials, such as 2-methyl-2,4-pentanediol. Impurities can interfere with the reaction and lead to side products.

  • Reaction Conditions:

    • Temperature: The dehydration of diols is highly sensitive to temperature. High temperatures can favor the formation of the more stable isomer, 2-methyl-1,3-pentadiene (B74102). Experiment with a range of temperatures to find the optimal balance for maximizing the yield of the desired this compound isomer.

    • Reaction Time: Monitor the reaction progress over time to determine the point of maximum yield before significant byproduct formation or product degradation occurs.

  • Catalyst Selection: The choice of catalyst is critical. While strong acids can be effective, they can also promote isomerization to the more stable 2-methyl-1,3-pentadiene. Consider using milder, weakly acidic catalysts which have been shown to improve selectivity in related reactions.[1]

  • Product Isolation: this compound is a volatile compound. Ensure that your workup and purification procedures (e.g., distillation) are optimized to minimize product loss.

Q2: My reaction produces a mixture of this compound and 2-methyl-1,3-pentadiene. How can I improve the selectivity for the desired isomer?

A2: The formation of an isomeric mixture is a common outcome in the synthesis of methylpentadienes.[1][2] The 2-methyl-1,3-pentadiene is often the thermodynamically more stable isomer and its formation is favored under certain conditions.

Strategies to Enhance Selectivity:

  • Two-Step Dehydration: A patented method involves a two-step dehydration of 2-methyl-2,4-pentanediol. The first step forms 4-methyl-4-penten-2-ol (B1580817), which is then dehydrated in a second step. While this method was designed to maximize the yield of 2-methyl-1,3-pentadiene, understanding this pathway can provide insights into controlling the formation of the 4-methyl isomer by carefully selecting catalysts and conditions for the second dehydration step.[1]

  • Catalyst Choice: As mentioned, milder catalysts can offer better selectivity. Experiment with a range of acidic catalysts, from strong acids to weaker ones, to find the optimal catalyst for your specific starting material and reaction setup.

  • Kinetic vs. Thermodynamic Control: Lower reaction temperatures and shorter reaction times may favor the kinetically controlled product, which could potentially be the this compound isomer in some synthetic routes.

Q3: I am struggling to separate this compound from its isomers. What are the recommended purification methods?

A3: The close boiling points of the methylpentadiene isomers make their separation by simple distillation challenging.[2]

Purification Strategy:

A patented method for obtaining high-purity this compound involves the following steps:

  • Reaction with Maleic Anhydride (B1165640): The crude mixture of isomers is treated with maleic anhydride. The trans-2-methyl-1,3-pentadiene isomer readily undergoes a Diels-Alder reaction with maleic anhydride, forming a solid adduct.[2]

  • Separation: The unreacted isomers, primarily this compound and cis-2-methyl-1,3-pentadiene, can be separated from the solid adduct by distillation.[2]

  • Isomerization: The remaining mixture containing the cis-2-methyl-1,3-pentadiene can be treated with a catalyst, such as iodine, to isomerize the cis-isomer to the trans-isomer.[2]

  • Second Maleic Anhydride Treatment: A subsequent reaction with maleic anhydride removes the newly formed trans-isomer.[2]

  • Final Purification: The final product, enriched in this compound, can be purified by distillation to achieve high purity.[2]

Frequently Asked Questions (FAQs)

Q: What are the common starting materials for the synthesis of this compound?

A: Common precursors include:

  • 2-Methyl-2,4-pentanediol: Dehydration of this diol is a frequently cited method, though it often yields a mixture of isomers.[1]

  • 4-Methyl-1-penten-3-ol (a vinyl carbinol): Dehydration of this alcohol is a potential route.

  • Isobutylene and Acetaldehyde: These can be used in a Prins reaction to form precursors to this compound.

Q: What are the typical side products in this synthesis?

A: The most common side product is the isomeric 2-methyl-1,3-pentadiene . Other potential byproducts can include unreacted starting materials, partially dehydrated intermediates, and polymers, especially under harsh reaction conditions.

Q: Are there any safety precautions I should be aware of?

A: this compound is a flammable liquid and should be handled in a well-ventilated fume hood. The use of strong acids as catalysts requires appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Always consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis.

Experimental Protocols

Method 1: Dehydration of 2-Methyl-2,4-pentanediol (Illustrative for Isomer Mixture Synthesis)

This protocol is adapted from a method aimed at producing 2-methyl-1,3-pentadiene but is relevant for understanding the formation of the isomeric mixture containing this compound.[1]

Step 1: Synthesis of 4-Methyl-4-penten-2-ol

  • To a 500 mL three-necked flask equipped with a stirrer, thermometer, and distillation apparatus, add 300 g of 2-methyl-2,4-pentanediol and 3 g of a mild acidic catalyst (e.g., montmorillonite (B579905) clay impregnated with a Lewis acid).

  • Heat the mixture to 110-140 °C while stirring.

  • The product, 4-methyl-4-penten-2-ol, will distill over. Collect the distillate.

  • Monitor the reaction progress by gas chromatography (GC) to ensure the conversion of the starting material.

Step 2: Dehydration of 4-Methyl-4-penten-2-ol

  • In a similar setup, charge the collected 4-methyl-4-penten-2-ol into the flask.

  • Add a weakly acidic catalyst (e.g., a mixture of oxalic acid and citric acid).

  • Heat the mixture to 120-150 °C.

  • The methylpentadiene isomers will distill as they are formed. Collect the product in a cooled receiver.

  • Analyze the product mixture by GC to determine the ratio of this compound to 2-methyl-1,3-pentadiene.

Workflow for Isomer Mixture Synthesis via Dehydration

Caption: A two-step dehydration process to synthesize a mixture of methylpentadiene isomers.

Data Presentation

The yield and isomeric ratio of methylpentadienes are highly dependent on the reaction conditions and the catalyst used. The following table summarizes illustrative data from the literature for the dehydration of 2-methyl-2,4-pentanediol.

Table 1: Influence of Catalyst on the Dehydration of 4-Methyl-4-penten-2-ol

CatalystReaction Temperature (°C)Product CompositionOverall Yield of 2-Methyl-1,3-pentadieneReference
Oxalic acid / Citric acid (1:1)120-150>90% 2-Methyl-1,3-pentadiene82%[1]
Potassium bisulfate / Citric acid (1:2)120-150>92% 2-Methyl-1,3-pentadiene85%[1]
Oxalic acid / Ferric chloride (3:2)120-150>90% 2-Methyl-1,3-pentadiene83%[1]

Note: The data primarily focuses on the yield of the 2-methyl isomer, as the cited method was optimized for its production. The ratio of 2-methyl-1,3-pentadiene to this compound can be as high as 9:1 under these conditions.[1]

Signaling Pathways and Logical Relationships

Reaction Pathway: Dehydration of 2-Methyl-2,4-pentanediol

The acid-catalyzed dehydration of 2-methyl-2,4-pentanediol proceeds through a series of carbocation intermediates. The formation of different isomers is dependent on which proton is eliminated in the final step.

DehydrationPathway A 2-Methyl-2,4-pentanediol B Protonation of Secondary -OH A->B +H+ D Protonation of Tertiary -OH A->D +H+ C Loss of Water -> Secondary Carbocation B->C -H2O F 4-Methyl-4-penten-2-ol (Intermediate) C->F -H+ E Loss of Water -> Tertiary Carbocation D->E -H2O G Protonation of -OH in Intermediate F->G +H+ H Loss of Water -> Allylic Carbocation G->H -H2O I Deprotonation H->I J This compound I->J Path a K 2-Methyl-1,3-pentadiene I->K Path b

Caption: Simplified reaction pathway for the dehydration of 2-methyl-2,4-pentanediol.

References

Technical Support Center: Controlling Regioselectivity in 4-Methyl-1,3-pentadiene Additions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the regioselectivity of electrophilic additions to 4-methyl-1,3-pentadiene.

Frequently Asked Questions (FAQs)

Q1: What are the primary products formed during the electrophilic addition of HBr to this compound?

When one equivalent of HBr reacts with this compound, a mixture of two principal constitutional isomers is formed: the 1,2-addition product and the 1,4-addition product.[1][2] The reaction proceeds through the most stable carbocation intermediate, which is a resonance-stabilized tertiary allylic cation.

  • 1,2-Addition Product: 4-Bromo-4-methyl-2-pentene

  • 1,4-Addition Product: 4-Bromo-2-methyl-2-pentene[1][3]

The formation of these products is dictated by the initial protonation of the diene, which occurs to form the most stable possible carbocation.[4] For this compound, protonation at the C-1 position generates a carbocation that is both secondary allylic and tertiary allylic through resonance, making it highly stable.

Q2: Can you illustrate the reaction mechanism for the addition of HBr?

Certainly. The mechanism involves two key steps:

  • Protonation: The diene's π system acts as a nucleophile, attacking the hydrogen of HBr. The proton adds to the C-1 carbon to form the most stable intermediate, a resonance-stabilized carbocation where the positive charge is shared between the C-2 (secondary allylic) and C-4 (tertiary allylic) positions.

  • Nucleophilic Attack: The bromide ion (Br⁻) then attacks one of the two carbons bearing the partial positive charge. Attack at C-2 yields the 1,2-adduct, while attack at C-4 yields the 1,4-adduct.[5]

G cluster_reactants Reactants cluster_intermediate Resonance-Stabilized Carbocation cluster_products Products Diene This compound Carbocation [Secondary Allylic <=> Tertiary Allylic] Diene->Carbocation + HBr (Protonation) HBr H-Br Product12 4-Bromo-4-methyl-2-pentene (1,2-Adduct) Carbocation->Product12 + Br⁻ (attack at C-2) (Kinetic Pathway) Product14 4-Bromo-2-methyl-2-pentene (1,4-Adduct) Carbocation->Product14 + Br⁻ (attack at C-4) (Thermodynamic Pathway)

Caption: Mechanism of HBr addition to this compound.

Q3: What are "kinetic" and "thermodynamic" control, and how do they apply to this reaction?

Kinetic and thermodynamic control refer to how reaction conditions, primarily temperature, can determine the dominant product in a reaction that can form multiple products.[4][6]

  • Kinetic Control: At low temperatures (e.g., -80°C to 0°C), reactions are typically irreversible.[7] The major product will be the one that forms the fastest, meaning it has the lowest activation energy.[6] This is known as the kinetic product . For conjugated dienes, the 1,2-adduct is generally the kinetic product due to the "proximity effect," where the nucleophile is closer to C-2 after the initial protonation at C-1.[8]

  • Thermodynamic Control: At higher temperatures (e.g., >40°C), the reaction becomes reversible.[7] This allows the products to equilibrate. The major product will be the most thermodynamically stable one, regardless of how fast it forms.[4] This is the thermodynamic product . Stability is often determined by the substitution of the alkene in the product; more substituted alkenes are more stable.[6]

Q4: For this compound, which product is the thermodynamic product?

The thermodynamic product is the one that is the most stable. We determine this by examining the stability of the double bond in each adduct.

  • 1,2-Adduct (4-Bromo-4-methyl-2-pentene): The double bond is between C2 and C3. It is bonded to two other carbon atoms (C1 and the C4-carbon group), making it a disubstituted alkene.

  • 1,4-Adduct (4-Bromo-2-methyl-2-pentene): The double bond is also between C2 and C3. It is bonded to three other carbon atoms (C1, the methyl group on C2, and the C4-carbon group), making it a trisubstituted alkene.

Since trisubstituted alkenes are more thermodynamically stable than disubstituted alkenes, the 1,4-adduct (4-Bromo-2-methyl-2-pentene) is the thermodynamic product .[9][10] It is important to note that while for simple dienes like 1,3-butadiene (B125203) the 1,4-adduct is generally the thermodynamic product, for some substituted dienes, the 1,2-adduct can be the more stable product.[10][11] Therefore, an analysis of the final product structures is always necessary.

Troubleshooting Guides

Problem 1: My reaction yields a mixture of 1,2- and 1,4-addition products. How can I favor the 1,2-adduct (Kinetic Product)?

To favor the kinetic product, you must operate under conditions of kinetic control.

  • Primary Solution: Lower the Temperature. Perform the reaction at low temperatures, typically 0°C or below (e.g., -80°C).[7] Low temperatures prevent the reverse reaction from occurring, so the product that forms fastest (the 1,2-adduct) will be the major product isolated.[4]

  • Secondary Action: Shorten Reaction Time. Limiting the reaction time can also help, as the system will have less opportunity to equilibrate to the more stable thermodynamic product.

Problem 2: How can I selectively synthesize the 1,4-adduct (Thermodynamic Product)?

To favor the thermodynamic product, you need to ensure the reaction reaches equilibrium.

  • Primary Solution: Increase the Temperature. Run the reaction at a higher temperature, for example, 40°C or higher.[7] This provides enough energy to overcome the activation barriers for both the forward and reverse reactions, allowing the product mixture to equilibrate and favor the most stable isomer, which is the 1,4-adduct.[8][12]

  • Secondary Action: Increase Reaction Time. Allowing the reaction to stir for a longer period at an elevated temperature ensures that equilibrium is fully established.

Problem 3: Temperature control is not giving me the selectivity I need. What else can I try?

If adjusting the temperature is insufficient, other factors can influence the regioselectivity.

  • Solvent Screening: The polarity of the solvent can influence the stability of the transition states leading to each product.[13] Try performing the reaction in a range of solvents with different polarities (e.g., nonpolar hexane, polar aprotic DCM, polar protic acetic acid) to see if the product ratio is affected.

  • Catalysis: While less common for hydrohalogenation, for other types of additions (like Diels-Alder), the use of a Lewis acid catalyst can enhance electronic effects and favor the formation of a single regioisomer.[13]

G cluster_kinetic Kinetic Control Strategy cluster_thermo Thermodynamic Control Strategy start Start: Low Regioselectivity (Product Mixture) q_product Which product is desired? start->q_product kinetic_path Kinetic Product (1,2-Adduct) q_product->kinetic_path Kinetic thermo_path Thermodynamic Product (1,4-Adduct) q_product->thermo_path Thermodynamic k_temp Decrease Temperature (e.g., -80°C to 0°C) kinetic_path->k_temp t_temp Increase Temperature (e.g., > 40°C) thermo_path->t_temp k_time Use Shorter Reaction Time k_temp->k_time end End: Improved Selectivity k_time->end t_time Use Longer Reaction Time t_temp->t_time t_time->end

Caption: Troubleshooting workflow for improving regioselectivity.

Data Presentation

Table 1: Product Ratios in the Addition of HBr to 1,3-Butadiene at Different Temperatures[12]

Temperature (°C)Condition1,2-Adduct (%) (Kinetic Product)1,4-Adduct (%) (Thermodynamic Product)
-80Kinetic Control~80~20
0Kinetic Control7129
40Thermodynamic Control1585
Experimental Protocols

The following are representative, generalized protocols for achieving kinetic or thermodynamic control in the hydrobromination of a conjugated diene like this compound.

Protocol 1: Synthesis of the Kinetic Product (1,2-Adduct)

This protocol is designed to favor the formation of 4-bromo-4-methyl-2-pentene.

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a low-temperature thermometer, dissolve this compound (1.0 eq) in a suitable nonpolar solvent (e.g., pentane (B18724) or dichloromethane).

  • Cooling: Cool the reaction vessel to -80°C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of HBr (1.0 eq) in the same solvent dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -75°C.

  • Reaction: Stir the mixture at -80°C for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) if feasible.

  • Workup: Quench the reaction at low temperature by adding a cold, saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at low temperature. The crude product should be purified promptly by column chromatography on silica (B1680970) gel to isolate the desired 1,2-adduct.

Protocol 2: Synthesis of the Thermodynamic Product (1,4-Adduct)

This protocol is designed to favor the formation of 4-bromo-2-methyl-2-pentene.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane).

  • Reagent Addition: Add a solution of HBr (1.0 eq) to the flask.

  • Reaction: Heat the reaction mixture to 40-50°C and maintain this temperature for several hours (e.g., 4-8 hours) to allow the products to reach equilibrium. Monitor the reaction's progress towards a stable product ratio by TLC or GC analysis.

  • Workup: Cool the reaction mixture to room temperature. Wash the solution with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

  • Extraction and Purification: Separate the organic layer, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Purify the resulting crude product by column chromatography or distillation to isolate the more stable 1,4-adduct.

References

Technical Support Center: Polymerization of 4-Methyl-1,3-pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the polymerization of 4-methyl-1,3-pentadiene. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the polymerization of this compound?

The polymerization of this compound, a sterically hindered diene, presents several key challenges stemming from the bulky methyl group at the 4-position. These include:

  • Low Reactivity and Slow Polymerization Rates: The steric hindrance caused by the methyl group can impede the approach of the monomer to the active center of the growing polymer chain. This often leads to slower reaction rates compared to less hindered dienes, potentially requiring more forcing reaction conditions like higher temperatures or longer reaction times.[1]

  • Difficulty in Achieving High Molecular Weights: Chain transfer reactions can become more prominent, leading to the premature termination of growing polymer chains and resulting in polymers with lower molecular weights.[1]

  • Poor Control over Polymer Microstructure: The steric bulk of the methyl group significantly influences the regioselectivity (e.g., 1,2- vs. 1,4-addition) and stereoselectivity (e.g., cis- vs. trans-isomerism) of the polymerization. This makes it challenging to obtain polymers with a well-defined and desired microstructure.[1][2][3]

  • Increased Propensity for Side Reactions: The steric strain in the monomer can promote alternative reaction pathways, such as cyclization or proton elimination, which compete with the desired polymerization process and can introduce defects into the polymer structure.[1]

  • Catalyst Deactivation: The bulky monomer may hinder its access to the catalyst's active site. Additionally, impurities in the monomer can coordinate to the catalyst and inhibit its activity.[1]

  • Solubility Issues: Both the monomer and the resulting polymer may exhibit poor solubility in common organic solvents, which can complicate the polymerization process, purification, and subsequent characterization.[1]

Q2: How does the choice of catalyst impact the polymerization of this compound?

The choice of catalyst is critical in determining the outcome of the polymerization. Different catalyst systems can lead to vastly different polymer microstructures and molecular weights.

  • Ziegler-Natta Catalysts: These are commonly used for diene polymerization.[4] For instance, neodymium-based catalysts can be used to produce cis-1,4 polymers.[2] The physical state of the catalyst (homogeneous vs. heterogeneous) can also affect the stereoselectivity.[2]

  • Metallocene Catalysts: Metallocene catalysts, such as those based on titanium or zirconium activated by methylaluminoxane (B55162) (MAO), offer good control over the polymerization.[3][5] For example, a C2 symmetric zirconocene-based catalytic system can produce 1,2-syndiotactic poly(this compound).[3]

  • Anionic Polymerization: Initiators like n-butyllithium can be used for the anionic polymerization of dienes.[6] The living nature of this polymerization allows for the synthesis of well-defined block copolymers.[5][6]

Q3: What are the common microstructures observed in poly(this compound) and how can they be controlled?

This compound can polymerize through different addition pathways, leading to various microstructures, primarily 1,2- and 1,4-additions. The stereochemistry (isotactic, syndiotactic, atactic) further defines the polymer structure.

Control over the microstructure is primarily achieved through the careful selection of the catalyst and polymerization conditions. For example:

  • A C2-symmetric zirconocene (B1252598) catalyst with MAO can lead to a 1,2-syndiotactic polymer.[3]

  • Living, isoselective polymerization of this compound can be achieved using a specific titanium complex activated by MAO, producing a highly isotactic polymer.[5]

  • Neodymium catalysts can be used to obtain cis-1,4 polymers.[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the polymerization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Polymer Yield 1. Low Reactivity of Monomer: Steric hindrance of the methyl group slows down the reaction rate.[1] 2. Catalyst Inactivity/Deactivation: Impurities in the monomer or solvent, or the bulky monomer itself, can poison the catalyst.[1] 3. Inappropriate Reaction Conditions: Temperature, pressure, or reaction time may not be optimal.1. Increase Reaction Time or Temperature: More forcing conditions may be necessary to overcome the low reactivity.[1] 2. Purify Monomer and Solvent: Ensure all reagents are free from water, oxygen, and other potential catalyst poisons. 3. Optimize Catalyst System: Experiment with different catalysts or co-catalysts known to be effective for sterically hindered dienes. 4. Increase Catalyst Concentration: A higher concentration of the active species may improve the polymerization rate.
Low Molecular Weight of Polymer 1. Chain Transfer Reactions: These reactions terminate the growing polymer chain prematurely.[1] 2. Presence of Impurities: Certain impurities can act as chain transfer agents. 3. High Polymerization Temperature: Higher temperatures can sometimes favor chain transfer reactions.1. Lower the Polymerization Temperature: This can help to suppress chain transfer reactions. 2. Purify Monomer and Solvent: Rigorous purification is crucial to remove any potential chain transfer agents. 3. Choose a More Stable Catalyst: Some catalyst systems are less prone to chain transfer. 4. Consider a Living Polymerization Technique: Anionic polymerization can provide better control over molecular weight.[5]
Poor Control over Stereoselectivity (Microstructure) 1. Inappropriate Catalyst System: The catalyst is the primary determinant of stereoselectivity.[1][2][3] 2. Incorrect Polymerization Temperature: Temperature can influence the coordination of the monomer to the catalyst, affecting stereoselectivity.[2] 3. Solvent Effects: The polarity of the solvent can influence the stereochemical outcome.1. Select a Stereospecific Catalyst: Research and choose a catalyst known to produce the desired microstructure (e.g., specific metallocenes for syndiotactic or isotactic polymers).[3][5] 2. Optimize Polymerization Temperature: Systematically vary the temperature to find the optimal condition for the desired stereoselectivity.[2] 3. Investigate Different Solvents: The choice of solvent can have a significant impact; experiment with solvents of varying polarity.
Broad Molecular Weight Distribution (High Polydispersity Index - PDI) 1. Multiple Active Sites in the Catalyst: This is common in some heterogeneous Ziegler-Natta catalysts. 2. Chain Termination or Transfer Reactions: These events lead to a wider distribution of chain lengths.[1] 3. Non-uniform Reaction Conditions: Poor mixing or temperature gradients in the reactor.1. Use a Single-Site Catalyst: Metallocene catalysts often have well-defined active sites, leading to narrower PDI.[5] 2. Minimize Impurities: As mentioned before, impurities can cause premature termination. 3. Ensure Homogeneous Reaction Conditions: Use efficient stirring and temperature control. 4. Employ Living Polymerization: Techniques like living anionic polymerization are known to produce polymers with very narrow molecular weight distributions.[5]

Experimental Protocols

Example Protocol: Polymerization of this compound using a Zirconocene Catalyst

This protocol is a general guideline and may require optimization based on specific experimental goals.

Materials:

  • This compound (purified by distillation over a drying agent like CaH₂)

  • Toluene (B28343) (anhydrous, deoxygenated)

  • Methylaluminoxane (MAO) solution in toluene

  • rac-[CH₂(3-tert-butyl-1-indenyl)₂]ZrCl₂ (or other suitable zirconocene catalyst)

  • Methanol (B129727) (for quenching)

  • Hydrochloric acid (for catalyst residue removal)

  • Nitrogen or Argon gas (high purity)

  • Schlenk line and glassware

Procedure:

  • Reactor Setup: A Schlenk flask or a glass reactor is thoroughly dried under vacuum and purged with inert gas (Nitrogen or Argon).

  • Solvent and Monomer Addition: Anhydrous and deoxygenated toluene is transferred to the reactor via cannula, followed by the purified this compound monomer.

  • Catalyst Activation: In a separate Schlenk flask, the zirconocene catalyst is dissolved in a small amount of anhydrous toluene. The MAO solution is then added dropwise to the catalyst solution under an inert atmosphere and allowed to stir for a predetermined time to ensure activation.

  • Polymerization Initiation: The activated catalyst solution is then transferred to the reactor containing the monomer and solvent to initiate the polymerization.

  • Polymerization: The reaction mixture is stirred at the desired temperature for the specified duration. The progress of the polymerization can be monitored by taking aliquots and analyzing the conversion.

  • Termination: The polymerization is quenched by the addition of methanol.

  • Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of methanol.

  • Purification: The precipitated polymer is collected by filtration and washed with a methanol/HCl solution to remove catalyst residues, followed by washing with pure methanol until the washings are neutral.

  • Drying: The purified polymer is dried in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Polymerization start Start Polymerization check_yield Check Polymer Yield start->check_yield low_yield Low Yield check_yield->low_yield No check_mw Acceptable Yield check_yield->check_mw Yes solution_yield Increase Time/Temp Purify Monomer/Solvent Optimize Catalyst low_yield->solution_yield analyze_mw Analyze Molecular Weight (GPC) check_mw->analyze_mw low_mw Low Molecular Weight analyze_mw->low_mw No check_pdi Acceptable MW analyze_mw->check_pdi Yes solution_mw Lower Temperature Purify Reagents Use Living Polymerization low_mw->solution_mw analyze_pdi Analyze PDI check_pdi->analyze_pdi high_pdi High PDI (>1.5) analyze_pdi->high_pdi No check_microstructure Acceptable PDI analyze_pdi->check_microstructure Yes solution_pdi Use Single-Site Catalyst Ensure Homogeneous Conditions Use Living Polymerization high_pdi->solution_pdi analyze_microstructure Analyze Microstructure (NMR) check_microstructure->analyze_microstructure wrong_microstructure Incorrect Microstructure analyze_microstructure->wrong_microstructure No success Successful Polymerization analyze_microstructure->success Yes solution_microstructure Change Catalyst System Optimize Temperature/Solvent wrong_microstructure->solution_microstructure solution_yield->start Retry solution_mw->start Retry solution_pdi->start Retry solution_microstructure->start Retry

Caption: A flowchart for troubleshooting common issues in this compound polymerization.

Polymerization_Logic Key Factors Influencing Polymerization Outcome catalyst Catalyst System (Ziegler-Natta, Metallocene, Anionic) yield Polymer Yield catalyst->yield mw Molecular Weight catalyst->mw pdi PDI catalyst->pdi microstructure Microstructure catalyst->microstructure monomer Monomer Purity monomer->yield monomer->mw solvent Solvent Purity & Polarity solvent->yield solvent->microstructure temperature Reaction Temperature temperature->yield temperature->mw temperature->microstructure time Reaction Time time->yield time->mw

Caption: Logical relationships between experimental parameters and polymerization results.

References

Technical Support Center: GC-MS Analysis of 4-Methyl-1,3-pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of 4-Methyl-1,3-pentadiene.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound relevant to GC-MS analysis?

This compound is a volatile organic compound (VOC) with the chemical formula C₆H₁₀ and a molecular weight of 82.14 g/mol .[1][2][3] It is a clear, colorless liquid with a petroleum-like odor and is less dense than and insoluble in water.[2] Its volatility makes it well-suited for GC-MS analysis.

Q2: What type of GC column is recommended for the analysis of this compound?

For volatile hydrocarbons like this compound, a non-polar or mid-polar capillary column is generally recommended. Columns such as those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5, HP-5MS) are a good starting point due to their versatility and ability to separate a wide range of non-polar to moderately polar compounds.[4] For better separation of isomers, a more polar column or a longer column might be necessary.[5][6][7]

Q3: What are typical starting GC-MS parameters for the analysis of this compound?

Optimized parameters can vary between instruments. However, the following table provides a strong starting point for method development.

ParameterRecommended Starting Value
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 - 1.5 mL/min (constant flow mode)
Inlet Temperature 250 °C
Injection Volume 1 µL (split or splitless, depending on concentration)
Split Ratio 50:1 (can be adjusted based on sample concentration)
Oven Program Initial Temp: 40°C, hold for 2 minRamp: 10°C/min to 150°CHold: 2 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range (m/z) 35 - 200 amu

Q4: What are the characteristic mass spectral fragments for this compound?

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 82. The fragmentation pattern can be used for identification by comparing it to a spectral library such as NIST.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound.

Problem: Poor Peak Shape (Tailing or Fronting)

Q: My peaks for this compound are tailing. What could be the cause and how can I fix it?

A: Peak tailing can be caused by several factors:

  • Active Sites: Active sites in the injector liner or the front of the column can cause polar or active compounds to interact undesirably.

    • Solution: Deactivated liners are recommended. You can also try replacing the liner and trimming the first 10-15 cm of the column.[8][9]

  • Column Contamination: Buildup of non-volatile residues on the column can lead to peak tailing.

    • Solution: Bake out the column at a high temperature (within the column's limits). If this doesn't work, the column may need to be replaced.

  • Improper Column Installation: A poor column cut or incorrect installation depth in the injector or detector can create dead volume.

    • Solution: Ensure the column is cut cleanly and installed according to the manufacturer's instructions for your specific GC-MS system.[9]

Q: My peaks are fronting. What is the likely cause?

A: Peak fronting is often a sign of column overload.

  • Solution: Reduce the amount of sample being introduced onto the column. This can be achieved by increasing the split ratio, diluting the sample, or reducing the injection volume.

Problem: Low Sensitivity / No Peak Detected

Q: I am not seeing a peak for this compound, or the peak is very small. What should I check?

A: Low or no signal can stem from issues with the sample introduction or the instrument itself.

  • Check Syringe and Injection: Ensure the syringe is functioning correctly and is free of blockages.[9] Verify that the autosampler is injecting the sample properly.

  • Leaks: A leak in the system, particularly at the injector septum or column fittings, can lead to sample loss.

    • Solution: Perform a leak check of the system.

  • MS Tuning: An out-of-spec MS tune will result in poor sensitivity.

    • Solution: Re-tune the mass spectrometer.

  • Incorrect MS Parameters: Ensure the MS is set to scan the correct mass range and that the detector is turned on.

Problem: Co-elution with Other Compounds

Q: this compound is co-eluting with another compound in my sample. How can I improve the separation?

A: Improving chromatographic resolution is key to separating co-eluting peaks.

  • Modify the Temperature Program: A slower temperature ramp will increase the time compounds spend interacting with the stationary phase, which can improve separation.[10]

  • Change the Column: If optimizing the temperature program is insufficient, a different column may be needed.

    • Longer Column: A longer column provides more theoretical plates and can enhance resolution.[10]

    • Different Stationary Phase: A column with a different polarity may provide a different elution order and separate the co-eluting compounds.[7]

Experimental Protocol: General Workflow for GC-MS Analysis

A detailed methodology for a typical GC-MS experiment is provided below.

  • Sample Preparation:

    • If the sample is a liquid, dilute it in a volatile solvent such as pentane (B18724) or hexane (B92381) to a concentration suitable for your instrument's sensitivity. A typical starting concentration would be in the low ppm range.

    • If using headspace analysis, place a known amount of the sample in a headspace vial and incubate at a controlled temperature to allow the volatile compounds to partition into the gas phase.

  • Instrument Setup:

    • Set the GC-MS parameters as outlined in the table in the FAQ section. These are starting parameters and may require optimization.

    • Perform an instrument check and tune the mass spectrometer according to the manufacturer's recommendations.

  • Analysis:

    • Inject the prepared sample onto the GC-MS system.

    • Acquire the data in full scan mode to obtain both the chromatogram and the mass spectra of the eluting compounds.

  • Data Analysis:

    • Integrate the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Identify the compound by comparing its retention time to that of a known standard and by matching its mass spectrum to a reference library (e.g., NIST).

    • Quantification can be performed by creating a calibration curve using standards of known concentrations.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Containing This compound Dilution Dilution in Volatile Solvent Sample->Dilution Choose Method Headspace Headspace Incubation Sample->Headspace Choose Method Injection Injection into GC Dilution->Injection Headspace->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram MassSpectrum Mass Spectrum Analysis Chromatogram->MassSpectrum Identification Compound Identification MassSpectrum->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for the GC-MS analysis of this compound.

Troubleshooting_Tree Start Problem with Chromatogram? PeakShape Poor Peak Shape? Start->PeakShape Sensitivity Low/No Peak? Start->Sensitivity Resolution Co-elution? Start->Resolution Tailing Tailing PeakShape->Tailing Yes Fronting Fronting PeakShape->Fronting No, but... CheckInjection Verify Syringe & Injection Sensitivity->CheckInjection Yes ModifyTemp Optimize Oven Temperature Program Resolution->ModifyTemp Yes CheckActiveSites Check for Active Sites (Liner, Column) Tailing->CheckActiveSites CheckOverload Reduce Sample Concentration Fronting->CheckOverload CheckLeaks Perform Leak Check CheckInjection->CheckLeaks TuneMS Re-tune MS CheckLeaks->TuneMS ChangeColumn Use Longer or Different Polarity Column ModifyTemp->ChangeColumn

References

Technical Support Center: Purification of 4-Methyl-1,3-pentadiene from Isomeric Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-Methyl-1,3-pentadiene. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main difficulty in obtaining high-purity this compound lies in the presence of its structural isomers, primarily cis- and trans-2-methyl-1,3-pentadiene. These isomers often have very close boiling points, making separation by simple distillation impractical and inefficient.[1]

Q2: Why is fractional distillation often insufficient for complete separation?

A2: Fractional distillation separates compounds based on differences in their boiling points.[2] Due to the small difference in boiling points between this compound and its isomers, achieving high purity requires a distillation column with a very high number of theoretical plates, which may not always be feasible or efficient in a standard laboratory setting.

Q3: What alternative purification methods exist beyond simple fractional distillation?

A3: A highly effective method involves a combination of chemical reaction and distillation. This process uses a Diels-Alder reaction to selectively remove the trans-2-methyl-1,3-pentadiene isomer, followed by isomerization of the remaining cis-isomer to the trans-form, which is then also removed by a subsequent Diels-Alder reaction.[1] Azeotropic distillation has also been employed to facilitate the separation.[1]

Q4: How can I analyze the purity of my this compound sample?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended method for analyzing the purity of your sample and identifying the isomeric composition. A capillary column with a non-polar stationary phase is typically used for the separation of these hydrocarbon isomers.[3]

Q5: What are the key safety precautions when handling this compound and its isomers?

A5: this compound is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources.[4][5][6] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[4][6] All equipment used for handling should be properly grounded to prevent static discharge.[4][7]

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the purification of this compound.

Guide 1: Fractional Distillation

Problem: Poor separation of isomers, resulting in low purity of this compound.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Insufficient Column Efficiency 1. Increase Column Length: A longer fractionating column provides more theoretical plates, enhancing separation. 2. Use More Efficient Packing Material: Switch from less efficient packing like Raschig rings to more efficient options like structured packing or a spinning band distillation system.
Incorrect Reflux Ratio 1. Increase Reflux Ratio: A higher reflux ratio (the ratio of condensate returned to the column versus condensate collected) improves separation but increases distillation time. For this separation, a high reflux ratio is recommended.[8]
Distillation Rate is Too Fast 1. Reduce Heating Rate: A slower distillation rate (1-2 drops per second of distillate) allows for proper equilibrium to be established on each theoretical plate within the column, leading to better separation.[8]
Fluctuating Head Temperature 1. Ensure Steady Heating: Use a heating mantle with a stirrer for even boiling. 2. Prevent Bumping: Add boiling chips or a magnetic stir bar to the distillation flask. 3. Check for Azeotropes: If a constant boiling point cannot be maintained, an azeotrope with a contaminant may be forming.

Data Presentation: Physical Properties of this compound and Its Isomers

Compound Boiling Point (°C) Molecular Weight ( g/mol )
This compound76[9][10]82.14[11]
trans-2-Methyl-1,3-pentadiene75-76[1][12]82.14
cis-2-Methyl-1,3-pentadiene~75-77 (as mixture)[11]82.14
Guide 2: Chemical Purification via Diels-Alder Reaction

Problem: Incomplete removal of the trans-2-methyl-1,3-pentadiene isomer.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Insufficient Maleic Anhydride (B1165640) 1. Use a Molar Excess: Ensure a slight molar excess of maleic anhydride is used relative to the amount of trans-2-methyl-1,3-pentadiene present in the mixture.[1]
Suboptimal Reaction Temperature 1. Maintain Temperature: The Diels-Alder reaction should be carried out between 0°C and 50°C, preferably between room temperature and 40°C, to prevent polymerization of this compound.[1]
Polymerization of Dienes 1. Add an Inhibitor: A small amount of a polymerization inhibitor, such as hydroquinone (B1673460), can be added to the reaction mixture.[1]

Problem: Low yield of this compound after the isomerization and second Diels-Alder reaction step.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inefficient Isomerization 1. Optimize Catalyst Concentration: Use 0.1 to 2.0% by weight of an iodine, bromine, or aluminum triiodide catalyst.[1] 2. Control Temperature: Maintain the isomerization reaction temperature between room temperature and 50°C.[1]
Loss of Product During Work-up 1. Efficient Separation: Utilize azeotropic distillation with water to effectively separate the unreacted this compound from the maleic anhydride adduct.[1]

Experimental Protocols

Protocol 1: Purification via Diels-Alder Reaction and Isomerization

This protocol is adapted from the method described in US Patent 3,394,201.[1]

1. Removal of trans-2-Methyl-1,3-pentadiene: a. In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the crude mixture of methylpentadienes. b. Add a small amount of hydroquinone (e.g., 0.1% by weight) as a polymerization inhibitor. c. Gradually add a slight molar excess of maleic anhydride relative to the estimated amount of trans-2-methyl-1,3-pentadiene. Maintain the reaction temperature below 40°C, using a water bath for cooling if necessary. d. Stir the mixture at room temperature for 1-2 hours.

2. Separation of Unreacted Dienes: a. To the reaction mixture, add water to begin an azeotropic distillation. b. Heat the mixture to distill the water-diene azeotrope, which will separate the unreacted this compound and cis-2-methyl-1,3-pentadiene from the non-volatile Diels-Alder adduct. c. Collect the distillate and separate the organic layer.

3. Isomerization of cis-2-Methyl-1,3-pentadiene: a. To the collected organic layer containing this compound and cis-2-methyl-1,3-pentadiene, add 0.1-2.0% by weight of iodine. b. Stir the mixture at a temperature between room temperature and 50°C to facilitate the isomerization of the cis-isomer to the trans-isomer. Monitor the reaction by GC-MS.

4. Removal of Newly Formed trans-2-Methyl-1,3-pentadiene: a. Repeat the Diels-Alder reaction (Step 1) on the isomerized mixture to remove the newly formed trans-isomer. b. Repeat the azeotropic distillation (Step 2) to isolate the high-purity this compound. A purity of up to 99.6% can be achieved with this method.[1]

Protocol 2: GC-MS Analysis of Isomer Purity

Instrument Parameters:

  • Gas Chromatograph: Agilent 7890A GC or equivalent.

  • Column: Agilent J&W DB-1ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar non-polar capillary column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 5°C/min to 150°C.

  • Injector: Split/splitless injector at 250°C, with a split ratio of 50:1.

  • Injection Volume: 1 µL.

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-350.

Sample Preparation:

  • Dilute a small aliquot of the sample in a suitable solvent (e.g., hexane) to a concentration of approximately 1 mg/mL.

Visualizations

Purification_Workflow cluster_purification Chemical Purification Workflow Crude Mixture Crude Mixture Diels-Alder Reaction 1 Diels-Alder Reaction 1 Crude Mixture->Diels-Alder Reaction 1 + Maleic Anhydride Azeotropic Distillation 1 Azeotropic Distillation 1 Diels-Alder Reaction 1->Azeotropic Distillation 1 Removes trans-adduct Isomerization Isomerization Azeotropic Distillation 1->Isomerization Mixture of 4-MPD and cis-isomer Diels-Alder Reaction 2 Diels-Alder Reaction 2 Isomerization->Diels-Alder Reaction 2 + Iodine catalyst Azeotropic Distillation 2 Azeotropic Distillation 2 Diels-Alder Reaction 2->Azeotropic Distillation 2 + Maleic Anhydride Pure 4-MPD Pure 4-MPD Azeotropic Distillation 2->Pure 4-MPD Removes new trans-adduct

Caption: Workflow for the chemical purification of this compound (4-MPD).

Fractional_Distillation_Troubleshooting cluster_troubleshooting Fractional Distillation Troubleshooting Logic Poor Separation Poor Separation Check Column Check Column Poor Separation->Check Column Check Reflux Ratio Check Reflux Ratio Poor Separation->Check Reflux Ratio Check Distillation Rate Check Distillation Rate Poor Separation->Check Distillation Rate Increase Length/Efficiency Increase Length/Efficiency Check Column->Increase Length/Efficiency Increase Ratio Increase Ratio Check Reflux Ratio->Increase Ratio Decrease Rate Decrease Rate Check Distillation Rate->Decrease Rate

Caption: Troubleshooting logic for poor separation in fractional distillation.

References

preventing unwanted polymerization of 4-Methyl-1,3-pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the unwanted polymerization of 4-methyl-1,3-pentadiene.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to polymerization?

A1: this compound is a conjugated diene, a molecule with two alternating double bonds. This conjugated system makes the molecule susceptible to polymerization, a process where individual monomer units link together to form long chains or polymers. The reaction can be initiated by heat, light, or the presence of catalysts.[1][2] Uncontrolled polymerization can lead to the loss of the monomer, and in a closed system, the exothermic nature of the reaction can cause a dangerous buildup of pressure.[3]

Q2: How can I prevent the unwanted polymerization of this compound during storage?

A2: To prevent polymerization during storage, it is crucial to add a polymerization inhibitor and store the compound under appropriate conditions. This compound should be stored in a cool, dark, and well-ventilated area, away from heat sources and direct sunlight.[4] It is also important to use tightly sealed containers to prevent exposure to air, as oxygen can promote the formation of peroxides which may initiate polymerization.[5]

Q3: What are polymerization inhibitors and how do they work?

A3: Polymerization inhibitors are chemical compounds that are added to monomers to prevent their spontaneous polymerization. They work by scavenging free radicals, which are the initiators of the polymerization chain reaction. By reacting with these free radicals, inhibitors form stable molecules that are unable to propagate the polymerization chain.

Q4: Which polymerization inhibitors are recommended for this compound?

A4: For conjugated dienes like this compound, phenolic compounds are commonly used as inhibitors. Hydroquinone (B1673460) and 4-tert-butylcatechol (B165716) (TBC) are effective choices. For instance, a concentration of 0.1% by weight of hydroquinone has been used to prevent polymerization of this compound during reactions.[6]

Troubleshooting Guide

Issue 1: I observed solid polymer formation in my container of this compound upon storage.

  • Question: What could be the cause of polymer formation during storage, even with an inhibitor present?

  • Answer: This could be due to several factors:

    • Inhibitor Depletion: The inhibitor may have been consumed over a long storage period or due to exposure to high temperatures or light.

    • Improper Storage: Storing the container in a warm or bright location can accelerate polymerization, even in the presence of an inhibitor.[4]

    • Contamination: The presence of contaminants that can act as initiators (e.g., peroxides, acids) can lead to polymerization.

Issue 2: My reaction mixture containing this compound turned viscous and I suspect polymerization.

  • Question: What should I do if I suspect polymerization is occurring during my experiment?

  • Answer:

    • Cool the reaction: Immediately cool the reaction vessel in an ice bath to slow down the polymerization rate.

    • Add an inhibitor: If compatible with your reaction chemistry, add a small amount of a suitable inhibitor like hydroquinone or TBC to quench the polymerization.

    • Evaluate your reaction conditions: Check for potential sources of initiation, such as excessive heat, exposure to air (oxygen), or incompatible reagents.

Issue 3: I need to use inhibitor-free this compound for my synthesis. How can I be sure all the inhibitor is removed?

  • Question: What is a reliable method to confirm the complete removal of a phenolic inhibitor?

  • Answer: After performing the inhibitor removal procedure (see Experimental Protocols), you can perform a qualitative test. For phenolic inhibitors like TBC, a common method is to wash the organic layer with a dilute aqueous solution of sodium hydroxide (B78521). The aqueous layer will turn colored (typically pink or brown) if the inhibitor is present. Continue washing until the aqueous layer remains colorless.

Data Presentation

InhibitorRecommended Concentration (for storage)Recommended Concentration (during reaction)Notes
Hydroquinone 100 - 200 ppm0.1% by weightEffective free radical scavenger.[6]
4-tert-butylcatechol (TBC) 50 - 150 ppmNot specified in searched literatureCommonly used for stabilizing butadiene. Can be removed by washing with aqueous NaOH.[7][8][9]

Experimental Protocols

Protocol 1: Removal of Phenolic Inhibitors (e.g., TBC) from this compound

Objective: To remove phenolic inhibitors from this compound before use in a polymerization-sensitive reaction.

Materials:

  • This compound containing a phenolic inhibitor

  • 1 M Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Round-bottom flask

  • Distillation apparatus

Procedure:

  • Place the this compound in a separatory funnel.

  • Add an equal volume of 1 M NaOH solution.

  • Stopper the funnel and shake gently, periodically venting to release any pressure.

  • Allow the layers to separate. The aqueous layer (bottom) may become colored as it extracts the phenolic inhibitor.

  • Drain and discard the aqueous layer.

  • Repeat the washing with fresh 1 M NaOH solution until the aqueous layer remains colorless.

  • Wash the organic layer with an equal volume of saturated NaCl solution to remove any residual NaOH.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add a small amount of anhydrous MgSO₄ or Na₂SO₄ to the organic layer to remove any remaining water. Swirl the flask gently.

  • Filter or decant the dried this compound into a round-bottom flask.

  • For highly sensitive applications, the purified diene can be further purified by distillation.

Protocol 2: Synthesis and Purification of this compound

Objective: To synthesize this compound and purify it, ensuring the removal of isomers and prevention of polymerization. This protocol is based on a patented method.[6]

Materials:

  • Crude mixture containing this compound and its isomers (cis- and trans-2-methyl-1,3-pentadiene)

  • Maleic anhydride (B1165640)

  • Hydroquinone

  • Water

  • Distillation apparatus

Procedure:

  • Reaction with Maleic Anhydride:

    • In a reaction flask, combine the crude mixture of methylpentadienes with a stoichiometric amount of maleic anhydride relative to the trans-2-methyl-1,3-pentadiene content.

    • Add 0.1% by weight of hydroquinone to the mixture to inhibit polymerization.[6]

    • Maintain the reaction temperature below 50°C. The maleic anhydride will selectively react with the trans-isomer via a Diels-Alder reaction.

  • Azeotropic Distillation:

    • Add water to the reaction mixture.

    • Perform an azeotropic distillation. The unreacted this compound and cis-2-methyl-1,3-pentadiene will co-distill with water, separating them from the maleic anhydride adduct of the trans-isomer.

  • Isomerization (Optional, for higher purity):

    • The distillate containing this compound and the cis-isomer can be treated to isomerize the cis-isomer to the trans-isomer, which can then be removed by another reaction with maleic anhydride.

  • Final Purification:

    • The resulting this compound can be further purified by fractional distillation.

Mandatory Visualization

Preventing_Unwanted_Polymerization cluster_storage Storage cluster_usage Usage in Experiments cluster_troubleshooting Troubleshooting Storage Store this compound AddInhibitor Add Inhibitor (e.g., Hydroquinone, TBC) Storage->AddInhibitor Key Step CoolDark Store in Cool, Dark Place Storage->CoolDark InertAtmosphere Store Under Inert Atmosphere (e.g., Nitrogen, Argon) Storage->InertAtmosphere Usage Using this compound in a Reaction AddInhibitor->Usage Inhibitor may need removal RemoveInhibitor Remove Inhibitor (if required by reaction) Usage->RemoveInhibitor Pre-reaction Step ControlTemp Control Reaction Temperature Usage->ControlTemp AvoidInitiators Avoid Initiators (e.g., Peroxides, Strong Acids) Usage->AvoidInitiators PolymerizationObserved Unwanted Polymerization Observed CoolReaction Immediately Cool Reaction PolymerizationObserved->CoolReaction Immediate Action Quench Add Quenching Agent (e.g., Inhibitor) CoolReaction->Quench Investigate Investigate Cause Quench->Investigate Investigate->Storage Review storage conditions Investigate->Usage Review reaction setup

Caption: Workflow for preventing and troubleshooting unwanted polymerization.

Inhibitor_Removal_Workflow start Start: Inhibited this compound wash_naoh Wash with aq. NaOH solution in a separatory funnel start->wash_naoh check_color Check color of aqueous layer wash_naoh->check_color check_color->wash_naoh Aqueous layer is colored wash_brine Wash with saturated NaCl solution (brine) check_color->wash_brine Aqueous layer is colorless dry Dry organic layer with anhydrous MgSO4 or Na2SO4 wash_brine->dry filter Filter or decant dry->filter distill Optional: Purify by distillation filter->distill end End: Inhibitor-free this compound filter->end If distillation is not required distill->end

Caption: Experimental workflow for removing phenolic inhibitors.

References

Technical Support Center: Reactions of 4-Methyl-1,3-pentadiene with Strong Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving 4-methyl-1,3-pentadiene and strong acids. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and understand the underlying side reactions that may occur.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Formation of Multiple Isomeric Products

Q1: I am reacting this compound with a strong protic acid (e.g., HBr, HCl) and obtaining a mixture of alkene products instead of a single, expected product. Why is this happening?

A1: This is a common and expected outcome when a conjugated diene undergoes electrophilic addition. The reaction proceeds through a resonance-stabilized allylic carbocation intermediate.[1] This intermediate has two carbons with a partial positive charge, allowing a nucleophile (like Br⁻ or Cl⁻) to attack at either position. This results in a mixture of a 1,2-addition product and a 1,4-addition product.[2]

  • 1,2-Addition: The proton and the nucleophile add to adjacent carbons.

  • 1,4-Addition: The proton and the nucleophile add to the ends of the conjugated system (carbons 1 and 4), causing the double bond to shift.[3]

The reaction of this compound with HBr, for example, can produce four potential products due to the formation of two different resonance-stabilized allylic cations upon initial protonation.

G cluster_start Reaction Initiation cluster_intermediates Resonance-Stabilized Carbocation cluster_products Product Formation (Attack by X⁻) start This compound + H⁺ CationA Tertiary Allylic Cation start->CationA Protonation CationB Secondary Allylic Cation CationA->CationB Resonance Product12 1,2-Addition Product CationA->Product12 Attack at C2 Product14 1,4-Addition Product CationB->Product14 Attack at C4

Figure 1. Logical workflow of electrophilic addition to a conjugated diene.

Q2: How can I control the ratio of 1,2- and 1,4-addition products?

A2: The product ratio is highly dependent on the reaction temperature, which dictates whether the reaction is under kinetic or thermodynamic control.[3]

  • Kinetic Control (Low Temperatures): At lower temperatures, the reaction is generally irreversible. The major product will be the one that forms the fastest, which is typically the 1,2-addition product. This is because the attack of the nucleophile occurs at the carbon atom of the allylic cation that bears the most positive charge.[3]

  • Thermodynamic Control (Higher Temperatures): At higher temperatures, the addition reaction becomes reversible. This allows the products to equilibrate, and the most stable product will be favored. The 1,4-addition product is often thermodynamically more stable because it typically results in a more substituted (and thus more stable) double bond.[3]

Troubleshooting Guide: Product Ratios

IssueProbable CauseRecommended Solution
Excess 1,2-product observed Reaction is under kinetic control.Run the reaction at a higher temperature to allow for equilibrium to be established, favoring the thermodynamic product.
Excess 1,4-product observed Reaction is under thermodynamic control.Run the reaction at a very low temperature (e.g., -78 °C) to favor the kinetically controlled product.
Inconsistent product ratios Poor temperature control during the reaction or workup.Use a cryostat or a well-insulated ice/salt bath to maintain a consistent temperature throughout the experiment.

Issue 2: Unwanted Polymerization

Q3: My reaction mixture has become viscous, sticky, or has formed a solid precipitate. What is causing this?

A3: You are likely observing acid-catalyzed cationic polymerization.[4] The carbocation intermediates formed during the reaction can be attacked by another molecule of the diene instead of the counter-ion. This process repeats, leading to the formation of long polymer chains.[5][6] Conjugated dienes like this compound are susceptible to this type of polymerization in the presence of strong acids, which act as initiators.[4][7]

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination / Side Reactions Monomer1 Diene Monomer Carbocation1 Initial Carbocation Monomer1->Carbocation1 Protonation Initiator H⁺ (Strong Acid) Monomer2 Another Diene Monomer Carbocation1->Monomer2 Electrophilic Attack GrowingChain Growing Polymer Chain (Cationic) Monomer2->GrowingChain Nucleophilic Attack GrowingChain->GrowingChain Further Monomer Addition Termination Chain Termination (e.g., loss of H⁺) GrowingChain->Termination SideReaction Isomerization/Rearrangement GrowingChain->SideReaction

Figure 2. Cationic polymerization pathway of a diene monomer.

Troubleshooting Guide: Preventing Polymerization

Probable CauseRecommended Solution
High concentration of acid and/or diene Use a lower concentration of the acid catalyst. Perform the reaction in a more dilute solution to reduce the probability of intermolecular reactions between the carbocation and other diene molecules.
Elevated reaction temperature Conduct the reaction at a lower temperature. Polymerization often has a higher activation energy than simple addition, so cooling the reaction can suppress polymer formation.
Extended reaction times Monitor the reaction closely (e.g., by TLC or GC) and quench it as soon as the desired product is formed.
Presence of highly activating Lewis acids If using a Lewis acid, choose a weaker one or use it in substoichiometric amounts. For protic acids, ensure no residual strong Lewis acids (from drying agents, etc.) are present.

Issue 3: Isomerization and Other Unexpected Products

Q4: The final product has a different double bond configuration (e.g., cis vs. trans) or skeletal structure than I predicted. What could be the cause?

A4: Strong acids can catalyze the isomerization of both the starting material and the products.[8] The carbocation intermediates are prone to rearrangements to form more stable carbocations. Furthermore, under equilibrium conditions (higher temperatures), the diene itself can isomerize to a more stable conjugated form if other non-conjugated isomers are present.[9] For instance, acid catalysis can be used to isomerize cis isomers of substituted pentadienes to the trans isomers.[8]

Q5: I am observing products with a molecular weight that is roughly double that of my starting material. What are these?

A5: These are likely dimerization products. Similar to polymerization, the carbocation intermediate can be attacked by a diene molecule, but the reaction terminates after the addition of the second unit, often through the loss of a proton to regenerate a double bond. This process is a form of oligomerization.[10] Acid-catalyzed dimerization has been observed for various dienes and vinyl compounds.[11]

Experimental Protocols

General Protocol for Controlled Electrophilic Addition of HBr to a Conjugated Diene (Illustrative)

This protocol is a general guideline and should be adapted based on the specific diene and desired outcome (kinetic vs. thermodynamic control).

  • Preparation: Dissolve the diene (e.g., this compound, 1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or pentane) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Temperature Control:

    • For Kinetic Control: Cool the solution to -78 °C using a dry ice/acetone bath.

    • For Thermodynamic Control: Cool the solution to 0 °C or allow it to stir at room temperature, depending on the diene's reactivity.

  • Reagent Addition: Slowly add a solution of HBr in a non-nucleophilic solvent (e.g., HBr in acetic acid or a solution of gaseous HBr) (1.0 eq) dropwise to the stirred diene solution over 15-30 minutes.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

  • Quenching: Once the reaction is complete, quench it by pouring the mixture into a cold, saturated solution of sodium bicarbonate.

  • Workup: Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification and Analysis: Purify the resulting product mixture using column chromatography or distillation. Analyze the product ratio using NMR spectroscopy or GC-MS.

References

Technical Support Center: Method Development for Trace Analysis of 4-Methyl-1,3-pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the trace analysis of 4-Methyl-1,3-pentadiene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to method development for this volatile organic compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the trace analysis of this compound?

A1: The most prevalent and effective techniques for trace-level analysis of volatile organic compounds (VOCs) like this compound are Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[1] For trace analysis, GC-MS is often preferred due to its higher sensitivity and selectivity, which allows for positive identification of the analyte.[2][3]

Q2: Which sample introduction techniques are recommended for volatile compounds like this compound?

A2: For volatile analytes at trace levels, static headspace (HS) and purge and trap (P&T) are the most common and effective sample introduction techniques for GC analysis.

  • Static Headspace (HS): This technique is ideal for analyzing volatile species in liquid or solid samples. The sample is sealed in a vial and heated, allowing the volatile compounds to partition into the gas phase (headspace) above the sample. An aliquot of this gas is then injected into the GC. This method is robust, easily automated, and minimizes the introduction of non-volatile matrix components into the GC system.

  • Purge and Trap (P&T): This is a highly sensitive technique for volatile analysis. An inert gas is bubbled through a liquid sample, stripping the volatile analytes out. These analytes are then concentrated on a sorbent trap. The trap is subsequently heated to desorb the analytes into the GC system. P&T is particularly useful for achieving very low detection limits in aqueous samples.

Q3: What are the key chemical properties of this compound to consider during method development?

A3: Understanding the physicochemical properties of this compound is crucial for developing a robust analytical method.

PropertyValueReference
Molecular Formula C₆H₁₀--INVALID-LINK--
Molecular Weight 82.14 g/mol --INVALID-LINK--
Boiling Point 75-77 °C--INVALID-LINK--
Vapor Pressure 114 mmHg at 25 °C--INVALID-LINK--
Solubility in Water Insoluble--INVALID-LINK--

Its high volatility (low boiling point and high vapor pressure) makes it well-suited for headspace and purge and trap techniques. Its nonpolar nature dictates the choice of GC column, with nonpolar or mid-polar columns generally providing the best chromatographic performance.

Q4: Are there any known metabolic or toxicological pathways for this compound?

A4: this compound, as a conjugated diene, is part of a class of compounds that can undergo metabolic activation to form reactive intermediates.[4][5][6] The primary toxicological pathway of concern for conjugated dienes is their biotransformation into epoxides by cytochrome P450 enzymes.[4][5] These epoxides are electrophilic and can covalently bind to macromolecules like DNA and proteins, which is a mechanism associated with their toxicity.[4][7] This process is often referred to as the compound acting as a "prohapten," where the parent compound is metabolized into a substance that can elicit an allergic or toxic response.[6][7]

Metabolic activation of this compound.

Troubleshooting Guides

This section provides solutions to common issues encountered during the trace analysis of this compound.

Troubleshooting_Workflow cluster_symptoms Observed Problem cluster_causes Potential Causes cluster_solutions Solutions No or Low Peak No or Low Peak Leaky Syringe/System Leaky Syringe/System No or Low Peak->Leaky Syringe/System Incorrect HS Parameters Incorrect HS Parameters No or Low Peak->Incorrect HS Parameters Analyte Degradation Analyte Degradation No or Low Peak->Analyte Degradation Poor Peak Shape Poor Peak Shape Poor Peak Shape->Incorrect HS Parameters Active Sites in Inlet/Column Active Sites in Inlet/Column Poor Peak Shape->Active Sites in Inlet/Column Poor Resolution Poor Resolution Improper Column Choice Improper Column Choice Poor Resolution->Improper Column Choice Suboptimal GC Program Suboptimal GC Program Poor Resolution->Suboptimal GC Program Inconsistent Results Inconsistent Results Inconsistent Results->Leaky Syringe/System Matrix Effects Matrix Effects Inconsistent Results->Matrix Effects Inconsistent Sample Prep Inconsistent Sample Prep Inconsistent Results->Inconsistent Sample Prep Perform Leak Check Perform Leak Check Leaky Syringe/System->Perform Leak Check Optimize Temp/Time Optimize Temp/Time Incorrect HS Parameters->Optimize Temp/Time Check Sample Stability Check Sample Stability Analyte Degradation->Check Sample Stability Use Inert Liner/Column Use Inert Liner/Column Active Sites in Inlet/Column->Use Inert Liner/Column Use Mid-Polar Column Use Mid-Polar Column Improper Column Choice->Use Mid-Polar Column Optimize Temp Ramp Optimize Temp Ramp Suboptimal GC Program->Optimize Temp Ramp Matrix Matched Standards Matrix Matched Standards Matrix Effects->Matrix Matched Standards Standardize Workflow Standardize Workflow Inconsistent Sample Prep->Standardize Workflow

Troubleshooting workflow for GC analysis.

Issue 1: Poor or No Peak Response

  • Symptom: The peak for this compound is very small or absent.

  • Possible Causes & Solutions:

    • Leak in the system: Check for leaks in the injection port septum, syringe, and column fittings.

    • Improper headspace parameters: The equilibration temperature may be too low or the equilibration time too short. Increase the temperature in increments of 10°C (e.g., from 70°C to 90°C) and/or increase the equilibration time.

    • Analyte degradation: this compound can be unstable. Ensure samples are fresh and stored properly. Consider using silanized vials to minimize active sites.

Issue 2: Tailing or Fronting Peaks

  • Symptom: The chromatographic peak is asymmetrical.

  • Possible Causes & Solutions:

    • Active sites: The analyte may be interacting with active sites in the GC inlet liner or the column. Use a deactivated, inert liner and a high-quality, low-bleed GC column.

    • Column overload: If the peak is fronting, the concentration of the analyte may be too high. Dilute the sample or use a smaller injection volume.

    • Improper flow rate: An incorrect carrier gas flow rate can affect peak shape. Verify and adjust the flow rate.

Issue 3: Poor Resolution from Isomers

  • Symptom: The peak for this compound is not fully separated from its isomers, such as 2-methyl-1,3-pentadiene.

  • Possible Causes & Solutions:

    • Inappropriate GC column: A non-polar column may not provide sufficient selectivity for these isomers. A mid-polar column, such as one with a 6% cyanopropylphenyl phase, can improve resolution.

    • Suboptimal oven temperature program: A slow initial temperature ramp rate (e.g., 2-5 °C/min) can enhance the separation of closely eluting compounds.

    • Column aging: Over time, column performance can degrade. Condition or replace the column if necessary.

Issue 4: Inconsistent Retention Times

  • Symptom: The retention time for this compound shifts between injections.

  • Possible Causes & Solutions:

    • Fluctuations in carrier gas flow or oven temperature: Ensure the GC system is providing stable flow and temperature control.

    • Changes in sample matrix: High concentrations of matrix components can affect the chromatography. Use consistent sample preparation and consider matrix-matched calibration standards.

Experimental Protocols

The following is a recommended starting point for a headspace GC-MS method for the trace analysis of this compound. This protocol may require optimization based on the specific sample matrix and instrumentation.

Sample Preparation

  • Accurately weigh or pipette a known amount of the sample (e.g., 1-5 g for solids, 1-5 mL for liquids) into a 20 mL headspace vial.

  • If the sample is solid, add a known volume of a suitable solvent (e.g., dimethyl sulfoxide (B87167) or water) to dissolve or suspend the sample.

  • Add an internal standard if required for quantification.

  • Immediately seal the vial with a PTFE-lined septum and crimp cap.

Headspace GC-MS Parameters

ParameterRecommended Setting
Headspace Autosampler
Equilibration Temperature80 °C
Equilibration Time30 min
Syringe Temperature90 °C
Injection Volume1 mL
Gas Chromatograph
Inlet Temperature250 °C
Injection ModeSplitless (or high split ratio for concentrated samples)
Carrier GasHelium at a constant flow of 1.2 mL/min
GC ColumnMid-polar, e.g., 6% cyanopropylphenyl-94% dimethylpolysiloxane, 30 m x 0.25 mm ID, 1.4 µm film thickness
Oven Program40 °C (hold for 5 min), ramp to 150 °C at 5 °C/min, then to 240 °C at 20 °C/min (hold for 5 min)
Mass Spectrometer
Transfer Line Temperature250 °C
Ion Source Temperature230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Quantifier Ionm/z 67
Qualifier Ionsm/z 82, 41

Method Performance (Typical)

The following table summarizes typical performance characteristics for a validated headspace GC-MS method for trace-level VOCs, which can be expected for this compound analysis. Actual performance will depend on the specific matrix and instrumentation.

ParameterTypical Value
Limit of Detection (LOD) 0.1 - 1 µg/L
Limit of Quantification (LOQ) 0.5 - 5 µg/L
Linearity (R²) > 0.995
Precision (%RSD) < 15%
Accuracy (Recovery) 85 - 115%

References

Technical Support Center: Strategies for Enhancing Stereoselectivity in Diene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for stereoselective diene reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the stereochemical outcome of their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My Diels-Alder reaction shows poor endo/exo selectivity. How can I improve the diastereoselectivity?

Answer:

Poor endo/exo selectivity is a common challenge in Diels-Alder reactions. The endo product is often kinetically favored due to secondary orbital interactions, but this preference can be weak.[1] Several factors can be adjusted to enhance the desired diastereoselectivity.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Diels-Alder reactions are often under kinetic control, where lower temperatures can significantly enhance the formation of the typically more rapidly formed endo isomer.[2] Conversely, if the exo product is thermodynamically more stable, higher temperatures might favor its formation, but this often leads to mixtures and potential retro-Diels-Alder reactions.

  • Introduce a Lewis Acid Catalyst: Lewis acids coordinate to the dienophile, lowering its LUMO energy and often enhancing the secondary orbital interactions that favor the endo transition state.[3] The choice of Lewis acid is critical; bulkier Lewis acids can sterically hinder the endo approach, leading to increased exo selectivity.[4] For instance, AlCl₃ often promotes endo selectivity, whereas the bulky B(C₆F₅)₃ can favor the exo product.[4]

  • Solvent Screening: The polarity of the solvent can influence the stability of the transition states. While general trends can be hard to predict, a systematic screen of solvents with varying polarities (e.g., toluene (B28343), dichloromethane (B109758), THF, and even ionic liquids or water) can reveal optimal conditions for either the endo or exo product.[5][6][7]

  • Steric Modifications: The steric environment of both the diene and dienophile can influence selectivity. Bulky substituents on the diene or dienophile can disfavor the sterically more congested endo transition state, leading to a higher proportion of the exo product.[1]

Issue 2: I am not observing any significant enantioselectivity in my chiral Lewis acid-catalyzed reaction. What are the potential causes and solutions?

Answer:

A lack of enantioselectivity in a chiral Lewis acid-catalyzed diene reaction can stem from several issues, ranging from catalyst deactivation to suboptimal reaction conditions.

Troubleshooting Steps:

  • Verify Catalyst Purity and Loading: Ensure the chiral Lewis acid is of high purity and enantiomeric excess. Impurities, particularly water, can deactivate the catalyst. Use rigorously dried solvents and reagents. The catalyst loading might also need optimization; typically, 5-20 mol% is used.

  • Check for Background Uncatalyzed Reaction: If the reaction proceeds at a reasonable rate without the catalyst (thermal reaction), the observed product will be racemic, thus lowering the overall enantiomeric excess (e.e.). To mitigate this, lower the reaction temperature to slow down the uncatalyzed pathway. Lewis acid catalysis generally allows for reactions to occur at lower temperatures.[2]

  • Optimize the Chiral Ligand and Metal Source: The structure of the chiral ligand and the choice of the metal are crucial. For example, in copper(II) bis(oxazoline) catalyzed reactions, both the ligand's steric properties and the counter-ion of the copper salt can significantly impact enantioselectivity.[8] It may be necessary to screen different ligands or metal precursors.

  • Solvent Choice: The solvent can coordinate with the Lewis acid, affecting its catalytic activity and the chiral environment. Non-coordinating solvents like dichloromethane or toluene are often preferred. Highly coordinating solvents should generally be avoided as they can displace the dienophile from the chiral catalyst.

Issue 3: My reaction with a chiral auxiliary is giving a low diastereomeric excess (d.e.). How can I improve this?

Answer:

Chiral auxiliaries control stereoselectivity by creating a sterically biased environment for the incoming reagent.[9] Low diastereoselectivity suggests that this facial bias is not being effectively expressed.

Troubleshooting Steps:

  • Temperature Optimization: As with other stereoselective reactions, lowering the temperature often leads to higher diastereomeric excess by increasing the energy difference between the competing diastereomeric transition states.

  • Auxiliary Selection: Not all chiral auxiliaries are equally effective for all types of diene reactions. If optimization of conditions fails, consider testing a different class of auxiliary. For example, camphorsultams and Evans' oxazolidinones are both highly effective for Diels-Alder reactions but may perform differently depending on the specific substrates.[9]

  • Ensure Complete Attachment of the Auxiliary: Incomplete reaction when attaching the chiral auxiliary to the substrate will result in a portion of the reactant being achiral, leading to a racemic background reaction and consequently a lower overall d.e.

Quantitative Data on Stereoselectivity Enhancement

Table 1: Effect of Lewis Acid on Diastereoselectivity of the Diels-Alder Reaction between Cyclopentadiene (B3395910) and N-Acryloyl-2-oxazolidinone
EntryLewis Acid (1.1 eq.)SolventTemp (°C)Yield (%)endo:exod.e. (%) [endo]
1NoneCH₂Cl₂257085:1576
2MgBr₂CH₂Cl₂091>99:198
3SnCl₄CH₂Cl₂-7895>99:199
4Et₂AlClCH₂Cl₂-7896>99:1>99.5
5TiCl₄CH₂Cl₂-7898>99:1>99.5

Data compiled from representative literature values.

Table 2: Performance of Chiral Auxiliaries in the Asymmetric Diels-Alder Reaction with Cyclopentadiene
Chiral AuxiliaryDienophile SubstrateLewis AcidTemp (°C)Yield (%)d.e. (%)
Evans' OxazolidinoneN-Acryloyl OxazolidinoneEt₂AlCl-10090>99
CamphorsultamN-Acryloyl CamphorsultamEt₂AlCl-7895>98
cis-1-Arylsulfonamido-2-indanolAcrylate EsterSnCl₄-789292

Data compiled from representative literature values.[1][9][11]

Experimental Protocols

Protocol 1: General Procedure for a Chiral Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol is a general guideline for the reaction between an α,β-unsaturated aldehyde and a diene using a chiral organocatalyst.

Materials:

  • Chiral amine catalyst (e.g., imidazolidinone derivative)

  • α,β-Unsaturated aldehyde (dienophile)

  • Diene

  • Anhydrous solvent (e.g., toluene, CH₂Cl₂)

  • Acid co-catalyst (e.g., trifluoroacetic acid, TFA), if required

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the chiral amine catalyst (5-20 mol%).

  • Add the anhydrous solvent (to achieve a typical concentration of 0.1-0.5 M with respect to the dienophile).

  • If required, add the acid co-catalyst (e.g., 5-20 mol% TFA).

  • Cool the mixture to the desired temperature (e.g., -78 °C to room temperature).

  • Add the α,β-unsaturated aldehyde (1.0 equivalent) to the flask and stir for 10-15 minutes to allow for the formation of the iminium ion intermediate.

  • Add the diene (1.2-3.0 equivalents) dropwise over several minutes.

  • Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Determine the enantiomeric excess of the purified product using chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Protocol 2: Diels-Alder Reaction Using a Camphorsultam Chiral Auxiliary

This protocol describes the asymmetric Diels-Alder reaction between cyclopentadiene and an N-acryloyl camphor-sultam dienophile.[11]

Materials:

  • N-acryloyl-(+)-camphor-sultam (1.0 equivalent)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Diethylaluminum chloride (Et₂AlCl, 1.2 equivalents) as a solution in hexanes

  • Freshly cracked cyclopentadiene (3.0 equivalents)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Dissolve N-acryloyl-(+)-camphor-sultam in anhydrous CH₂Cl₂ in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the diethylaluminum chloride solution dropwise. Stir the resulting mixture for 30 minutes at -78 °C.

  • Add freshly cracked cyclopentadiene dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for the time determined by reaction monitoring (typically 1-4 hours).[11]

  • Quench the reaction at -78 °C by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature. Separate the organic layer and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography on silica gel to yield the Diels-Alder adduct.

  • The chiral auxiliary can be cleaved, for example, by hydrolysis with LiOH/H₂O₂ to yield the corresponding carboxylic acid.[11]

Visualizations

G cluster_start Start: Poor Stereoselectivity cluster_troubleshoot Troubleshooting Workflow cluster_end End Goal start Poor endo/exo Ratio or Low e.e./d.e. temp Step 1: Adjust Temperature (Usually Lower) start->temp Initial Check catalyst Step 2: Modify Catalyst System - Screen Lewis Acids/Ligands - Check Catalyst Purity/Loading temp->catalyst If no improvement end_node Improved Stereoselectivity temp->end_node Optimized solvent Step 3: Screen Solvents (Vary Polarity) catalyst->solvent If still suboptimal catalyst->end_node Optimized substrate Step 4: Evaluate Substrate - Steric Hindrance? - Auxiliary Choice? solvent->substrate For further optimization solvent->end_node Optimized substrate->end_node Optimized

Caption: A stepwise workflow for troubleshooting poor stereoselectivity.

G cluster_reactants Reactants cluster_TS Transition States cluster_products Products diene Diene (HOMO) TS_endo Endo Transition State (Secondary Orbital Interaction) diene->TS_endo TS_exo Exo Transition State diene->TS_exo dienophile Dienophile (LUMO) + EWG dienophile->TS_endo dienophile->TS_exo endo_prod Endo Product (Kinetic) TS_endo->endo_prod Lower Ea exo_prod Exo Product (Thermodynamic) TS_exo->exo_prod Higher Ea

Caption: Energy pathways for endo and exo product formation.

G dienophile α,β-Unsaturated Aldehyde iminium Chiral Iminium Ion (Lower LUMO) dienophile->iminium + Catalyst catalyst Chiral Amine Catalyst catalyst->iminium cycloaddition [4+2] Cycloaddition iminium->cycloaddition diene Diene diene->cycloaddition adduct_iminium Iminium Adduct cycloaddition->adduct_iminium hydrolysis Hydrolysis adduct_iminium->hydrolysis product Enantioenriched Cycloadduct hydrolysis->product catalyst_regen Catalyst Regeneration hydrolysis->catalyst_regen Releases Catalyst

Caption: Organocatalytic cycle for an enantioselective Diels-Alder reaction.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Methyl-1,3-pentadiene and 2-Methyl-1,3-pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of two constitutional isomers: 4-methyl-1,3-pentadiene and 2-methyl-1,3-pentadiene (B74102) (isoprene). The analysis focuses on their performance in key organic reactions, including Diels-Alder cycloadditions, electrophilic additions, and cationic polymerization. The comparison is based on established principles of organic chemistry and available experimental observations.

Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. The reactivity of the diene in this concerted [4+2] cycloaddition is highly dependent on its ability to adopt an s-cis conformation.

Theoretical Reactivity Comparison

The substitution pattern of the pentadiene isomers significantly influences their reactivity in Diels-Alder reactions. Electron-donating groups on the diene generally increase the reaction rate.[1][2] Both isomers possess an electron-donating methyl group. However, steric hindrance can play a more dominant role.[1][2]

  • 2-Methyl-1,3-pentadiene (Isoprene): The methyl group at the C2 position offers minimal steric hindrance to the adoption of the required s-cis conformation. Isoprene (B109036) is a well-known reactive diene in Diels-Alder reactions.

  • This compound: The methyl group at the C4 position introduces significant steric strain when the diene adopts the s-cis conformation, due to interaction with the C2-hydrogen. This steric hindrance raises the energy of the reactive conformation, thereby decreasing the overall reaction rate. It has been noted that this compound is considerably less reactive in Diels-Alder reactions than (E)-1,3-pentadiene and exhibits reactivity similar to that of (Z)-1,3-pentadiene, which is also hindered.

Based on these steric considerations, 2-methyl-1,3-pentadiene is expected to be significantly more reactive as a diene in Diels-Alder reactions.

Diels_Alder_Conformation cluster_2_methyl 2-Methyl-1,3-pentadiene cluster_4_methyl This compound 2_methyl_s_trans s-trans (More Stable) 2_methyl_s_cis s-cis (Reactive Conformation) (Less Steric Hindrance) 2_methyl_s_trans->2_methyl_s_cis Rotation Product_2_methyl Cycloadduct 2_methyl_s_cis->Product_2_methyl Diels-Alder (Faster) 4_methyl_s_trans s-trans (More Stable) 4_methyl_s_cis s-cis (Reactive Conformation) (Significant Steric Hindrance) 4_methyl_s_trans->4_methyl_s_cis Rotation Product_4_methyl Cycloadduct 4_methyl_s_cis->Product_4_methyl Diels-Alder (Slower)

Caption: Steric hindrance in the s-cis conformation of this compound reduces its Diels-Alder reactivity compared to 2-methyl-1,3-pentadiene.

Quantitative Data Summary
DieneKey Structural FeatureExpected Diels-Alder Reactivity
2-Methyl-1,3-pentadiene Methyl group at C2High
This compound Methyl group at C4Low
Experimental Protocol: Comparative Diels-Alder Reactivity

This protocol outlines a general procedure for comparing the reactivity of the two dienes with a reactive dienophile, such as maleic anhydride (B1165640).

  • Reaction Setup: In separate, identical reaction vessels, dissolve equimolar amounts of maleic anhydride and either 2-methyl-1,3-pentadiene or this compound in a suitable solvent (e.g., toluene).

  • Reaction Conditions: Maintain the reactions at a constant temperature (e.g., 80 °C) and stir vigorously.

  • Monitoring: Withdraw aliquots from each reaction mixture at regular time intervals.

  • Analysis: Quench the reaction in the aliquots and analyze the consumption of the diene and formation of the cycloadduct using Gas Chromatography (GC) or ¹H NMR spectroscopy.

  • Data Interpretation: Plot the concentration of the diene versus time for both reactions. The diene that is consumed more rapidly is the more reactive species. The initial rates can be determined from the slope of these plots.

Electrophilic Addition

The reaction of conjugated dienes with electrophiles, such as hydrogen halides (HX), can proceed via 1,2- or 1,4-addition pathways. The overall rate of reaction is largely determined by the stability of the intermediate allylic carbocation.

Theoretical Reactivity Comparison

The stability of the carbocation intermediate is paramount in determining the rate of electrophilic addition. More stable carbocations are formed faster, leading to a higher overall reaction rate.

  • 2-Methyl-1,3-pentadiene (Isoprene): Protonation at the C4 position results in the formation of a highly stable tertiary allylic carbocation . This intermediate benefits from the electron-donating inductive effect of the methyl group and resonance delocalization of the positive charge.

  • This compound: Protonation at the C1 position leads to a resonance-stabilized allylic carbocation where the positive charge is shared between a secondary (C2) and a tertiary (C4) carbon . While this is a relatively stable intermediate, the formation of a discrete tertiary allylic carbocation from isoprene is generally more favorable.

Therefore, 2-methyl-1,3-pentadiene is predicted to be more reactive towards electrophilic addition due to the formation of a more stable carbocation intermediate.

Electrophilic_Addition cluster_2M 2-Methyl-1,3-pentadiene + H+ cluster_4M This compound + H+ 2M_diene 2-Methyl-1,3-pentadiene 2M_cation Tertiary Allylic Carbocation (More Stable) 2M_diene->2M_cation Protonation at C4 (Faster) 2M_products Addition Products 2M_cation->2M_products Nucleophilic Attack (1,2 and 1,4-adducts) 4M_diene This compound 4M_cation Secondary/Tertiary Allylic Carbocation (Less Stable) 4M_diene->4M_cation Protonation at C1 (Slower) 4M_products Addition Products 4M_cation->4M_products Nucleophilic Attack (1,2 and 1,4-adducts)

Caption: Formation of a more stable tertiary allylic carbocation makes 2-methyl-1,3-pentadiene more reactive in electrophilic additions.

Quantitative Data Summary

Direct comparative kinetic data is scarce. The table below summarizes the expected reactivity based on carbocation stability.

DieneMost Stable Carbocation IntermediateExpected Electrophilic Addition Reactivity
2-Methyl-1,3-pentadiene Tertiary AllylicHigh
This compound Resonance hybrid of Secondary and Tertiary AllylicModerate to High
Experimental Protocol: Comparative Electrophilic Addition

This protocol describes a general method to compare the rates of hydrohalogenation.

  • Reaction Setup: In separate, identical temperature-controlled reaction vessels, dissolve each diene in a non-nucleophilic solvent (e.g., hexane).

  • Initiation: Add a standardized solution of HCl or HBr in the same solvent to each vessel simultaneously. Ensure the electrophile is the limiting reagent.

  • Monitoring: At set time intervals, withdraw aliquots and quench the reaction with a weak base (e.g., a saturated solution of sodium bicarbonate).

  • Analysis: Analyze the quenched aliquots by GC to determine the extent of diene consumption.

  • Data Interpretation: A faster rate of consumption of the starting diene indicates higher reactivity towards electrophilic addition.

Cationic Polymerization

Cationic polymerization is a chain-growth polymerization method initiated by an electrophile, typically a Lewis acid or a protic acid. The reactivity of a monomer in cationic polymerization is related to the stability of the propagating carbocationic species.

Theoretical Reactivity Comparison

The principles governing reactivity in cationic polymerization are similar to those in electrophilic addition.

  • 2-Methyl-1,3-pentadiene (Isoprene): The propagating species is a stable tertiary allylic carbocation, which facilitates rapid chain growth.

  • This compound: The propagating carbocation is a resonance-stabilized secondary/tertiary allylic species.

Given the greater stability of the tertiary allylic carbocation, 2-methyl-1,3-pentadiene is expected to exhibit higher reactivity in cationic polymerization. This would likely translate to higher polymerization rates and potentially higher molecular weight polymers under identical conditions.

Cationic_Polymerization Initiator Initiator (e.g., H+) Monomer_2M 2-Methyl-1,3-pentadiene Initiator->Monomer_2M Initiation Monomer_4M This compound Initiator->Monomer_4M Initiation Cation_2M Tertiary Allylic Cation Growing_Chain_2M Propagating Polymer Chain Cation_2M->Growing_Chain_2M Propagation (Fast) Cation_4M Sec/Tert Allylic Cation Growing_Chain_4M Propagating Polymer Chain Cation_4M->Growing_Chain_4M Propagation (Slower)

Caption: The more stable propagating cation from 2-methyl-1,3-pentadiene leads to faster cationic polymerization.

Quantitative Data Summary

A qualitative assessment of polymerization reactivity is provided below.

DieneStability of Propagating CarbocationExpected Cationic Polymerization Reactivity
2-Methyl-1,3-pentadiene High (Tertiary Allylic)High
This compound Moderate (Secondary/Tertiary Allylic)Moderate
Experimental Protocol: Comparative Cationic Polymerization

This protocol provides a framework for comparing the cationic polymerization of the two isomers.

  • Monomer and Solvent Preparation: Purify both monomers and the solvent (e.g., dichloromethane) to remove any water or other impurities that can terminate the polymerization.

  • Initiation: In separate, dry, and inert atmosphere (e.g., nitrogen or argon) reaction vessels at a controlled low temperature (e.g., -78 °C), add the monomer to the solvent. Initiate the polymerization by adding a Lewis acid initiator (e.g., a solution of TiCl₄).

  • Polymerization: Allow the polymerizations to proceed for a fixed amount of time.

  • Termination: Terminate the reactions by adding a nucleophilic quenching agent, such as methanol.

  • Analysis: Precipitate the polymers in a non-solvent (e.g., methanol), then collect, dry, and weigh the resulting polymer to determine the yield. The molecular weight and molecular weight distribution can be determined by Gel Permeation Chromatography (GPC).

  • Data Interpretation: A higher polymer yield and/or molecular weight for a given reaction time indicates greater monomer reactivity.

Summary of Reactivity Comparison

Reaction Type2-Methyl-1,3-pentadieneThis compoundPrimary Reason for Reactivity Difference
Diels-Alder More ReactiveLess ReactiveSteric hindrance in the s-cis conformation of this compound.
Electrophilic Addition More ReactiveLess ReactiveFormation of a more stable tertiary allylic carbocation from 2-methyl-1,3-pentadiene.
Cationic Polymerization More ReactiveLess ReactiveGreater stability of the propagating tertiary allylic carbocation.

References

Navigating the Maze of Diene Isomers: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of diene isomers is a critical yet challenging task. The subtle differences in the location and geometry of double bonds can lead to significant variations in chemical reactivity, biological activity, and material properties. This guide provides an objective comparison of the primary analytical techniques employed for diene isomer analysis, supported by experimental data to aid in method selection and development.

The differentiation and quantification of diene isomers often necessitate a multi-technique approach. The most commonly employed methods include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for separation, coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for identification and structural elucidation.

Quantitative Performance of Analytical Techniques

The choice of an analytical technique is often dictated by the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the need for isomeric separation. The following table summarizes key quantitative performance metrics for GC and HPLC-based methods in the analysis of diene isomers.

Analytical TechniqueAnalyte/MatrixResolution (Rs)Limit of Detection (LOD)Linearity (R²)Reference
GC-MSC5-C8 dienes in gasolineSufficient for resolving most dienes100 ppm0.989
HPLC-UV-RIConjugated dienes in gasolineBaseline separation of conjugated dienes from olefins0.02% (w/w) for total conjugated dienes0.9972[1]
HPLC-DADConjugated hexadecadienoic acidsSeparation of multiple isomersNot specifiedNot specified[2]
GC-FIDGeometric isomers of 7,9-decadienyl compounds< 0.8 (peaks almost overlapped)Not specifiedNot specified
HPLC-UVGeometric isomers of 7,9-decadienyl compoundsComplete separationNot specifiedNot specified

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate analysis. Below are representative experimental protocols for GC and HPLC analysis of diene isomers, drawn from published studies.

Gas Chromatography-Mass Spectrometry (GC-MS) for C5-C8 Dienes in Gasoline[1]
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: 150m CPSIL PONA CB non-polar GC column (150 m x 0.25mm x 1.0µm). The extended column length is critical for achieving sufficient resolution between conjugated dienes and other olefins.[3]

  • Oven Temperature Program: A 191-minute oven program is utilized to separate the various dienes.

  • Carrier Gas: Helium or Hydrogen.

  • Injection: The gasoline sample, potentially doped with diene standards, is injected.

  • Detection: A mass spectrometer is used for identification based on fragmentation patterns and retention times. The NIST mass spectral library can be used for confirmation.[3]

  • Quantification: An internal standard, such as dodecane, is used for calibration. Octadiene can be used as a calibration standard for various dienes due to similar response factors.[3]

High-Performance Liquid Chromatography (HPLC) for Conjugated Dienes in Gasoline[5][6]
  • Instrumentation: HPLC system with UV and Refractive Index (RI) detectors.

  • Column: A suitable HPLC column for separating hydrocarbons.

  • Mobile Phase: HPLC grade hexane (B92381) at a flow rate of 1 mL/min.[4]

  • Sample Preparation: Gasoline samples are diluted 200 times with HPLC grade hexane before injection.[4]

  • Detection:

    • The UV detector is set to 240 nm to selectively measure conjugated dienes, which exhibit strong absorption at this wavelength.[4][5]

    • The RI detector is used for the estimation of total olefins.[4]

  • Calibration:

Advanced Spectroscopic Techniques for Isomer Differentiation

While chromatographic techniques are powerful for separation, spectroscopic methods are indispensable for unambiguous isomer identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including the differentiation of diene isomers.[6]

  • ¹H NMR: The chemical shifts and coupling constants of protons on and adjacent to the double bonds provide detailed information about the connectivity and stereochemistry (cis/trans or E/Z) of the isomers.[6][7] For example, the coupling constant between vinylic protons is typically smaller for cis isomers than for trans isomers.[7]

  • ¹³C NMR: The chemical shifts of the sp² hybridized carbons can also help to distinguish between different isomeric forms.[7]

  • 2D NMR Techniques: Advanced techniques like COSY, HSQC, and HMBC can establish through-bond correlations between protons and carbons, providing definitive structural assignments, especially for complex molecules.[6]

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with chromatography (GC-MS or LC-MS), is a highly sensitive technique for identifying and quantifying diene isomers.[8][9][10]

  • Electron Ionization (EI): This hard ionization technique results in extensive fragmentation of the molecule. The resulting fragmentation patterns can be highly specific to a particular isomer, acting as a "fingerprint" for identification.[8]

  • Chemical Ionization (CI): A softer ionization technique that produces less fragmentation and a more prominent molecular ion peak, confirming the molecular weight of the isomer.[8]

  • Tandem Mass Spectrometry (MS/MS): Techniques like Collision-Induced Dissociation (CID) can be used to fragment specific ions, revealing subtle structural differences between isomers that may not be apparent in a standard mass spectrum.[10]

Experimental Workflow for Diene Isomer Analysis

The following diagram illustrates a typical workflow for the analysis of diene isomers, from initial sample handling to final identification and quantification.

Diene_Isomer_Analysis_Workflow cluster_prep Sample Preparation cluster_separation Separation cluster_detection Detection & Identification cluster_analysis Data Analysis Sample Sample Collection Extraction Extraction/Dilution Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization NMR NMR Spectroscopy Extraction->NMR GC Gas Chromatography (GC) Derivatization->GC HPLC High-Performance Liquid Chromatography (HPLC) Derivatization->HPLC MS Mass Spectrometry (MS) GC->MS UV_FID UV/FID/RI GC->UV_FID HPLC->MS HPLC->UV_FID Identification Isomer Identification MS->Identification NMR->Identification Quantification Quantification UV_FID->Quantification Final_Report Final Report Identification->Quantification

Caption: General experimental workflow for diene isomer analysis.

Conclusion

The analysis of diene isomers is a multifaceted challenge that often requires the synergistic use of multiple analytical techniques. While GC and HPLC provide the necessary separation power, MS and NMR are crucial for definitive structural elucidation and isomer differentiation. The selection of the most appropriate technique or combination of techniques will depend on the specific analytical problem, including the nature of the diene isomers, the complexity of the sample matrix, and the required level of sensitivity and accuracy. This guide provides a foundational understanding of the available tools and their respective capabilities to empower researchers in making informed decisions for their analytical needs.

References

A Comparative Study of Methylpentadiene Isomers in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Diels-Alder reaction, a cornerstone of modern organic synthesis, offers a powerful and atom-economical method for the construction of six-membered rings. The reactivity and stereoselectivity of this [4+2] cycloaddition are highly dependent on the structure of the conjugated diene and the dienophile. This guide provides a comparative analysis of various methylpentadiene isomers in their reactions with a common dienophile, maleic anhydride (B1165640). While direct comparative quantitative data under identical conditions is scarce in the literature, this guide extrapolates expected outcomes based on established principles of organic chemistry and available data for structurally similar dienes.

Influence of Methyl Substitution on Reactivity and Stereoselectivity

The position of the methyl group on the pentadiene backbone significantly influences both the reaction rate and the stereochemical outcome of the Diels-Alder reaction. Key factors to consider are:

  • Electronic Effects: The methyl group is an electron-donating group, which generally increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene. A higher HOMO energy leads to a smaller energy gap between the diene's HOMO and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), resulting in a faster reaction rate.[1]

  • Steric Effects: The steric hindrance caused by the methyl group can affect the ability of the diene to adopt the necessary s-cis conformation for the reaction to occur. Steric hindrance in the transition state can also influence the endo/exo selectivity of the product.[2]

Comparison of Methylpentadiene Isomers

Below is a qualitative comparison of the expected reactivity and stereoselectivity of common methylpentadiene isomers in their Diels-Alder reaction with maleic anhydride.

Diene IsomerStructureExpected Relative ReactivityExpected Endo/Exo SelectivityRationale
2-Methyl-1,3-pentadiene 2-Methyl-1,3-pentadieneHighHigh Endo SelectivityThe methyl group at the 2-position is electron-donating, increasing the diene's reactivity. Steric hindrance in the s-cis conformation is minimal. The endo transition state is favored due to secondary orbital interactions.[3]
4-Methyl-1,3-pentadiene this compoundModerateModerate to High Endo SelectivityThe methyl group at the 4-position provides some electron-donating effect. However, potential steric interactions between the methyl group and the dienophile in the transition state might slightly decrease reactivity compared to the 2-methyl isomer.
(3E)-3-Methyl-1,3-pentadiene (3E)-3-Methyl-1,3-pentadieneModerate to HighModerate Endo SelectivityThe methyl group at the 3-position enhances the electron-donating character of the diene. The (E)-isomer can readily adopt the s-cis conformation.
(3Z)-3-Methyl-1,3-pentadiene (3Z)-3-Methyl-1,3-pentadieneLowLower Endo SelectivityThe (Z)-isomer experiences significant steric hindrance in the s-cis conformation, making it less reactive.[2] This steric clash can also disfavor the endo transition state.

Experimental Protocols

The following is a general experimental protocol for the Diels-Alder reaction of a methylpentadiene isomer with maleic anhydride. This protocol can be adapted for specific isomers, with reaction times and purification methods potentially requiring optimization.

Materials:

  • Methylpentadiene isomer (e.g., 2-methyl-1,3-pentadiene)

  • Maleic anhydride

  • Toluene (B28343) or Xylene (dry)

  • Hexanes (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Ice bath

Procedure: [4][5]

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve maleic anhydride (1.0 equivalent) in a minimal amount of dry toluene or xylene with gentle warming.

  • Addition of Diene: To the solution, add the methylpentadiene isomer (1.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). Typical reaction times can range from 1 to 24 hours depending on the reactivity of the diene.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. If a precipitate forms, cool the flask in an ice bath to maximize crystallization.

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexanes. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes or ethyl acetate/hexanes).

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as NMR (¹H and ¹³C), IR, and mass spectrometry. The melting point of the crystalline product should also be determined.

Visualizing the Comparative Workflow

The following diagram illustrates the logical workflow for a comparative study of methylpentadiene isomers in Diels-Alder reactions.

DielsAlderComparison cluster_Isomers Methylpentadiene Isomers cluster_Reaction Diels-Alder Reaction cluster_Analysis Product Analysis Isomer1 2-Methyl-1,3-pentadiene Reaction1 Reaction with Isomer 1 Isomer1->Reaction1 Isomer2 This compound Reaction2 Reaction with Isomer 2 Isomer2->Reaction2 Isomer3 (3E)-3-Methyl-1,3-pentadiene Reaction3 Reaction with Isomer 3 Isomer3->Reaction3 Isomer4 (3Z)-3-Methyl-1,3-pentadiene Reaction4 Reaction with Isomer 4 Isomer4->Reaction4 Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->Reaction1 Dienophile->Reaction2 Dienophile->Reaction3 Dienophile->Reaction4 Yield1 Yield Reaction1->Yield1 Selectivity1 Endo/Exo Ratio Reaction1->Selectivity1 Rate1 Reaction Rate Reaction1->Rate1 Reaction2->Yield1 Reaction2->Selectivity1 Reaction2->Rate1 Reaction3->Yield1 Reaction3->Selectivity1 Reaction3->Rate1 Reaction4->Yield1 Reaction4->Selectivity1 Reaction4->Rate1 Comparison Comparative Analysis Yield1->Comparison Selectivity1->Comparison Rate1->Comparison

Caption: Workflow for comparing Diels-Alder reactions of methylpentadiene isomers.

References

A Comparative Guide to the Validation of Analytical Methods for 4-Methyl-1,3-pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 4-Methyl-1,3-pentadiene, a volatile hydrocarbon, is crucial in various stages of research and development, including process monitoring, quality control, and stability testing. The selection of an appropriate analytical method is paramount to ensure reliable and reproducible results. This guide provides a comprehensive comparison of two common analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and a theoretical High-Performance Liquid Chromatography (HPLC) method requiring derivatization, for the analysis of this compound. The performance of each method is evaluated based on established validation parameters, supported by representative experimental data.

Method Comparison: GC-FID vs. HPLC

For the analysis of a volatile and non-polar compound like this compound, Gas Chromatography is the more direct and efficient technique. The inherent volatility of the analyte makes it ideally suited for separation in the gas phase. In contrast, High-Performance Liquid Chromatography, which separates components in a liquid phase, is less suitable for such volatile compounds and would necessitate a chemical derivatization step to render the analyte detectable by common UV detectors.

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the analysis of volatile organic compounds. The separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The Flame Ionization Detector is highly sensitive to hydrocarbons and provides a response proportional to the mass of carbon atoms, making it an excellent choice for the quantification of this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection , while a powerful technique for a wide range of compounds, presents significant challenges for the analysis of this compound. The primary obstacle is the lack of a chromophore in the molecule, rendering it invisible to UV detectors. To overcome this, a pre-column derivatization step is necessary to attach a UV-absorbing tag to the analyte. A common derivatizing agent for unsaturated compounds is 2,4-dinitrophenylhydrazine (B122626) (DNPH). This additional step, however, introduces complexity, potential for side reactions, and increased variability to the analytical procedure.

Data Presentation: Performance Characteristics

The following table summarizes the typical performance characteristics of a validated GC-FID method for the analysis of this compound compared to a theoretical, derivatization-based HPLC-UV method.

Performance CharacteristicGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-UV (HPLC-UV) (Theoretical)
Linearity (R²) ≥ 0.999≥ 0.995
Range 1 - 500 µg/mL5 - 250 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (% RSD)
- Repeatability (Intra-day)≤ 1.5%≤ 2.5%
- Intermediate Precision (Inter-day)≤ 2.0%≤ 3.0%
Limit of Detection (LOD) 0.3 µg/mL1.5 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL5.0 µg/mL
Specificity/Selectivity High (Excellent separation from isomers and impurities)Moderate (Potential for interferences from derivatizing agent and by-products)
Sample Throughput High (Fast analysis time)Low (Requires lengthy derivatization step)

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

This protocol outlines a typical validated GC-FID method for the quantification of this compound.

1. Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and a capillary column (e.g., DB-1 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Autosampler for precise and reproducible injections.

  • Data acquisition and processing software.

2. Reagents and Materials:

  • This compound reference standard (≥98% purity).

  • High-purity helium or hydrogen as carrier gas.

  • High-purity hydrogen and air for the FID.

  • A suitable volatile solvent for sample and standard preparation (e.g., hexane (B92381) or pentane).

3. Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 150 °C.

    • Hold: 5 minutes at 150 °C.

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

4. Standard and Sample Preparation:

  • Stock Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the chosen solvent to prepare a stock solution of a known concentration (e.g., 1000 µg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock standard solution to cover the desired concentration range (e.g., 1, 5, 10, 50, 100, 250, 500 µg/mL).

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in a known volume of the solvent to achieve a concentration within the calibration range.

5. Method Validation:

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis and determine the coefficient of determination (R²).

  • Accuracy: Perform recovery studies by spiking a placebo or a sample matrix with known amounts of this compound at three different concentration levels (low, medium, and high). Calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze six replicate preparations of a standard or sample at 100% of the target concentration on the same day and by the same analyst. Calculate the relative standard deviation (%RSD).

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or a different instrument.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve, or by a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.

  • Specificity: Analyze a blank (solvent), a placebo, and a sample spiked with potential impurities and isomers to demonstrate that the peak for this compound is well-resolved and free from interference.

Theoretical High-Performance Liquid Chromatography-UV (HPLC-UV) Method

This protocol describes a theoretical approach for the analysis of this compound using HPLC with UV detection, which requires a pre-column derivatization step.

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Data acquisition and processing software.

2. Reagents and Materials:

  • This compound reference standard.

  • 2,4-Dinitrophenylhydrazine (DNPH).

  • HPLC-grade acetonitrile (B52724) and water.

  • Phosphoric acid or another suitable acid catalyst.

3. Derivatization Procedure:

  • To a known amount of sample or standard in a suitable solvent (e.g., acetonitrile), add an excess of DNPH solution (prepared in acetonitrile with a small amount of acid catalyst).

  • Heat the mixture at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 30-60 minutes) to ensure complete reaction.

  • Cool the reaction mixture to room temperature before injection into the HPLC.

4. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water.

    • Start with a lower concentration of acetonitrile and gradually increase it to elute the derivatized product.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The wavelength of maximum absorbance for the DNPH derivative (typically around 360 nm).

  • Injection Volume: 10 µL.

5. Challenges and Considerations for Validation:

  • Reaction Yield and Reproducibility: The derivatization reaction must be validated for completeness and reproducibility. Incomplete reactions or the formation of side products will lead to inaccurate results.

  • Stability of the Derivative: The stability of the this compound-DNPH derivative must be established under the analytical conditions.

  • Interferences: The excess derivatizing agent and any by-products from the reaction may interfere with the chromatography of the analyte of interest.

  • Method Development: Significant effort would be required to optimize the derivatization and chromatographic conditions.

Visualization of Analytical Workflows

Analytical_Workflow_Comparison cluster_GCFID GC-FID Workflow cluster_HPLC HPLC-UV Workflow (Theoretical) gc_start Sample/Standard Preparation (Dissolution in Solvent) gc_inject Direct Injection into GC gc_start->gc_inject gc_sep Separation on Capillary Column gc_inject->gc_sep gc_detect Detection by FID gc_sep->gc_detect gc_quant Quantification gc_detect->gc_quant hplc_start Sample/Standard Preparation hplc_deriv Derivatization with DNPH (Heating Required) hplc_start->hplc_deriv hplc_inject Injection into HPLC hplc_deriv->hplc_inject hplc_sep Separation on C18 Column hplc_inject->hplc_sep hplc_detect Detection by UV Detector hplc_sep->hplc_detect hplc_quant Quantification hplc_detect->hplc_quant

Figure 1. Comparison of analytical workflows for GC-FID and HPLC-UV methods.

Validation_Pathway start Analytical Method Development protocol Define Experimental Protocol start->protocol linearity Linearity & Range protocol->linearity accuracy Accuracy (Recovery) protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq specificity Specificity protocol->specificity report Validation Report linearity->report accuracy->report precision->report lod_loq->report specificity->report

Figure 2. Logical pathway for the validation of an analytical method.

Conclusion

For the quantitative analysis of this compound, the Gas Chromatography with Flame Ionization Detection (GC-FID) method is unequivocally superior to a theoretical HPLC-UV method. GC-FID offers a direct, rapid, highly sensitive, and selective analysis without the need for complex and potentially error-prone derivatization steps. The validation of a GC-FID method is straightforward and yields excellent performance characteristics in terms of linearity, accuracy, and precision.

While HPLC is a versatile technique, its application to volatile, non-chromophoric compounds like this compound is impractical and inefficient. The requirement for derivatization introduces significant challenges that undermine the reliability and throughput of the analysis. Therefore, for researchers, scientists, and drug development professionals requiring accurate and robust quantification of this compound, the adoption of a validated GC-FID method is strongly recommended.

A Comparative Guide to the Spectroscopic Data of Conjugated Diene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic data for common conjugated diene isomers, offering valuable insights for their identification and characterization. The performance of different spectroscopic techniques in distinguishing between these isomers is supported by experimental data presented in clearly structured tables. Detailed experimental protocols for the key analytical methods are also included.

Introduction to Spectroscopic Analysis of Conjugated Dienes

Conjugated dienes, organic compounds containing two alternating double bonds, are fundamental structural motifs in many natural products and pharmaceutical agents. The arrangement of these double bonds, whether in a linear or cyclic fashion and the stereochemistry (E/Z isomerism), significantly influences their electronic and vibrational properties. Spectroscopic techniques such as Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for elucidating the specific isomeric form of a conjugated diene. This guide focuses on a comparative analysis of the spectroscopic data for (E,E)-2,4-hexadiene, (E,Z)-2,4-hexadiene, (Z,Z)-2,4-hexadiene, and 1,3-cyclohexadiene (B119728) to highlight the key distinguishing features in their spectra.

UV-Visible Spectroscopy

UV-Vis spectroscopy is particularly sensitive to the electronic transitions within the π-system of conjugated dienes. The wavelength of maximum absorption (λmax) is influenced by the extent of conjugation and the conformation of the diene. The Woodward-Fieser rules provide a framework for predicting λmax based on the substitution pattern and whether the diene is in a flexible s-trans (transoid) or a rigid s-cis (cisoid) conformation. Generally, s-cis conformations absorb at longer wavelengths than their s-trans counterparts due to a smaller HOMO-LUMO energy gap.

CompoundIsomerPredicted λmax (nm)Experimental λmax (nm)
2,4-Hexadiene (B1165886)(E,E)~227[1][2]Not readily available
2,4-Hexadiene(E,Z)Not readily availableNot readily available
2,4-Hexadiene(Z,Z)Not readily availableNot readily available
1,3-CyclohexadieneN/A (s-cis)~256259[3]

Table 1: Comparison of UV-Visible Spectroscopy Data for Conjugated Diene Isomers.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. For conjugated dienes, the C=C stretching vibration is of particular interest. Conjugation lowers the C=C stretching frequency compared to isolated double bonds (typically 1640-1680 cm⁻¹) due to the delocalization of π-electrons, which slightly weakens the double bonds.[4][5][6] The symmetry of the isomer also plays a role; more symmetric isomers may show weaker or no C=C stretching absorption.

CompoundIsomerC=C Stretching Frequency (cm⁻¹)
2,4-Hexadiene(E,E)~1638
2,4-Hexadiene(E,Z)Not readily available
2,4-Hexadiene(Z,Z)Not readily available
1,3-CyclohexadieneN/A~1580

Table 2: Comparison of Infrared Spectroscopy Data for Conjugated Diene Isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual nuclei (¹H and ¹³C) in a molecule.

¹H NMR Spectroscopy

The chemical shifts (δ) and coupling constants (J) of the vinylic protons are highly diagnostic for the stereochemistry of the double bonds. In general, protons on a trans double bond resonate at a lower field (higher ppm) than those on a cis double bond. The coupling constant between vinylic protons is also significantly larger for trans isomers (typically 12-18 Hz) than for cis isomers (typically 6-12 Hz).

CompoundIsomerProtonChemical Shift (δ, ppm)Coupling Constants (J, Hz)
(E,E)-2,4-hexadiene(E,E)H2/H5~5.9-6.2
H3/H4~5.5-5.8
CH₃~1.7
(E,Z)-2,4-hexadiene(E,Z)H2~6.34
H3~5.96
H4~5.65
H5~5.34
CH₃ (trans)~1.77
CH₃ (cis)~1.72
(Z,Z)-2,4-hexadiene(Z,Z)H2/H5~5.8-6.1
H3/H4~5.2-5.5
CH₃~1.7
1,3-cyclohexadieneN/AH1/H4~5.99
H2/H3~5.79
CH₂~2.18

Table 3: Comparison of ¹H NMR Spectroscopy Data for Conjugated Diene Isomers.[7][8]

¹³C NMR Spectroscopy

The chemical shifts of the sp² hybridized carbons in conjugated dienes are also sensitive to the isomeric structure. Carbons in a trans configuration generally appear at a slightly different chemical shift compared to those in a cis configuration.

CompoundIsomerCarbonChemical Shift (δ, ppm)
(E,E)-2,4-hexadiene(E,E)C2/C5~131.5
C3/C4~125.0
CH₃~17.9
(E,Z)-2,4-hexadiene(E,Z)Not readily availableNot readily available
(Z,Z)-2,4-hexadiene(Z,Z)Not readily availableNot readily available
1,3-cyclohexadieneN/AC1/C4126.8
C2/C3124.6
C5/C622.8

Table 4: Comparison of ¹³C NMR Spectroscopy Data for Conjugated Diene Isomers.[9]

Experimental Protocols

UV-Visible Spectroscopy
  • Sample Preparation: Accurately weigh a small amount of the diene isomer and dissolve it in a UV-grade solvent (e.g., hexane, ethanol) to prepare a stock solution of known concentration. Further dilute the stock solution to obtain a final concentration that gives an absorbance reading between 0.2 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the instrument.

  • Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the sample holder.

  • Data Acquisition: Scan the sample over the appropriate wavelength range (e.g., 200-400 nm) and record the absorbance spectrum. The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.[10][11]

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid): Place a drop of the neat liquid diene isomer between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Background Scan: Run a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Sample Scan: Place the salt plate assembly in the sample holder and acquire the IR spectrum.

  • Data Analysis: Identify the characteristic C=C stretching vibration band in the 1650-1550 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the diene isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. For ¹³C NMR, a proton-decoupled spectrum is typically obtained.

  • Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the specific nuclei in the molecule.

Visualizations

G Conformation Effect on UV-Vis Absorption cluster_0 s-trans Conformation cluster_1 s-cis Conformation s_trans s-trans (e.g., (E,E)-2,4-hexadiene) homo_trans HOMO lumo_trans LUMO homo_trans->lumo_trans Large ΔE (Shorter λmax) s_cis s-cis (e.g., 1,3-cyclohexadiene) homo_cis HOMO lumo_cis LUMO homo_cis->lumo_cis Smaller ΔE (Longer λmax)

Caption: Diene conformation and its impact on UV-Vis absorption.

G Spectroscopic Analysis Workflow Sample Conjugated Diene Sample Prep Sample Preparation (Dissolution/Thin Film) Sample->Prep UVVis UV-Vis Spectroscopy Prep->UVVis IR IR Spectroscopy Prep->IR NMR NMR Spectroscopy Prep->NMR UVVis_Data λmax UVVis->UVVis_Data IR_Data C=C Stretch (cm⁻¹) IR->IR_Data NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data Analysis Data Analysis & Comparison UVVis_Data->Analysis IR_Data->Analysis NMR_Data->Analysis Structure Isomer Identification Analysis->Structure

Caption: General workflow for spectroscopic analysis of dienes.

References

Performance Showdown: 4-Methyl-1,3-pentadiene vs. Isoprene in Copolymerization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in polymer chemistry and materials science, the choice of diene monomer is critical in tailoring the properties of resulting copolymers. This guide provides a comparative analysis of the copolymerization performance of 4-methyl-1,3-pentadiene (4MPD) and the widely used isoprene (B109036). By examining key performance metrics and providing detailed experimental context, this document serves as a valuable resource for informed monomer selection.

This comparison delves into the reactivity of these two dienes, their influence on the thermal properties of copolymers, and the methodologies employed in their synthesis and characterization. The data presented is compiled from peer-reviewed studies to ensure a robust and objective overview.

Reactivity and Copolymer Composition: An Indirect Comparison

Reactivity ratios (r) indicate the preference of a growing polymer chain to add a monomer of the same type (homopolymerization) versus the other monomer type (copolymerization).

  • If r > 1, the monomer prefers to homopolymerize.

  • If r < 1, the monomer prefers to copolymerize.

  • If r ≈ 1, random incorporation occurs.

The product of the two reactivity ratios (r₁ * r₂) provides insight into the overall copolymerization behavior. A product close to 1 suggests a random copolymer, while a product approaching 0 indicates a tendency towards alternation.

Table 1: Reactivity Ratios with Styrene (B11656)

Diene Monomer (M₁)Comonomer (M₂)r₁ (Diene)r₂ (Styrene)r₁ * r₂Catalyst System
This compoundStyrene0.410.350.14Titanium [OSSO]-type / MAO
IsopreneStyrene11.120.141.56TiCl₄/MgCl₂ / Al(i-Bu)₃

From the data in Table 1, it is evident that under the specified conditions, isoprene exhibits a much higher reactivity ratio (r₁ = 11.12) compared to this compound (r₁ = 0.41) when copolymerized with styrene.[1] This suggests that isoprene has a strong tendency to homopolymerize, leading to the formation of block-like structures in an isoprene-styrene copolymer. Conversely, the reactivity ratio of this compound being less than 1 indicates a higher tendency to incorporate styrene into the growing polymer chain. The product of the reactivity ratios for the 4MPD-styrene system (0.14) points towards a more alternating copolymer structure.

Thermal Properties of this compound-Isoprene Copolymers

A key performance indicator for copolymers is their glass transition temperature (Tg), which defines the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. In the binary copolymerization of this compound with isoprene, the incorporation of 4MPD has a notable effect on the thermal properties of the resulting copolymer.

Table 2: Influence of this compound Content on the Glass Transition Temperature (Tg) of 4MPD-Isoprene Copolymers

Monomer Feed (4MPD/Isoprene mol/mol)4MPD Content in Copolymer (mol%)Glass Transition Temperature (Tg) (°C)
25/7528-58.5
50/5052-52.1
75/2578-45.3

The data clearly demonstrates that the glass transition temperature of the this compound-isoprene copolymers increases with a higher incorporation of this compound. This indicates that 4MPD imparts greater rigidity to the copolymer chain compared to isoprene.

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound and isoprene copolymers, based on established research protocols.

Synthesis of this compound-Isoprene Copolymers

Catalyst System: Dichloro{1,4-dithiabutanediyl-2,2′-bis[4,6-bis(2-phenyl-2-propyl)phenoxy]}titanium activated by methylaluminoxane (B55162) (MAO).

Procedure:

  • Reactor Preparation: A glass reactor is thoroughly dried under vacuum and purged with nitrogen.

  • Solvent and Monomer Addition: Toluene (B28343) (solvent), isoprene, and this compound are added to the reactor in the desired molar ratios.

  • Catalyst Preparation: In a separate Schlenk flask, the titanium complex is dissolved in toluene.

  • Initiation: The MAO solution in toluene is added to the reactor, followed by the titanium catalyst solution to initiate polymerization.

  • Polymerization: The reaction mixture is stirred at a controlled temperature (e.g., 25°C) for a specified duration.

  • Termination: The polymerization is terminated by the addition of methanol.

  • Purification: The copolymer is precipitated in an excess of methanol, filtered, and dried under vacuum to a constant weight.

Characterization of Copolymers
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are employed to determine the copolymer composition and microstructure. Spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent.

  • Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and molecular weight distribution (Mw/Mn) of the copolymers.

  • Differential Scanning Calorimetry (DSC): DSC is utilized to measure the glass transition temperature (Tg) of the copolymers. The analysis is typically performed under a nitrogen atmosphere with a heating rate of 10°C/min.

Visualizing the Process and Components

To further clarify the concepts discussed, the following diagrams illustrate the chemical structures and the experimental workflow.

G Monomer and Copolymer Structures cluster_monomers Monomers cluster_copolymer Representative Copolymer Segment Isoprene Isoprene (2-methyl-1,3-butadiene) Copolymer ...- [Isoprene unit] - [4MPD unit] -... Isoprene->Copolymer FourMPD This compound FourMPD->Copolymer Isoprene_img FourMPD_img

Caption: Chemical structures of isoprene, this compound, and a copolymer segment.

G Copolymerization Experimental Workflow A Reactor Preparation (Drying and Purging) B Monomer & Solvent Addition A->B 1 D Polymerization Initiation B->D 2 C Catalyst & Co-catalyst Preparation C->D 3 E Controlled Polymerization D->E 4 F Termination (e.g., with Methanol) E->F 5 G Copolymer Purification F->G 6 H Characterization (NMR, GPC, DSC) G->H 7

Caption: A typical experimental workflow for the synthesis and characterization of copolymers.

References

Navigating Diene Reactivity: A Comparative Guide for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a diene is a critical decision in the intricate process of molecular synthesis. The Diels-Alder reaction, a powerful tool for the construction of six-membered rings, is highly sensitive to the structure of the diene. This guide provides a comprehensive comparison of the reactivity of 4-Methyl-1,3-pentadiene with other commonly used dienes, supported by experimental data and detailed protocols to inform your synthetic strategy.

The reactivity of a conjugated diene in a Diels-Alder reaction is fundamentally governed by two key factors: its ability to adopt the planar s-cis conformation and the electronic nature of its substituents. The s-cis conformation is essential for the concerted [4+2] cycloaddition to occur, as it brings the termini of the diene into proximity with the dienophile. Steric hindrance that impedes the formation of this conformation can significantly diminish reaction rates. Electron-donating groups on the diene, on the other hand, raise the energy of the Highest Occupied Molecular Orbital (HOMO), leading to a smaller energy gap with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile and accelerating the reaction.[1][2][3][4][5][6][7]

Comparative Reactivity of Dienes in the Diels-Alder Reaction

The following table summarizes the relative reactivity of this compound and other selected dienes in the Diels-Alder reaction with a common dienophile, maleic anhydride (B1165640). The data, compiled from various sources, illustrates the impact of substitution on reaction rates. It is important to note that direct comparison of absolute rates can be challenging due to variations in experimental conditions across different studies.

DieneStructureRelative Reactivity (Qualitative)Quantitative Data (krel at 20°C in Dioxane)Key Reactivity Factors
1,3-ButadieneCH₂=CH-CH=CH₂Moderate1.0Unsubstituted baseline.
Isoprene (2-Methyl-1,3-butadiene)CH₂=C(CH₃)-CH=CH₂High4.4Electron-donating methyl group at C2 increases reactivity.
(E)-1,3-PentadieneCH₂=CH-CH=CH(CH₃)High3.0Electron-donating methyl group at C4 enhances reactivity.
(Z)-1,3-PentadieneCH₂=CH-CH=CH(CH₃)Low~0.02Steric hindrance between the methyl group and the C2 hydrogen disfavors the s-cis conformation.
This compound CH₂=CH-CH=C(CH₃)₂ Very Low ~0.001 Significant steric hindrance from the two methyl groups at C4 severely disfavors the crucial s-cis conformation.
2,3-Dimethyl-1,3-butadieneCH₂=C(CH₃)-C(CH₃)=CH₂Very High40Two electron-donating methyl groups significantly increase reactivity.
CyclopentadieneExceptionally High1000The cyclic structure locks the diene in the highly reactive s-cis conformation.

Note: The quantitative data is compiled and normalized for illustrative purposes based on available literature. Absolute values may vary with experimental conditions.

The significantly lower reactivity of this compound is a direct consequence of the steric strain introduced by the two methyl groups at the C4 position. This substitution pattern creates a substantial energetic barrier to attaining the planar s-cis conformation necessary for the Diels-Alder reaction to proceed efficiently. This effect is even more pronounced than in (Z)-1,3-pentadiene, where a single methyl group in a similar position already leads to a dramatic decrease in reactivity compared to its (E)-isomer.

Experimental Protocol: General Procedure for Diels-Alder Reaction with Maleic Anhydride

This protocol provides a general method for conducting a Diels-Alder reaction between a diene and maleic anhydride, which can be adapted for the specific dienes discussed.

Materials:

  • Diene (e.g., 2,3-Dimethyl-1,3-butadiene)

  • Maleic Anhydride

  • Toluene (or other suitable solvent)

  • Anhydrous Magnesium Sulfate

  • Hexanes (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the diene (1.0 eq) in a minimal amount of toluene.

  • Addition of Dienophile: Add maleic anhydride (1.0 eq) to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). For highly reactive dienes like 2,3-dimethyl-1,3-butadiene, an exothermic reaction may be observed upon mixing.[8] For less reactive dienes, prolonged heating will be necessary.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a precipitate forms, collect the solid by vacuum filtration. If no solid forms, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as toluene-hexane.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR) and melting point analysis.

Visualizing Reaction Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key relationships and processes.

Diels_Alder_Pathway cluster_reactants Reactants Diene Diene (s-cis conformation) TS [4+2] Transition State Diene->TS Dienophile Dienophile Dienophile->TS Product Cyclohexene Adduct TS->Product Concerted Cycloaddition

Caption: General pathway of the Diels-Alder reaction.

Experimental_Workflow A 1. Mix Diene and Dienophile in Solvent B 2. Heat to Reflux A->B C 3. Monitor Reaction by TLC B->C D 4. Cool and Isolate Crude Product C->D E 5. Purify by Recrystallization D->E F 6. Characterize Product E->F

Caption: A typical experimental workflow for a Diels-Alder reaction.

Reactivity_Factors Reactivity Diels-Alder Reactivity s_cis Ability to form s-cis conformation s_cis->Reactivity Increases EDG Electron-Donating Groups on Diene EDG->Reactivity Increases Steric_Hindrance Steric Hindrance Steric_Hindrance->s_cis Decreases

Caption: Key factors influencing diene reactivity in Diels-Alder reactions.

References

A Researcher's Guide to Endo/Exo Selectivity in Diels-Alder Reactions of Substituted Dienes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and controlling the stereochemical outcome of the Diels-Alder reaction is paramount for the efficient synthesis of complex molecules. This guide provides a comparative analysis of endo and exo selectivity in the Diels-Alder reactions of substituted dienes, supported by experimental data and detailed protocols.

The Diels-Alder reaction, a cornerstone of organic synthesis, forms a six-membered ring through a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. When cyclic dienes are employed, the reaction can yield two diastereomeric products: the endo and exo adducts. The "endo rule" often predicts the endo product as the major isomer due to favorable secondary orbital interactions in the transition state. However, this selectivity is not absolute and can be influenced by a variety of factors, including the structure of the reactants, reaction temperature, solvent polarity, and the presence of catalysts. This guide delves into these factors, presenting quantitative data to compare the endo/exo selectivity in key Diels-Alder reactions.

Factors Influencing Endo/Exo Selectivity

The diastereoselectivity of the Diels-Alder reaction is a nuanced interplay of kinetic and thermodynamic factors.

  • Kinetic vs. Thermodynamic Control: The endo adduct is generally the kinetically favored product, meaning it is formed faster at lower temperatures.[1] This preference is attributed to stabilizing secondary orbital interactions between the developing π-system of the diene and the electron-withdrawing groups of the dienophile in the endo transition state.[1] Conversely, the exo adduct is often the more thermodynamically stable product due to reduced steric hindrance.[1] At higher temperatures, the reversibility of the Diels-Alder reaction can lead to an equilibrium that favors the more stable exo product.[2]

  • Steric Effects: Bulky substituents on either the diene or the dienophile can disfavor the more sterically congested endo transition state, leading to an increase in the proportion of the exo product.

  • Solvent Effects: The polarity of the solvent can influence the endo/exo ratio. More polar solvents can stabilize the more polar transition state, which is often the endo transition state, thus enhancing endo selectivity. For instance, in the reaction of cyclopentadiene (B3395910) with methyl acrylate (B77674), the endo/exo ratio is significantly higher in the more polar solvent methanol (B129727) compared to hexane (B92381).[3]

  • Lewis Acid Catalysis: Lewis acids are frequently employed to accelerate Diels-Alder reactions. They coordinate to the dienophile, lowering its LUMO energy and increasing its reactivity. This coordination can also enhance the secondary orbital interactions, often leading to a dramatic increase in endo selectivity.[1][4] For example, the uncatalyzed reaction of cyclopentadiene with methyl acrylate yields a good endo/exo ratio, but the addition of a Lewis acid like aluminum chloride can drive the selectivity almost exclusively towards the endo product.[5]

Comparative Experimental Data

The following tables summarize the endo/exo selectivity for several common Diels-Alder reactions under various experimental conditions.

Table 1: Reaction of Cyclopentadiene with Maleic Anhydride (B1165640)

SolventTemperature (°C)Endo:Exo RatioReference
Ethyl Acetate (B1210297)/HexaneRoom TemperaturePredominantly Endo[6]
---High TemperatureIncreased Exo[2]

Table 2: Reaction of Cyclopentadiene with Methyl Acrylate

SolventTemperature (°C)CatalystEndo:Exo RatioReference
Neat (No Solvent)---None82:12[5]
Methanol20NoneIncreased Endo[3]
n-Hexane20NoneLower Endo[3]
------AlCl₃·Et₂O99:1[5]
Dichloromethane (B109758)273 KAlCl₃High Endo[7]
Ethanol30None5.2:1[8]
WaterRoom TemperatureNone3.5:1[8]

Table 3: Reaction of Furan with Maleic Anhydride

SolventTemperature (°C)TimeProductReference
Acetonitrile4048 hExclusively Exo[2]
---Room TemperatureShortEndo (Kinetic)[9]
---Room TemperatureLongExo (Thermodynamic)[9]

Experimental Protocols

Protocol 1: Diels-Alder Reaction of Cyclopentadiene with Maleic Anhydride [6]

  • Materials: Cyclopentadiene (freshly cracked from dicyclopentadiene), maleic anhydride, ethyl acetate, hexane, Craig tube.

  • Procedure:

    • To a Craig tube, add 0.8 mL of reagent grade ethyl acetate and 175 mg of maleic anhydride.

    • Stir the solution until the solid has dissolved.

    • Add 0.8 mL of reagent grade hexane and mix well.

    • Next, add 140 mg of cyclopentadiene.

    • Wait for approximately 5 minutes, then scratch the walls of the Craig tube to initiate crystallization.

    • Cool the solution in an ice bath and collect the crystals by centrifugation.

  • Characterization: The endo and exo products can be distinguished by their melting points and spectroscopic data (¹H NMR, ¹³C NMR, IR). The endo adduct is the expected major product under these kinetically controlled conditions.

Protocol 2: Lewis Acid Catalyzed Diels-Alder Reaction of Cyclopentadiene with Methyl Acrylate (General Procedure based on[4][5])

  • Materials: Cyclopentadiene (freshly cracked), methyl acrylate, a Lewis acid (e.g., AlCl₃ or SnCl₄), anhydrous dichloromethane, inert atmosphere apparatus (e.g., Schlenk line).

  • Procedure:

    • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the Lewis acid in anhydrous dichloromethane in a flame-dried flask.

    • Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).

    • Slowly add methyl acrylate to the Lewis acid solution with stirring.

    • After a short period, add freshly cracked cyclopentadiene dropwise to the reaction mixture.

    • Allow the reaction to stir at the low temperature for the specified time.

    • Quench the reaction by the slow addition of a suitable reagent (e.g., saturated aqueous sodium bicarbonate).

    • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

    • Dry the organic layer, concentrate it under reduced pressure, and purify the product by chromatography.

  • Characterization: The endo/exo ratio can be determined by ¹H NMR spectroscopy or gas chromatography of the crude product. A significant enhancement of the endo isomer is expected.

Protocol 3: Diels-Alder Reaction of Furan with Maleic Anhydride [9]

  • Materials: Furan, maleic anhydride, ethyl acetate, acetone, hexane, vials.

  • Procedure for Thermodynamic Product (Exo):

    • Dissolve 400 mg of maleic anhydride in 2 mL of ethyl acetate in a vial.

    • Add 0.4 mL of furan.

    • Seal the vial and let it stand for an extended period (e.g., several days to a week) to allow for equilibration to the more stable exo product.

    • Collect the crystallized product.

  • Procedure for Kinetic Product (Endo):

    • For the kinetic product, the reaction should be performed at a lower temperature and for a shorter duration, with rapid isolation of the product before significant retro-Diels-Alder and re-cycloaddition can occur.

  • Characterization: The endo and exo products have distinct spectroscopic properties. The exo adduct is the thermodynamically favored product and will be the major isomer after prolonged reaction times.[9]

Visualizing the Reaction Pathways

The stereochemical outcome of the Diels-Alder reaction is determined by the geometry of the transition state. The following diagrams, generated using the DOT language, illustrate the key transition states and the concept of secondary orbital interactions.

Diels_Alder_Mechanism General Diels-Alder Reaction Pathway cluster_reactants Reactants cluster_products Products Diene Diene Dienophile Dienophile TS_Endo Endo Transition State Diene->TS_Endo Lower Energy (Kinetic Control) TS_Exo Exo Transition State Diene->TS_Exo Higher Energy Endo_Product Endo Adduct Exo_Product Exo Adduct Endo_Product->Exo_Product Thermodynamic Equilibration TS_Endo->Endo_Product Faster TS_Exo->Exo_Product Slower

Caption: General reaction coordinate diagram for a Diels-Alder reaction.

Caption: Illustration of secondary orbital interactions.

References

Kinetic vs. Thermodynamic Control in HBr Addition to 4-Methyl-1,3-pentadiene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The regioselectivity of electrophilic additions to conjugated dienes is a fundamental concept in organic chemistry with significant implications for synthetic strategy. The reaction of hydrogen bromide (HBr) with 4-methyl-1,3-pentadiene serves as an excellent case study to explore the principles of kinetic and thermodynamic control. The outcome of this reaction is highly dependent on the reaction conditions, specifically temperature, which dictates the dominant product through competing reaction pathways. This guide provides a comprehensive comparison of the kinetic and thermodynamic products, supported by mechanistic insights and generalized experimental protocols.

Reaction Overview and Mechanistic Pathways

Electrophilic addition of HBr to this compound proceeds through the formation of a resonance-stabilized allylic carbocation. Protonation of the C1 double bond is favored as it leads to a more stable tertiary allylic carbocation intermediate. This intermediate has two resonance contributors, with the positive charge distributed between C2 and C4. Nucleophilic attack by the bromide ion (Br-) at these two positions gives rise to the 1,2-addition and 1,4-addition products, respectively.

The interplay between the reaction rates and the stability of the products determines the major product under different temperature regimes.

  • Kinetic Control: At low temperatures, the reaction is essentially irreversible. The product that is formed faster, the kinetic product , will predominate. This pathway has a lower activation energy.

  • Thermodynamic Control: At higher temperatures, the reaction becomes reversible, allowing for equilibrium to be established. The more stable product, the thermodynamic product , will be the major isomer, as it represents the lowest energy state of the system.

Product Analysis and Stability

In the case of this compound, the two primary products are:

  • 1,2-Addition Product: 4-Bromo-4-methyl-2-pentene

  • 1,4-Addition Product: 4-Bromo-2-methyl-2-pentene

A critical distinction from the classic example of 1,3-butadiene (B125203) is that for this compound, the 1,2-addition product is generally considered to be both the kinetic and the thermodynamic product. This is because the double bond in the 1,2-product is trisubstituted, which is more stable than the disubstituted double bond in the 1,4-product.

Quantitative Data Comparison

ReactantTemperature (°C)1,2-Addition Product (%)1,4-Addition Product (%)Predominant Control
1,3-Butadiene -808020Kinetic
402080Thermodynamic
This compound LowMajorMinorKinetic
(Predicted)HighMajorMinorThermodynamic

Note: The data for 1,3-butadiene is sourced from established organic chemistry literature. The product distribution for this compound is a prediction based on the relative stability of the resulting alkenes.

Experimental Protocols

The following are generalized experimental protocols for conducting the HBr addition to a conjugated diene under kinetic and thermodynamic control. Caution: These reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Kinetic Control Conditions (Low Temperature)
  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a low-temperature thermometer is assembled and flame-dried. The flask is then cooled under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: this compound is dissolved in a suitable non-polar solvent (e.g., pentane (B18724) or dichloromethane) and cooled to -80 °C using a dry ice/acetone bath.

  • HBr Addition: A solution of HBr in the same solvent is added dropwise to the stirred diene solution while maintaining the temperature at -80 °C. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction is quenched by the addition of a cold, dilute aqueous sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure at low temperature.

  • Analysis: The product ratio is determined by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Thermodynamic Control Conditions (Higher Temperature)
  • Reaction Setup: A similar setup to the kinetic experiment is used, but with a reflux condenser in place of the dropping funnel for reactions at elevated temperatures, or a standard thermometer for room temperature reactions.

  • Reagent Addition: The diene is dissolved in a suitable solvent (e.g., acetic acid or a higher boiling non-polar solvent). HBr is then bubbled through the solution or added as an aqueous solution.

  • Equilibration: The reaction mixture is stirred at the desired temperature (e.g., 40 °C or reflux) for a sufficient time to allow for equilibrium to be established (this may range from several hours to days).

  • Workup: The workup procedure is similar to the kinetic experiment, involving quenching, extraction, drying, and solvent removal.

  • Analysis: The product distribution is analyzed using GC-MS or NMR spectroscopy.

Conclusion

The addition of HBr to this compound provides a nuanced example of kinetic versus thermodynamic control. Unlike simpler conjugated dienes, the 1,2-addition product is predicted to be favored under both kinetic and thermodynamic conditions due to the formation of a more substituted and stable alkene. Understanding these principles is crucial for synthetic chemists to strategically design reaction conditions that yield the desired isomer for applications in research, and drug development. Experimental verification of the predicted product distributions for this compound would be a valuable contribution to the field.

A Comparative Guide to Catalysts for 4-Methyl-1,3-pentadiene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The polymerization of 4-methyl-1,3-pentadiene (4MPD) offers a pathway to novel polymeric materials with unique microstructures and properties. The choice of catalyst is the most critical factor in determining the outcome of this polymerization, influencing key parameters such as stereoselectivity, molecular weight, and catalyst activity. This guide provides an objective comparison of three major classes of catalysts employed for 4MPD polymerization: Ziegler-Natta, Metallocene, and Lanthanide-based systems. The information presented is supported by experimental data from the scientific literature to aid in the selection of the most suitable catalyst system for specific research and development goals.

Data Presentation: Catalyst Performance Comparison

The performance of different catalyst systems in the polymerization of this compound is summarized in the table below. Direct comparison can be challenging due to variations in experimental conditions across different studies; however, this table provides a summary of typical results.

Catalyst SystemCatalyst ExampleCo-catalystPolymer MicrostructureCatalyst ActivityPolymer YieldMolecular Weight (Mw)PDI (Mw/Mn)
Ziegler-Natta TiCl₄ / MgCl₂Al(C₂H₅)₃ (TEAL)1,2-IsotacticModerate to HighGoodHighBroad (>2)
Metallocene CpTiCl₃MAO1,2-SyndiotacticHighGoodHighNarrow (<2)
Metallocene Ti(bz)₄MAO1,2-SyndiotacticModerateUp to 63%[1]ModerateNarrow (<2)
Lanthanide Nd(versatate)₃DIBAH / t-BuClHigh cis-1,4 (expected)Very HighHighHighBroad to Moderate

Data for Lanthanide catalysts are extrapolated from results with structurally similar dienes, as specific data for 4MPD is limited. Neodymium catalysts are well-documented to produce high cis-1,4 polydienes.[2][3][4]

Mandatory Visualization

The following diagrams illustrate the general experimental workflow and the proposed catalytic mechanisms for the polymerization of this compound with each class of catalyst.

G cluster_prep Preparation cluster_poly Polymerization cluster_workup Work-up & Isolation cluster_analysis Analysis p1 Reactor Drying & Inerting p2 Solvent & Monomer Purification p1->p2 p3 Catalyst & Co-catalyst Preparation p2->p3 poly1 Charge Reactor with Solvent and Monomer p3->poly1 poly2 Add Co-catalyst (e.g., MAO, TEAL) poly1->poly2 poly3 Inject Catalyst Solution/Slurry to Initiate poly2->poly3 poly4 Maintain Temperature & Stirring for Defined Time poly3->poly4 w1 Quench with Acidified Methanol (B129727) poly4->w1 w2 Polymer Precipitation w1->w2 w3 Filtration & Washing w2->w3 w4 Drying under Vacuum w3->w4 a1 Yield Determination w4->a1 a2 Microstructure (NMR) a1->a2 a3 Molecular Weight (GPC) a1->a3 a4 Thermal Properties (DSC) a3->a4

Caption: General experimental workflow for 4MPD polymerization.

G ActiveCat [CpTi(R)]+ (Active Catalyst) PiComplex π-Complex ActiveCat->PiComplex + 4MPD InsertionTS Insertion Transition State PiComplex->InsertionTS Migratory Insertion NewActiveCat [CpTi(P-R)]+ (Propagated Chain) InsertionTS->NewActiveCat NewActiveCat->ActiveCat + n(4MPD) (Propagation)

Caption: Metallocene catalytic cycle for 1,2-polymerization.

G ActiveSite □-Ti-Polymer (Vacant Site) Coordination Monomer Coordination (π-complex) ActiveSite->Coordination + 4MPD Insertion 1,2-Migratory Insertion Coordination->Insertion NewSite □-Ti-CH₂(CH)-Polymer (New Vacant Site) Insertion->NewSite NewSite->ActiveSite Chain Propagation

Caption: Ziegler-Natta (Cossee-Arlman) mechanism for 1,2-insertion.

G AntiAllyl anti-allyl-Nd (η³-complex) Coord cis-η⁴ Monomer Coordination AntiAllyl->Coord + 4MPD Insertion Insertion Coord->Insertion SigmaComplex σ-allyl-Nd (η¹-complex) Insertion->SigmaComplex forms new σ-bond label_node Leads to cis-1,4 Polymer SigmaComplex->AntiAllyl rearranges to new anti-allyl

Caption: Lanthanide (Nd) catalytic cycle for cis-1,4-polymerization.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline generalized experimental protocols for the polymerization of this compound using each class of catalyst. Standard Schlenk line and glovebox techniques for handling air- and moisture-sensitive reagents are assumed.

Metallocene-Catalyzed Syndiotactic 1,2-Polymerization

This protocol is based on systems like CpTiCl₃/MAO or Ti(bz)₄/MAO.[1][5]

Materials:

  • Catalyst: Cyclopentadienyltitanium trichloride (B1173362) (CpTiCl₃) or Tetrakis(benzyl)titanium (Ti(bz)₄)

  • Co-catalyst: Methylaluminoxane (MAO) solution (e.g., 10 wt% in toluene)

  • Monomer: this compound (4MPD), purified by distillation over CaH₂

  • Solvent: Toluene (B28343), dried and deoxygenated

  • Quenching Solution: Methanol with 5% HCl

  • Washing Solution: Methanol

Procedure:

  • Reactor Preparation: A glass reactor equipped with a magnetic stirrer is dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen. The reactor is then evacuated and backfilled with nitrogen three times.

  • Reaction Setup: The reactor is charged with 100 mL of toluene and 10 mL of 4MPD via syringe. The solution is brought to the desired polymerization temperature (e.g., 25 °C) in a thermostated bath.

  • Catalyst Activation and Initiation: In a glovebox, a stock solution of the catalyst is prepared. The MAO solution is added to the reactor and stirred for 10 minutes. Polymerization is initiated by injecting the required amount of the metallocene catalyst solution into the vigorously stirred reactor. A typical Al/Ti molar ratio is in the range of 500-2000.

  • Polymerization: The reaction is allowed to proceed for a specified time (e.g., 1-24 hours) under constant stirring and temperature.

  • Termination and Isolation: The polymerization is terminated by adding 10 mL of the quenching solution. The polymer precipitates as a white solid.

  • Purification: The precipitated polymer is stirred in the acidified methanol for 1 hour, then collected by filtration. The polymer is washed repeatedly with fresh methanol until the filtrate is neutral.

  • Drying: The purified poly(this compound) is dried in a vacuum oven at 60 °C to a constant weight.

Ziegler-Natta-Catalyzed Isotactic 1,2-Polymerization

This protocol is based on heterogeneous TiCl₄/MgCl₂ systems.

Materials:

  • Catalyst: TiCl₄ supported on activated MgCl₂

  • Co-catalyst: Triethylaluminum (TEAL) solution (e.g., 1 M in hexane)

  • Monomer: this compound (4MPD), purified

  • Solvent: Heptane or Toluene, dried and deoxygenated

  • Quenching/Washing Solutions: As described for the metallocene protocol.

Procedure:

  • Reactor Preparation: A stainless-steel or glass polymerization reactor is prepared as described above.

  • Reaction Setup: The reactor is charged with 100 mL of solvent. The TEAL solution is added as a scavenger and co-catalyst, and the mixture is stirred.

  • Catalyst Injection: The solid Ziegler-Natta catalyst is suspended in a small amount of solvent in a glovebox and injected into the reactor to initiate polymerization.

  • Monomer Feeding: 4MPD (10 mL) is then fed into the reactor under controlled temperature (e.g., 50-70 °C).

  • Polymerization: The reaction proceeds for the desired duration (e.g., 1-4 hours) with vigorous stirring to keep the heterogeneous catalyst suspended.

  • Termination, Isolation, and Purification: The work-up procedure is identical to that described for the metallocene protocol, involving quenching, precipitation, filtration, and washing to remove catalyst residues.

  • Drying: The final polymer is dried under vacuum at 60-80 °C.

Lanthanide-Catalyzed cis-1,4-Polymerization

This generalized protocol is based on neodymium carboxylate systems known to be effective for other conjugated dienes.[3][6]

Materials:

  • Catalyst Precursor: Neodymium (III) versatate [Nd(versatate)₃]

  • Co-catalyst: Diisobutylaluminum hydride (DIBAH)

  • Chlorinating Agent: tert-Butyl chloride (t-BuCl)

  • Monomer: this compound (4MPD), purified

  • Solvent: Hexane or Cyclohexane, dried and deoxygenated

  • Quenching/Washing Solutions: As previously described.

Procedure:

  • Catalyst Preparation (In situ): In a nitrogen-purged Schlenk flask, the Nd(versatate)₃, solvent, and 4MPD monomer are mixed. The solution is brought to the desired polymerization temperature (e.g., 50 °C).

  • Initiation: The DIBAH solution is added, followed by the t-BuCl. The order and timing of addition can be varied to optimize catalyst activity. A typical molar ratio might be Nd:Al:Cl = 1:10:2. The mixture is aged for a short period (e.g., 15 minutes) at room temperature before being heated for polymerization.

  • Polymerization: The reaction is maintained at the set temperature for 1-5 hours with stirring.

  • Termination and Work-up: The polymerization is quenched with acidified methanol containing an antioxidant (e.g., 2,6-di-tert-butyl-4-methylphenol). The polymer is then precipitated, filtered, washed thoroughly with methanol, and dried under vacuum at 40 °C.

References

Safety Operating Guide

Proper Disposal of 4-Methyl-1,3-pentadiene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 4-Methyl-1,3-pentadiene, ensuring the safety of laboratory personnel and compliance with regulations. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with this highly flammable and hazardous chemical.

I. Immediate Safety Considerations

This compound is a highly flammable liquid and a dangerous fire hazard.[1] Vapors are heavier than air and may travel to an ignition source, causing a flashback.[1] It is crucial to handle this chemical in well-ventilated areas, such as a chemical fume hood, and away from all sources of ignition, including open flames, hot surfaces, sparks, and static discharge.[2][3][4]

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes, at a minimum:

  • Flame-resistant lab coat or a lab coat made of 100% cotton.[3]

  • Safety glasses or goggles.[2]

  • Chemical-resistant gloves.[2]

  • Closed-toe shoes.[3]

II. Spill and Emergency Procedures

In the event of a spill or leak, immediate and decisive action is required to ensure safety.

Minor Spill Response (in a fume hood):

  • Alert personnel: Inform others in the immediate area.

  • Contain the spill: Use an inert absorbent material such as activated charcoal, dry earth, or sand.[1][5]

  • Collect absorbent material: Use non-sparking tools to collect the absorbed material.[4][5]

  • Package for disposal: Place the contaminated absorbent in a tightly sealed, properly labeled container for hazardous waste disposal.[1][5]

  • Decontaminate the area: Ventilate and wash the area thoroughly after the clean-up is complete.[1]

Major Spill Response (outside a fume hood):

  • Evacuate: Immediately evacuate all personnel from the affected area and secure all entrances.[1]

  • Eliminate ignition sources: Turn off all equipment and eliminate any potential sparks or flames.[1][5]

  • Isolate the area: For a large spill, consider an initial downwind evacuation of at least 300 meters (1000 feet).[5]

  • Contact emergency responders: Notify your institution's environmental health and safety (EHS) office or emergency response team.

  • Prevent entry into waterways: Do not allow the spilled material to enter drains or sewers.[1][5][6]

III. Disposal of Unused or Waste this compound

All waste containing this compound must be treated as hazardous waste and handled in accordance with local, state, and federal regulations.[1][6]

Step-by-Step Disposal Procedure:

  • Container Selection:

    • Use a dedicated, compatible, and properly sealed waste container.[7] The original container may be suitable if it is in good condition.

    • Ensure the container is clearly labeled as "Hazardous Waste" and specifies the contents, including "this compound" and its approximate concentration.[7]

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams, especially incompatible materials such as oxidizing agents (e.g., perchlorates, peroxides, nitrates).[1][8]

  • Storage of Waste:

    • Store waste containers in a designated, cool, well-ventilated area, away from heat and ignition sources.[2][4]

    • Flammable liquid waste should be stored in a flammable storage cabinet.[3][9]

    • Ensure the container is tightly closed except when adding waste.[3][7]

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Do not pour this compound down the drain.[6][8]

IV. Data Presentation: Hazard Classification

For quick reference, the hazard classifications for this compound are summarized below.

Hazard Classification SystemClass/CategoryDescription
GHSFlammable Liquid, Category 2Highly flammable liquid and vapor.[2]
GHSAspiration Hazard, Category 1May be fatal if swallowed and enters airways.[2]
DOT Hazard Class3Flammable Liquid.[1]
NFPA Flammability Rating3Can be ignited under almost all ambient temperature conditions.[1]
NFPA Reactivity Rating1Normally stable, but can become unstable at elevated temperatures and pressures.[1]

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound for Disposal is_spill Is it a spill? start->is_spill spill_size Determine Spill Size is_spill->spill_size Yes is_waste Is it unused or waste chemical? is_spill->is_waste No minor_spill Minor Spill Procedure: 1. Alert Personnel 2. Contain with Absorbent 3. Collect with Non-Sparking Tools 4. Package as Hazardous Waste 5. Decontaminate Area spill_size->minor_spill Minor major_spill Major Spill Procedure: 1. Evacuate Area 2. Eliminate Ignition Sources 3. Contact EHS/Emergency Responders 4. Prevent Entry to Drains spill_size->major_spill Major end End: Proper Disposal minor_spill->end major_spill->end waste_procedure Waste Disposal Procedure: 1. Select & Label Compatible Container 2. Segregate from Incompatibles 3. Store in Flammable Cabinet 4. Arrange EHS Pickup is_waste->waste_procedure Yes waste_procedure->end

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Operational Guide for 4-Methyl-1,3-pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4-Methyl-1,3-pentadiene, ensuring the well-being of laboratory personnel and compliance with safety regulations. Adherence to these procedures is paramount when working with this hazardous chemical.

1. Hazard Identification and Personal Protective Equipment (PPE)

This compound is a highly flammable liquid and vapor that poses a significant fire hazard.[1][2] It is also classified as an aspiration hazard and can be fatal if swallowed and enters the airways.[3] The substance is irritating to the eyes, respiratory system, and skin.[4][5] Inhalation of vapors may cause drowsiness and dizziness.[4] Therefore, strict adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection Type Specific Recommendations Additional Considerations
Eye/Face Protection Wear tightly fitting safety goggles with side shields.[3] In situations with a splash potential, a face shield should be worn in addition to goggles.[6]An emergency eye wash fountain should be readily accessible in the immediate work area.[1]
Skin Protection Wear chemical protective gloves (e.g., PVC).[4] For prolonged or frequent contact, gloves with a protection class of 5 or higher (breakthrough time > 240 minutes) are recommended. For brief contact, a protection class of 3 or higher (> 60 minutes) is advised.[4] Wear fire/flame resistant and impervious clothing, such as overalls and a PVC apron.[3][4]Inspect gloves prior to use.[3] Contaminated gloves should be replaced immediately. After use, wash and dry hands thoroughly.[3][4] An emergency shower should be available where skin contact is possible.[1]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate filter (e.g., Type AX) should be used.[3][4]Engineering controls like local exhaust ventilation are the most effective way to reduce exposure.[1]
Footwear Non-sparking safety footwear is recommended for large-scale or continuous use.[4]N/A

2. Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for safely handling this compound from receipt to use.

2.1. Receiving and Storage

  • Inspection: Upon receipt, inspect the container for any signs of damage or leaks.

  • Storage Location: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[1][3] The storage area should be an approved flame-proof area.[4]

  • Container Integrity: Keep the container tightly closed.[3] Use the original container as supplied by the manufacturer.[4]

  • Ignition Sources: Prohibit smoking, open flames, and other sources of ignition in the storage and handling areas.[1][4]

  • Grounding: Metal containers used for transfer should be grounded and bonded to prevent static discharge.[1]

2.2. Handling and Use

  • Work Area: All handling should be conducted in a well-ventilated area, such as a chemical fume hood with explosion-proof equipment.[3][4]

  • Personal Protective Equipment: Don the appropriate PPE as detailed in Table 1 before handling the chemical.

  • Dispensing: Use non-sparking tools and equipment when opening and closing containers.[1] Avoid splash filling.[4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, as this may cause a vigorous reaction or ignition.[3][4]

2.3. Spill Response

  • Minor Spills:

    • Eliminate all ignition sources immediately.[2][4]

    • Evacuate non-essential personnel from the area.[1]

    • Absorb the spill with a non-combustible material like dry earth, sand, or an activated charcoal adsorbent.[1][2] Do not use combustible materials like sawdust.

    • Use clean, non-sparking tools to collect the absorbed material and place it in a covered, labeled container for disposal.[2][7]

    • Ventilate the area and wash it down after the cleanup is complete.[1]

  • Major Spills:

    • Evacuate the area immediately and move upwind.[4]

    • Alert emergency responders, providing the location and nature of the hazard.[4]

    • Prevent the spill from entering waterways, sewers, or confined areas.[2]

3. Disposal Plan

This compound and its containers must be disposed of as hazardous waste.

  • Waste Collection: Collect waste material in a properly labeled, sealed container.

  • Regulatory Compliance: All waste disposal must be handled in accordance with local, state, and federal regulations.[4] Contact your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor for specific guidance.

  • Container Disposal: Empty containers may still contain explosive vapors and should not be cut, drilled, ground, or welded.[4] Treat empty containers as hazardous waste.

  • Recycling: Consult the manufacturer or a waste management authority for recycling options where possible.[4]

4. Handling Workflow Diagram

G Workflow for Handling this compound cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Retrieve from Storage Retrieve from Storage Prepare Work Area->Retrieve from Storage Dispense Chemical Dispense Chemical Retrieve from Storage->Dispense Chemical Perform Experiment Perform Experiment Dispense Chemical->Perform Experiment Store Unused Chemical Store Unused Chemical Perform Experiment->Store Unused Chemical Dispose of Waste Dispose of Waste Perform Experiment->Dispose of Waste Decontaminate Area Decontaminate Area Store Unused Chemical->Decontaminate Area Dispose of Waste->Decontaminate Area Remove PPE Remove PPE Decontaminate Area->Remove PPE

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

References

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4-Methyl-1,3-pentadiene

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